Isopropyl ethanesulfonate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
propan-2-yl ethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3S/c1-4-9(6,7)8-5(2)3/h5H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCAPDHQLSKPBJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30162044 | |
| Record name | Ethanesulfonic acid, isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14245-62-6 | |
| Record name | Ethanesulfonic acid, isopropyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014245626 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanesulfonic acid, isopropyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30162044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | propan-2-yl ethane-1-sulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Isopropyl Ethanesulfonate from Ethanesulfonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive technical guide to the synthesis of isopropyl ethanesulfonate, a valuable intermediate in organic synthesis. The document outlines the chemical theory, a detailed experimental protocol, and quantitative data, presented for ease of comparison and implementation in a laboratory setting.
Introduction
This compound is a sulfonate ester that serves as a potent alkylating agent and a useful intermediate in the synthesis of various organic molecules, including active pharmaceutical ingredients. The synthesis involves the reaction of ethanesulfonyl chloride with isopropanol in the presence of a base. This process, a classic example of sulfonate ester formation, is crucial for introducing the isopropyl group into a molecular structure via a stable yet reactive intermediate. The ethanesulfonate moiety is an excellent leaving group, facilitating nucleophilic substitution reactions.
The reaction proceeds via the nucleophilic attack of the hydroxyl group of isopropanol on the electrophilic sulfur atom of ethanesulfonyl chloride. A non-nucleophilic base, such as pyridine or triethylamine, is essential to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Careful control of reaction conditions, particularly temperature, is critical to minimize side reactions and maximize the yield of the desired product.
Quantitative Data
The following table summarizes the key quantitative data for the reactants and the product involved in the synthesis of this compound.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |
| Ethanesulfonyl Chloride | C₂H₅ClO₂S | 128.58 | 177 | 1.357 |
| Isopropanol (IPA) | C₃H₈O | 60.10 | 82.6 | 0.786 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 88.9 | 0.726 |
| This compound | C₅H₁₂O₃S | 152.21 | 237[1] | 1.096[2] |
Experimental Protocol
This section details a standard laboratory procedure for the synthesis of this compound from ethanesulfonyl chloride and isopropanol.
3.1. Materials and Equipment
-
Ethanesulfonyl chloride (1.0 eq)
-
Anhydrous Isopropanol (1.2 eq)
-
Anhydrous Triethylamine (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (Brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
3.2. Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
3.3. Procedure
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anhydrous isopropanol (1.2 equivalents) and anhydrous triethylamine (1.5 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Addition of Ethanesulfonyl Chloride: Slowly add ethanesulfonyl chloride (1.0 equivalent) dropwise to the stirred solution via a dropping funnel. Maintain the internal temperature below 5°C during the addition.
-
Reaction: After the addition is complete, stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with cold 1 M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution (to remove any remaining acid), and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
If necessary, further purify the product by vacuum distillation.
-
Reaction Pathway
The following diagram illustrates the chemical transformation from reactants to the final product.
Caption: Synthesis of this compound from ethanesulfonyl chloride.
References
An In-depth Technical Guide to the Experimental Preparation of Propan-2-yl Ethanesulfonate
This guide provides a comprehensive protocol for the synthesis of propan-2-yl ethanesulfonate, also known as isopropyl ethanesulfonate. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical synthesis.
Propan-2-yl ethanesulfonate is a sulfonate ester utilized in organic synthesis, often as an intermediate in nucleophilic substitution reactions.[1] Its synthesis is typically achieved through the reaction of ethanesulfonyl chloride with propan-2-ol in the presence of a base to neutralize the hydrochloric acid byproduct.
Experimental Protocol
This protocol details the laboratory-scale synthesis of propan-2-yl ethanesulfonate.
Materials and Reagents:
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Concentration/Purity |
| Ethanesulfonyl chloride | C₂H₅ClO₂S | 128.58 | ≥98% |
| Propan-2-ol (Isopropanol) | C₃H₈O | 60.10 | Anhydrous, ≥99.5% |
| Pyridine | C₅H₅N | 79.10 | Anhydrous, ≥99.8% |
| Diethyl ether | (C₂H₅)₂O | 74.12 | Anhydrous |
| Saturated sodium bicarbonate solution | NaHCO₃ | 84.01 | Saturated aqueous |
| Anhydrous magnesium sulfate | MgSO₄ | 120.37 | Anhydrous |
Procedure:
-
Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with propan-2-ol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous diethyl ether under a nitrogen atmosphere.
-
Addition of Ethanesulfonyl Chloride: The flask is cooled to 0 °C in an ice bath. Ethanesulfonyl chloride (1.0 equivalent), dissolved in a minimal amount of anhydrous diethyl ether, is added dropwise from the dropping funnel over 30-60 minutes with vigorous stirring. The temperature should be maintained below 5 °C during the addition.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: The reaction mixture is cooled in an ice bath, and cold water is slowly added to quench the reaction. The mixture is then transferred to a separatory funnel.
-
Extraction and Washing: The organic layer is separated, and the aqueous layer is extracted twice with diethyl ether. The combined organic layers are washed sequentially with cold 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude propan-2-yl ethanesulfonate.
-
Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to obtain the pure ester.
Characterization:
The structure and purity of the synthesized propan-2-yl ethanesulfonate can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Infrared (IR) spectroscopy.
| Spectroscopic Data | Expected Chemical Shifts/Bands |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet) and the isopropyl group (doublet and septet). |
| ¹³C NMR | Peaks corresponding to the two carbons of the ethyl group and the two distinct carbons of the isopropyl group.[2] |
| IR Spectroscopy | Characteristic strong absorption bands for the S=O stretching of the sulfonate group (typically around 1350 cm⁻¹ and 1175 cm⁻¹). |
Experimental Workflow and Logic
The following diagram illustrates the workflow for the synthesis and purification of propan-2-yl ethanesulfonate.
Caption: Synthesis and purification workflow for propan-2-yl ethanesulfonate.
References
Isopropyl Ethanesulfonate: A Technical Guide to its Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
December 2025
Abstract
This technical guide provides a comprehensive overview of the chemical properties and reactivity of isopropyl ethanesulfonate. It is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document collates available data on the physicochemical properties of this compound, outlines its reactivity profile, and presents general experimental protocols for its synthesis and analysis.
Chemical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C5H12O3S | [1][2] |
| Molecular Weight | 152.21 g/mol | [1][2] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Boiling Point | 237 °C at 760 mmHg | [3] |
| Melting Point | Not available | |
| Density | 1.096 g/cm³ | [2] |
| Solubility | Limited solubility in water. Soluble in polar organic solvents. Slightly soluble in DMSO and Methanol. | [2] |
| Flash Point | 97 °C | [2] |
| CAS Number | 14245-62-6 | [1][2] |
Reactivity and Stability
This compound is a member of the sulfonate ester class of compounds, which are known for their utility as alkylating agents in organic synthesis. The reactivity of the molecule is primarily dictated by the electrophilic nature of the carbon atom of the isopropyl group attached to the electron-withdrawing ethanesulfonate moiety.
2.1. Stability
Under standard laboratory conditions and recommended storage (room temperature, in a dry, well-ventilated area), this compound is considered to be stable.[1]
2.2. Incompatible Materials
To prevent hazardous reactions, contact with the following substances should be avoided:
-
Acids: May catalyze decomposition.
-
Acid chlorides and Acid anhydrides: Can lead to vigorous, exothermic reactions.
-
Oxidizing agents: May cause a strong exothermic reaction, potentially leading to fire.
2.3. Hazardous Decomposition Products
In the event of a fire, thermal decomposition of this compound can produce hazardous gases and vapors, including:
-
Carbon oxides (CO, CO2)
-
Sulfur oxides (SOx)
Experimental Protocols
3.1. Synthesis of this compound (General Procedure)
The synthesis of this compound can be achieved via the esterification of ethanesulfonyl chloride with isopropanol in the presence of a non-nucleophilic base to neutralize the hydrochloric acid byproduct.
dot
Caption: General workflow for the synthesis of this compound.
Methodology:
-
Reaction Setup: To a solution of isopropanol (1.0 equivalent) in a suitable inert solvent (e.g., dichloromethane or diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0 °C in an ice bath, add a non-nucleophilic base such as pyridine or triethylamine (1.1 equivalents).
-
Addition of Sulfonyl Chloride: Slowly add ethanesulfonyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by Thin Layer Chromatography).
-
Workup: Quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove the base, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
3.2. Analysis of this compound (Adapted HPLC Method)
An analytical method for the quantification and purity assessment of this compound can be adapted from existing High-Performance Liquid Chromatography (HPLC) methods for similar sulfonate esters, such as isopropyl p-toluenesulfonate.
dot
Caption: Workflow for the HPLC analysis of this compound.
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and an autosampler.
-
Mobile Phase: A suitable mobile phase would likely consist of a mixture of acetonitrile and water. The exact ratio can be optimized, but a starting point could be a 50:50 (v/v) isocratic elution.
-
Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.
-
Analysis: Set the flow rate to 1.0 mL/min and the column temperature to ambient or slightly elevated (e.g., 30 °C). The detection wavelength should be set to a value where the compound has some absorbance, likely in the low UV range (e.g., 210 nm), as sulfonate esters without a chromophore have poor UV absorbance. Inject a standard volume (e.g., 10 µL) of the sample and standards.
-
Quantification: The concentration of this compound in a sample can be determined by comparing its peak area to the calibration curve generated from the standards. Purity can be estimated by the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Signaling Pathways and Biological Activity
As a simple alkylating agent, this compound is not known to be involved in specific biological signaling pathways. Its biological activity, if any, would likely stem from its ability to non-selectively alkylate nucleophilic functional groups in biological macromolecules such as proteins and nucleic acids. This class of compounds is often investigated for potential genotoxicity due to this reactivity.
Conclusion
This technical guide has summarized the key chemical properties and reactivity of this compound based on available data. While some physical constants remain to be experimentally determined, the provided information on its stability, reactivity, and general protocols for its synthesis and analysis serves as a valuable starting point for researchers and professionals. As with any chemical substance, appropriate safety precautions should be taken when handling this compound, and further research may be required to fully elucidate its properties and potential applications.
References
Isopropyl Ethanesulfonate: A Comprehensive Technical Guide to its Physical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl ethanesulfonate (CAS No. 14245-62-6) is an organic compound with the chemical formula C5H12O3S.[1][2][3] It is an ester of ethanesulfonic acid and isopropanol. This document provides a detailed overview of the known physical properties of this compound, outlines standard experimental methodologies for their determination, and presents a generalized workflow for its synthesis and purification. This guide is intended to be a valuable resource for professionals in research and drug development who may work with or encounter this compound.
Physical and Chemical Properties
This compound is typically a colorless to pale yellow or light brown liquid.[1][4] It is characterized by the presence of an isopropyl group and an ethanesulfonate moiety.[1] The compound is soluble in polar organic solvents such as DMSO and methanol, but has limited solubility in water.[1][2][4] It is stable under standard room temperature conditions.[1][5][6]
Summary of Physical Properties
| Property | Value | Source |
| Molecular Formula | C5H12O3S | [1][2][3] |
| Molecular Weight | 152.21 g/mol | [2][3] |
| Physical Form | Liquid, Oil | [1][4][5] |
| Color | Colorless to Pale Yellow, Light Brown | [1][4] |
| Boiling Point | 237 °C | [2][4][7] |
| Density | 1.096 g/cm³ | [2][4][7] |
| Flash Point | 97 °C | [2][4][7] |
| Solubility | Slightly soluble in DMSO and Methanol; Limited solubility in water.[1][2][4] | |
| Storage Temperature | Refrigerator or Room Temperature | [2][4][5][7] |
Experimental Protocols
Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for determining the boiling point is distillation.
-
Apparatus Setup: A distillation apparatus is assembled using a round-bottom flask, a condenser, a thermometer, and a receiving flask.
-
Sample Preparation: The liquid sample (this compound) is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.
-
Heating: The flask is gently heated.
-
Data Collection: The temperature is recorded when the liquid is boiling and the vapor temperature stabilizes. This stable temperature is the boiling point. For accuracy, the atmospheric pressure should also be recorded, as boiling point varies with pressure.
Determination of Density
Density is the mass per unit volume of a substance.
-
Apparatus: A pycnometer (a flask with a specific volume) and an analytical balance are required.
-
Measurement:
-
The empty pycnometer is weighed.
-
The pycnometer is filled with the sample liquid, and any excess is removed.
-
The filled pycnometer is weighed again.
-
The pycnometer is then emptied, cleaned, and filled with a reference substance of known density (e.g., deionized water) and weighed.
-
-
Calculation: The density of the sample is calculated using the weights and the known density of the reference substance.
Determination of Solubility
Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution.
-
Visual Method:
-
A known volume of the solvent (e.g., water, DMSO, methanol) is placed in a vial.
-
Small, measured amounts of this compound are incrementally added to the solvent.
-
The mixture is agitated after each addition until the solute dissolves.
-
The point at which the solute no longer dissolves and a separate phase or precipitate is observed is noted. This provides a qualitative or semi-quantitative measure of solubility.
-
Structural and Purity Analysis
Techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the structure and purity of alkyl sulfonates.[8][9]
Generalized Experimental Workflow: Synthesis and Purification
The following diagram illustrates a general workflow for the synthesis of an alkyl ethanesulfonate, like this compound, followed by a standard purification process. This is based on a common synthetic route for similar esters.[10]
Caption: Generalized workflow for the synthesis and purification of this compound.
References
- 1. CAS 14245-62-6: propan-2-yl ethanesulfonate | CymitQuimica [cymitquimica.com]
- 2. 14245-62-6 | CAS DataBase [m.chemicalbook.com]
- 3. Ethanesulfonic acid, isopropyl ester | C5H12O3S | CID 134677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ethanesulfonic acid isopropyl ester CAS#: 14245-62-6 [m.chemicalbook.com]
- 5. This compound | 14245-62-6 [sigmaaldrich.com]
- 6. 14245-62-6|this compound|BLD Pharm [bldpharm.com]
- 7. Ethanesulfonic acid isopropyl ester | 14245-62-6 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
Isopropyl Ethanesulfonate (CAS 14245-62-6): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isopropyl ethanesulfonate (CAS 14245-62-6), also known as propan-2-yl ethanesulfonate, is an organic compound belonging to the sulfonate ester class. While not a widely studied active pharmaceutical ingredient (API), its structural motif makes it a relevant case study for professionals in drug development, particularly concerning process chemistry, impurity profiling, and toxicology. Sulfonate esters are recognized as potentially genotoxic impurities (PGIs) due to their alkylating nature. This technical guide provides a comprehensive overview of the chemical properties, synthesis, potential biological effects, and analytical methodologies related to this compound, serving as a resource for researchers in the pharmaceutical sciences.
Chemical and Physical Properties
This compound is a liquid at room temperature.[1] Its fundamental properties are summarized in the tables below, compiled from various chemical data sources.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 14245-62-6 |
| Molecular Formula | C₅H₁₂O₃S[2][3] |
| Molecular Weight | 152.21 g/mol [2][3] |
| IUPAC Name | propan-2-yl ethanesulfonate |
| Synonyms | Ethanesulfonic acid, isopropyl ester; Ethanesulfonic acid, 1-methylethyl ester[3] |
| InChI Key | COCAPDHQLSKPBJ-UHFFFAOYSA-N |
| SMILES | CCS(=O)(=O)OC(C)C |
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical Form | Liquid | [1] |
| Boiling Point | 237 °C | [4] |
| Density | 1.096 g/cm³ | [4] |
| Flash Point | 97 °C | [4] |
| Solubility | Soluble in polar organic solvents like DMSO; limited solubility in water.[4][5] | |
| Storage Temperature | Room Temperature | [1] |
Synthesis and Manufacturing
Experimental Protocol: Synthesis of this compound
This protocol is based on the general reaction of ethanesulfonyl chloride with isopropanol in the presence of a non-nucleophilic base to neutralize the HCl byproduct.
Objective: To synthesize this compound from ethanesulfonyl chloride and isopropanol.
Materials:
-
Ethanesulfonyl chloride (1.0 eq)
-
Anhydrous Isopropanol (1.1 eq)
-
Anhydrous Triethylamine or Pyridine (1.2 eq)
-
Anhydrous Dichloromethane (DCM) or Diethyl Ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Flame-dried, three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Nitrogen or Argon inlet
-
Ice-water bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Setup: Assemble the flame-dried flask with a stirrer, dropping funnel, thermometer, and inert gas inlet.
-
Reagent Preparation: In the flask, dissolve anhydrous isopropanol (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM under an inert atmosphere.
-
Cooling: Cool the solution in an ice-water bath to 0-5 °C.
-
Addition of Ethanesulfonyl Chloride: Add ethanesulfonyl chloride (1.0 eq), dissolved in a small amount of anhydrous DCM, to the dropping funnel. Add the ethanesulfonyl chloride dropwise to the stirred isopropanol solution, ensuring the internal temperature is maintained below 10 °C. A precipitate of triethylamine hydrochloride will form.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates the consumption of the starting material.
-
Work-up:
-
Quench the reaction by slowly adding cold water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude this compound by vacuum distillation to yield the final product.
-
Biological Activity and Mechanism of Action
Genotoxicity of Sulfonate Esters
The primary toxicological concern for this compound stems from its classification as a sulfonate ester. This class of compounds are known alkylating agents, many of which are genotoxic (mutagenic) and potentially carcinogenic.[5][6] Their mechanism of action involves the nucleophilic attack of biological macromolecules, most significantly DNA.
The sulfonate group is an excellent leaving group. This facilitates an Sₙ2 reaction where a nucleophilic site on a DNA base, such as the N7 position of guanine, attacks the α-carbon of the isopropyl group. This results in the formation of a covalent bond between the isopropyl group and the DNA base, creating a DNA adduct. Such adducts can disrupt normal DNA replication and transcription, leading to mutations if not repaired.[7][8] Due to this well-established reactivity, sulfonate esters are considered critical impurities that must be controlled to very low levels (e.g., Threshold of Toxicological Concern - TTC) in active pharmaceutical ingredients.[9]
Serine Protease Inhibition
A single, non-peer-reviewed source suggests that this compound can be used as a serine protease inhibitor.[2] While sulfonylating agents like sulfonyl fluorides are known to act as irreversible inhibitors by reacting with the active site serine residue, this claim for a simple alkyl sulfonate is not substantiated in the broader scientific literature.[3] It is possible that as an electrophile, it could react with the nucleophilic serine in a protease active site, but without specific experimental data, this remains speculative.
Analytical Methodologies
The detection and quantification of this compound, particularly at trace levels as a potential genotoxic impurity in an API, requires sensitive analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the most suitable techniques.
Experimental Protocol: HPLC-MS for Trace Analysis
This protocol is adapted from established methods for similar sulfonate esters.
Objective: To detect and quantify trace levels of this compound in a drug substance.
Instrumentation:
-
HPLC system with a UV or Diode Array Detector (DAD) and coupled to a Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF).
-
Reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid (MS grade)
-
This compound reference standard
Procedure:
-
Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile. Perform serial dilutions to create a calibration curve covering the expected concentration range (e.g., from 0.1 ng/mL to 100 ng/mL).
-
Sample Preparation: Accurately weigh the drug substance (e.g., 50 mg) and dissolve it in a suitable diluent (e.g., 10 mL of acetonitrile/water). The sample concentration may need to be optimized to avoid matrix effects.
-
Chromatographic Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient might start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Conditions (ESI+):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+)
-
Monitoring Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for highest sensitivity and selectivity. The precursor ion would be the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺.
-
Optimize MS parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) by infusing a standard solution.
-
-
Quantification: Inject the calibration standards and the sample solutions. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Safety and Handling
This compound is classified as a hazardous substance.
Table 3: GHS Hazard Information
| Hazard Code | Description |
| H302 | Harmful if swallowed |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Data compiled from safety data sheets.[2]
Handling Precautions:
-
Use only in a well-ventilated area or under a chemical fume hood.[2]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[2]
-
Avoid breathing vapors or mist.[2]
-
Avoid contact with skin, eyes, and clothing.[2]
-
In case of accidental exposure, follow standard first-aid measures and consult a physician.[2]
Conclusion
This compound, CAS 14245-62-6, serves as a valuable model compound for understanding the chemistry and toxicology of sulfonate esters. While its direct application in drug development is not documented, its status as a potential genotoxic impurity makes its study highly relevant. The primary risk associated with this compound is its ability to act as an alkylating agent, leading to DNA damage. This guide provides the foundational chemical data, along with detailed protocols for synthesis and analysis, to aid researchers and drug development professionals in managing the risks associated with this and similar chemical entities.
References
- 1. mdpi.com [mdpi.com]
- 2. Inhibition of elastase and other serine proteases by heterocyclic acylating agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serine Protease Inhibitors | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 4. chromnet.net [chromnet.net]
- 5. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Inhibition of Human Sulfotransferases by Phthalate Monoesters [frontiersin.org]
- 7. Alkylating Agents - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Alkylating antineoplastic agent - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
solubility of isopropyl ethanesulfonate in common organic solvents
An In-depth Technical Guide on the Solubility of Isopropyl Ethanesulfonate in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
**Executive Summary
This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of precise quantitative solubility data in the public domain, this document combines qualitative information with theoretical estimations based on Hansen Solubility Parameters (HSP) to predict solubility in a range of common organic solvents. Furthermore, detailed experimental protocols are provided to enable researchers to determine precise solubility data empirically. This guide is intended to be a foundational resource for scientists and professionals in drug development and chemical research, facilitating solvent selection and formulation design.
Introduction to this compound
This compound (CAS No. 14245-62-6) is an organic compound with the chemical formula C5H12O3S. It is characterized as a colorless to pale yellow liquid and is utilized as a reagent in organic synthesis, particularly in the formation of other sulfonate esters which can be key intermediates in the development of active pharmaceutical ingredients (APIs). Understanding its solubility in various organic solvents is critical for reaction engineering, purification processes, and formulation development.
Physicochemical Properties of this compound
| Property | Value |
| Synonyms | propan-2-yl ethanesulfonate, Ethanesulfonic acid, 1-methylethyl ester |
| Molecular Formula | C5H12O3S |
| Molecular Weight | 152.21 g/mol [1][2] |
| Appearance | Colorless to pale yellow liquid[3] |
| Boiling Point | 237 °C at 760 mmHg |
Qualitative and Estimated Quantitative Solubility
Direct quantitative solubility data for this compound is scarce in publicly available literature. However, existing sources provide a qualitative understanding of its solubility profile.
Qualitative Solubility
-
Polar Organic Solvents: this compound is generally described as being soluble in polar organic solvents.[3]
-
Specific Solvents: It is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol.[4]
-
Water: Due to the presence of the hydrophobic isopropyl group, it exhibits limited solubility in water.[3]
Quantitative Solubility Estimation using Hansen Solubility Parameters (HSP)
To provide a more quantitative, albeit estimated, guide to solvent selection, the Hansen Solubility Parameters (HSP) for this compound have been estimated using the group contribution method. The principle of HSP is that "like dissolves like," and substances with similar HSP values are more likely to be miscible.
The three Hansen parameters are:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from dipolar intermolecular forces.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The total solubility parameter (δt) is related to these by the equation: δt² = δD² + δP² + δH²
Estimated Hansen Solubility Parameters for this compound
Based on its molecular structure (CH3CH2SO3CH(CH3)2), the HSP values have been estimated using established group contribution methods.
| Compound | δD (MPa½) | δP (MPa½) | δH (MPa½) |
| This compound (Estimated) | 16.5 | 10.0 | 6.0 |
Hansen Solubility Parameters of Common Organic Solvents and Predicted Solubility
The following table lists the HSP for common organic solvents and the calculated HSP distance (Ra) between each solvent and this compound. A smaller Ra value suggests a higher likelihood of good solubility.
Ra = √[4(δD₂ - δD₁)² + (δP₂ - δP₁)² + (δH₂ - δH₁)²]
| Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) | Ra (HSP Distance) | Predicted Solubility |
| Dimethylformamide (DMF) | 17.4 | 13.7 | 11.3 | 6.5 | High |
| Acetone | 15.5 | 10.4 | 7.0 | 4.2 | High |
| Dichloromethane | 17.0 | 7.3 | 7.0 | 3.5 | High |
| Ethyl Acetate | 15.8 | 5.3 | 7.4 | 5.3 | Medium |
| Ethanol | 15.8 | 8.8 | 19.4 | 13.6 | Medium to Low |
| Methanol | 15.1 | 12.3 | 22.3 | 16.6 | Medium to Low |
| Isopropanol | 15.8 | 6.1 | 16.4 | 11.2 | Medium to Low |
| Toluene | 18.0 | 1.4 | 2.0 | 9.9 | Low |
| Hexane | 14.9 | 0.0 | 0.0 | 12.6 | Very Low |
| Dimethyl Sulfoxide (DMSO) | 18.4 | 16.4 | 10.2 | 7.9 | High |
Experimental Protocols for Solubility Determination
For precise quantification, experimental determination of solubility is essential. The following are detailed protocols for this purpose.
3.1. Isothermal Gravimetric Method
This is a direct and reliable method for determining the solubility of a liquid solute in an organic solvent.
Materials and Equipment:
-
This compound
-
Selected organic solvents (high purity)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled orbital shaker or magnetic stirrer with heating plate
-
Calibrated positive displacement pipettes
-
Vials with airtight caps
-
Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm)
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. An excess is confirmed by the presence of a separate liquid phase or turbidity after equilibration.
-
Place the vial in the temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Equilibrate the mixture for 24-48 hours to ensure saturation. The concentration of the dissolved solute should be constant over time.
-
-
Sample Collection and Filtration:
-
After equilibration, allow the mixture to stand undisturbed at the set temperature until any undissolved solute has settled.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a calibrated pipette.
-
Filter the collected supernatant through a syringe filter to remove any micro-droplets of undissolved solute.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer a precisely weighed aliquot of the filtered saturated solution to a pre-weighed vial.
-
Evaporate the solvent in a drying oven at a temperature below the boiling point of this compound but sufficient to remove the solvent. A vacuum desiccator at room temperature is a gentler alternative.
-
Once the solvent is fully evaporated, cool the vial to room temperature in a desiccator.
-
Weigh the vial containing the dry this compound residue.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial mass of the vial from the final mass.
-
Calculate the mass of the solvent in the aliquot by subtracting the mass of the dissolved solute from the total mass of the aliquot.
-
Express the solubility in desired units, such as g/100 g of solvent or g/100 mL of solvent (requires solvent density at the experimental temperature).
-
3.2. Alternative Methods
High-Performance Liquid Chromatography (HPLC): This method is suitable for determining solubility with high accuracy and requires only a small amount of sample. A calibration curve of this compound in the mobile phase is created. The saturated solution is prepared as in the gravimetric method, then filtered and diluted to fall within the calibration range before injection into the HPLC system. The concentration is then determined from the calibration curve.
UV-Vis Spectroscopy: This method is applicable if this compound exhibits a chromophore that absorbs in the UV-Vis range. A calibration curve of absorbance versus concentration is first established. The saturated solution is filtered and diluted, and its absorbance is measured. The concentration is then calculated using the Beer-Lambert law and the calibration curve.
Visualizations
Experimental Workflow for Gravimetric Solubility Determination
Caption: Gravimetric method workflow for solubility.
Logical Relationship for Solubility Prediction using HSP
Caption: Predicting solubility with Hansen parameters.
References
An In-depth Technical Guide to the Thermal Stability and Decomposition of Isopropyl Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Isopropyl ethanesulfonate is an organic compound that may be encountered as an intermediate or impurity in pharmaceutical manufacturing. Understanding its thermal stability is crucial for ensuring process safety, particularly during stages involving elevated temperatures, such as distillation, drying, or reaction work-ups. This guide provides a comprehensive overview of the known stability characteristics of this compound, potential decomposition pathways, and the standard methodologies used to assess its thermal hazards. While specific quantitative thermal analysis data for this compound is limited, this guide establishes a framework for its evaluation based on data from related sulfonate esters.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 14245-62-6 | [1][2][3] |
| Molecular Formula | C5H12O3S | [1][2][3] |
| Molecular Weight | 152.21 g/mol | [1][2][3] |
| Appearance | Liquid | [4] |
| Storage Conditions | Stable under recommended storage conditions. | [5] |
| Incompatible Materials | Acids, Acid chlorides, Acid anhydrides, Oxidizing agents. | [5] |
Thermal Stability and Hazards
Material Safety Data Sheets (MSDS) indicate that this compound is stable under recommended storage conditions[5]. However, they also note that specific data on the decomposition temperature is not available[5]. It is known that isopropyl sulfonate esters are generally unstable under acidic conditions, which can facilitate their decomposition[6].
Under fire conditions, hazardous decomposition products are expected to include carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride gas[5].
Insights from Analogous Compounds
Studies on other sulfonate esters provide some insight into potential thermal behavior. For instance, the thermal decomposition of waste linear alkylbenzene sulfonate has been studied, showing decomposition into vapors and a solid residue at temperatures between 200-300°C[7]. The gaseous products included sulfur dioxide (SO2) and sulfur trioxide (SO3)[7]. While this is a more complex material, it highlights the potential for the release of sulfur oxides from the decomposition of sulfonate-containing compounds.
A study on the pyrolysis of a phenolphthalein poly(aryl ether sulfone) containing isopropyl groups identified SO2 and phenol as major decomposition products, originating from the scission of the sulfone and ether groups[8]. This suggests that for this compound, the cleavage of the C-O and S-O bonds is a likely decomposition route.
Postulated Decomposition Pathway
Based on the principles of ester pyrolysis and studies of related compounds, a likely thermal decomposition pathway for this compound involves a six-membered ring transition state, a common mechanism for esters containing a β-hydrogen in the alkyl group[9]. This pathway would lead to the formation of propene and ethanesulfonic acid. The ethanesulfonic acid could then undergo further decomposition at higher temperatures.
Caption: Postulated thermal decomposition of this compound.
Experimental Protocols for Thermal Hazard Assessment
To definitively determine the thermal stability and decomposition characteristics of this compound, a series of standard thermal analysis techniques should be employed.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperatures of various decomposition stages, and the amount of residual mass.
Methodology:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small sample (typically 5-10 mg) of this compound is placed in an inert crucible (e.g., alumina or platinum).
-
Atmosphere: The analysis is typically run under an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate, for example, 10°C/min, from ambient temperature to a final temperature where no further mass loss is observed (e.g., 600°C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of decomposition (from the derivative of the TGA curve).
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the temperatures and enthalpies of thermal transitions, such as melting, boiling, and decomposition.
Methodology:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a crucible (e.g., aluminum or stainless steel). A pierced lid may be used to allow for the escape of gaseous decomposition products.
-
Reference: An empty, sealed crucible is used as a reference.
-
Atmosphere: The analysis is conducted under an inert atmosphere, such as nitrogen.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10°C/min) over a desired temperature range.
-
Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify exothermic (heat-releasing) or endothermic (heat-absorbing) events. The onset temperature and the integrated peak area (enthalpy) of any decomposition exotherms are determined.
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimetry technique that measures the time, temperature, and pressure profiles of a sample during a self-heating reaction. It is the gold standard for assessing thermal runaway potential.
Methodology:
-
Instrument: An accelerating rate calorimeter.
-
Sample Preparation: A larger sample (typically 1-10 g) is placed in a robust, sealed sample bomb (e.g., titanium or stainless steel) equipped with a pressure transducer.
-
Heat-Wait-Search Mode: The instrument heats the sample in small steps (e.g., 5°C) and then waits at a constant temperature to detect any self-heating (exothermic activity). A typical detection threshold is a self-heating rate of 0.02°C/min.
-
Adiabatic Tracking: Once self-heating is detected, the instrument switches to adiabatic mode, where the surrounding heaters match the sample temperature, ensuring that all heat generated by the decomposition is retained by the sample.
-
Data Analysis: The temperature and pressure data are recorded as a function of time. Key parameters determined include the onset temperature of self-heating, the time to maximum rate (TMR), the adiabatic temperature rise, and the final pressure. This data can be used to model the consequences of a thermal runaway on a larger scale.
Caption: Workflow for Accelerating Rate Calorimetry (ARC).
Conclusions and Recommendations
While specific quantitative data on the thermal stability of this compound is currently lacking in publicly available literature, a conservative approach should be taken when handling this compound at elevated temperatures. Based on the chemistry of related sulfonate esters, there is a potential for thermal decomposition, which could lead to the release of flammable (propene) and corrosive (ethanesulfonic acid, sulfur oxides) substances.
It is strongly recommended that a comprehensive thermal hazard assessment, including TGA, DSC, and ARC experiments, be conducted on this compound before its use in any process operating at elevated temperatures. The experimental protocols outlined in this guide provide a standard framework for such an evaluation. The data generated from these studies will be critical for defining safe operating limits, designing appropriate safety measures, and ensuring the overall safety of processes involving this compound.
References
- 1. Ethanesulfonic acid, isopropyl ester | C5H12O3S | CID 134677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. chemscene.com [chemscene.com]
- 4. This compound | 14245-62-6 [sigmaaldrich.com]
- 5. capotchem.cn [capotchem.cn]
- 6. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. documentserver.uhasselt.be [documentserver.uhasselt.be]
Spectroscopic Data for Isopropyl Ethanesulfonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl ethanesulfonate, a compound of interest in various chemical and pharmaceutical research contexts. Due to the limited availability of public experimental data for this specific molecule, this guide also incorporates representative data from structurally similar compounds, namely ethyl ethanesulfonate and isopropyl methanesulfonate, to provide valuable spectroscopic insights. All data is presented in a structured format for clarity and comparative analysis, supplemented by detailed experimental protocols and a workflow visualization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its analogs.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| ~4.8 | Septet | 1H | ~6.3 | -CH(CH₃)₂ |
| ~3.1 | Quartet | 2H | ~7.4 | -CH₂CH₃ |
| ~1.4 | Triplet | 3H | ~7.4 | -CH₂CH₃ |
| ~1.3 | Doublet | 6H | ~6.3 | -CH(CH₃)₂ |
Table 2: Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Carbon Type | Assignment |
| ~75 | CH | -C H(CH₃)₂ |
| ~48 | CH₂ | -C H₂CH₃ |
| ~23 | CH₃ | -CH(C H₃)₂ |
| ~8 | CH₃ | -CH₂C H₃ |
Infrared (IR) Spectroscopy
Infrared spectra for this compound are available, indicating characteristic functional group absorptions.[1][2] The data is typically acquired using Attenuated Total Reflectance (ATR) or as a neat liquid between potassium bromide (KBr) plates.[2]
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |
| ~2980 | Strong | C-H stretch (alkane) |
| ~1350 | Strong | S=O stretch (asymmetric) |
| ~1170 | Strong | S=O stretch (symmetric) |
| ~1000 | Strong | C-O stretch |
| ~900-700 | Medium-Strong | S-O stretch |
Mass Spectrometry (MS)
While an experimental mass spectrum for this compound is not widely published, data for the structurally similar isopropyl methanesulfonate and ethyl methanesulfonate are available and provide insight into the expected fragmentation patterns.[3][4] The primary ionization technique for such compounds is typically electron ionization (EI).
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment | Notes |
| 152 | [M]⁺ | Molecular Ion |
| 109 | [M - C₃H₇]⁺ | Loss of isopropyl group |
| 93 | [C₂H₅SO₂]⁺ | Ethanesulfonyl cation |
| 79 | [CH₃SO₂]⁺ | Methanesulfonyl cation (from rearrangement) |
| 43 | [C₃H₇]⁺ | Isopropyl cation |
Experimental Protocols
The following sections detail the generalized experimental methodologies for acquiring the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: A sample of this compound (5-20 mg for ¹H, 50-100 mg for ¹³C) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a clean, dry NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
-
¹H NMR Acquisition:
-
A standard one-pulse sequence is used.
-
The spectral width is set to cover the expected proton chemical shift range (e.g., 0-12 ppm).
-
A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.
-
The relaxation delay is set to be at least 5 times the longest T₁ relaxation time of the protons of interest to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., DEPT or PENDANT) is used to simplify the spectrum and provide information about the number of attached protons.
-
The spectral width is set to cover the expected carbon chemical shift range (e.g., 0-220 ppm).
-
A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound.
Methodology:
-
Sample Preparation (Neat Liquid): A drop of pure this compound is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
-
Sample Preparation (ATR): A drop of the sample is placed directly onto the crystal surface of an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.
-
Data Acquisition:
-
A background spectrum of the empty salt plates or the clean ATR crystal is recorded.
-
The sample is placed in the instrument's sample compartment.
-
The sample spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).
-
The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).
-
-
Data Analysis: The absorption bands in the spectrum are assigned to specific functional group vibrations by comparing their positions and intensities to correlation charts.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Methodology:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds. A dilute solution of the analyte in a volatile organic solvent is injected into the GC.
-
Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a mass analyzer (e.g., quadrupole, time-of-flight) is used.
-
Ionization: In the EI source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of relative ion abundance versus m/z.
-
Data Analysis: The molecular ion peak ([M]⁺) is identified to determine the molecular weight. The fragmentation pattern is analyzed to deduce the structure of the molecule by identifying the neutral fragments lost to form the observed ions.
Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of a small organic molecule like this compound.
Caption: A flowchart illustrating the typical workflow for spectroscopic analysis.
References
Ethanesulfonate: A Comprehensive Technical Guide to its Leaving Group Ability
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the leaving group ability of the ethanesulfonate moiety. Ethanesulfonate, the conjugate base of the strong ethanesulfonic acid, is a crucial component in organic synthesis and pharmaceutical development, primarily utilized for its excellent leaving group properties and its ability to form highly soluble and stable salts with active pharmaceutical ingredients (APIs). This document details the physicochemical basis for its efficacy as a nucleofuge, presents comparative quantitative data on its reactivity, and provides detailed experimental protocols for its evaluation. The content herein is intended to serve as a comprehensive resource for professionals engaged in chemical research and drug development.
Introduction to Leaving Group Ability
In the context of nucleophilic substitution and elimination reactions, a leaving group is a molecular fragment that detaches from a substrate with a pair of electrons. The efficacy of a leaving group, or its "leaving group ability," is a critical factor that governs the rate and mechanism of these fundamental chemical transformations. An ideal leaving group is one that is a weak base and can stabilize the negative charge it acquires upon departure.
Ethanesulfonate (CH₃CH₂SO₃⁻), often referred to as "esylate" in pharmaceutical nomenclature, is widely recognized as an excellent leaving group. Its utility stems from the inherent stability of the ethanesulfonate anion, which is the conjugate base of a strong acid, ethanesulfonic acid.
Physicochemical Properties of Ethanesulfonate
The superior leaving group ability of ethanesulfonate is a direct consequence of its physicochemical properties, particularly the acidity of its conjugate acid and the resonance stabilization of the anion.
Acidity of Ethanesulfonic Acid
A fundamental principle in determining leaving group ability is that the conjugate base of a strong acid is a weak base, and therefore a good leaving group.[1] Ethanesulfonic acid (CH₃CH₂SO₃H) is a strong organic acid with a pKa of approximately -1.68.[2] This low pKa value indicates that it readily donates a proton, and its conjugate base, the ethanesulfonate anion, is consequently very stable and a weak base.[1]
Resonance Stabilization
The stability of the ethanesulfonate anion is further enhanced by resonance. The negative charge is delocalized across the three oxygen atoms of the sulfonate group, effectively dispersing the charge and increasing the anion's stability.[3] This delocalization lowers the energy of the transition state during a nucleophilic substitution reaction, thereby increasing the reaction rate.[3]
Quantitative Assessment of Leaving Group Ability
The leaving group ability of ethanesulfonate can be quantitatively assessed and compared to other common leaving groups through kinetic studies of nucleophilic substitution reactions, such as Sₙ2 reactions. The relative rates of these reactions provide a direct measure of the leaving group's propensity to depart from the substrate.
Comparative Data
The following table summarizes key quantitative data for ethanesulfonate and other commonly used sulfonate and halide leaving groups. The data is normalized to the reactivity of the mesylate group in Sₙ2 reactions.
| Leaving Group | Abbreviation | Conjugate Acid | pKa of Conjugate Acid | Relative Sₙ2 Reaction Rate (krel) |
| Ethanesulfonate | -OEs | Ethanesulfonic acid | ~ -1.68 [2] | ~1.0 (approximated)[4] |
| Mesylate | -OMs | Methanesulfonic acid | ~ -1.9 | 1.00[5] |
| Tosylate | -OTs | p-Toluenesulfonic acid | ~ -2.8 | 0.70[5] |
| Triflate | -OTf | Triflic Acid | ~ -12 to -13 | 56,000[2] |
| Iodide | I⁻ | Hydroiodic acid | ~ -10 | - |
| Bromide | Br⁻ | Hydrobromic acid | ~ -9 | - |
| Chloride | Cl⁻ | Hydrochloric acid | ~ -7 | - |
Note: The relative Sₙ2 rate for ethanesulfonate is approximated to be similar to mesylate due to the similar electronic effects of the methyl and ethyl groups.[4]
Ethanesulfonate in Nucleophilic Substitution Reactions
The excellent leaving group ability of ethanesulfonates makes them valuable intermediates in a wide array of nucleophilic substitution reactions. Alcohols, which are typically poor substrates for direct substitution due to the poor leaving group ability of the hydroxide ion (OH⁻), can be readily converted into ethanesulfonates. This transformation renders the carbon atom electrophilic and susceptible to attack by a diverse range of nucleophiles.
Sₙ2 Reaction Mechanism
The bimolecular nucleophilic substitution (Sₙ2) reaction is a concerted process where the nucleophile attacks the electrophilic carbon atom at 180° to the leaving group, resulting in an inversion of stereochemistry. The ethanesulfonate group is an excellent leaving group in Sₙ2 reactions due to its ability to stabilize the developing negative charge in the transition state.
References
An In-depth Technical Guide to the Hazards and Safety Precautions for Handling Isopropyl Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the known hazards and recommended safety precautions for handling isopropyl ethanesulfonate. The information is compiled from available safety data sheets and chemical databases to ensure laboratory personnel can work safely with this compound.
Chemical and Physical Properties
This compound is a colorless to pale yellow liquid.[1] While extensive physical property data is not available, the following table summarizes the known characteristics.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂O₃S | [2][3] |
| Molecular Weight | 152.21 g/mol | [2][3] |
| CAS Number | 14245-62-6 | |
| Physical Form | Liquid | [3] |
| Boiling Point | 237 °C | [4][5] |
| Density | 1.096 g/cm³ | [4][5] |
| Flash Point | 97 °C | [4][5] |
| Solubility | Limited solubility in water; soluble in polar organic solvents.[1] |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary hazards are associated with acute toxicity, skin irritation, and serious eye damage.[1] It is also considered a combustible liquid.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1/2A | H318: Causes serious eye damage / H319: Causes serious eye irritation |
| Specific target organ toxicity — single exposure | 3 | H335: May cause respiratory irritation |
| Flammable Liquids | 4 | H227: Combustible liquid |
Note: The classification for serious eye damage/irritation varies slightly between different data sources.
Signal Word: Warning[1]
Toxicological Information
Safe Handling and Storage
Proper handling and storage procedures are crucial to minimize the risk of exposure.
4.1. Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use a laboratory fume hood or other mechanical exhaust to minimize exposure to vapors.[1]
4.2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential when handling this compound.
| Protection Type | Recommendation |
| Eye/Face Protection | Wear safety glasses with side-shields or a face shield.[1] |
| Skin Protection | Wear chemical-resistant gloves (e.g., nitrile rubber). Dispose of contaminated gloves after use.[1] |
| Body Protection | Wear a lab coat or a protective suit.[1] |
| Respiratory Protection | If ventilation is inadequate, use a NIOSH-approved respirator with appropriate cartridges.[1] |
4.3. General Hygiene:
-
Avoid contact with skin, eyes, and clothing.[1]
-
Wash hands thoroughly after handling.
-
Do not eat, drink, or smoke in the laboratory.
4.4. Storage:
-
Store in a tightly closed container in a dry, well-ventilated place.
-
Keep away from heat, sparks, and open flames.[1]
-
Incompatible materials include acids, acid chlorides, acid anhydrides, and oxidizing agents.
Emergency Procedures
5.1. First-Aid Measures:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[1] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Consult a physician.[1] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor.[1] |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1] |
5.2. Accidental Release Measures:
-
Evacuate personnel to a safe area.
-
Wear appropriate personal protective equipment, including respiratory protection.[1]
-
Absorb the spill with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, closed container for disposal.[1]
-
Do not let the product enter drains.
5.3. Fire-Fighting Measures:
-
Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Hazardous combustion products: Carbon oxides, sulfur oxides.[1]
-
Wear self-contained breathing apparatus for firefighting if necessary.[1]
Disposal Considerations
Dispose of waste material in accordance with local, state, and federal regulations. Contact a licensed professional waste disposal service.
Visual Safety Workflows
The following diagrams illustrate key safety workflows for handling this compound.
Caption: Hazard Identification and Mitigation Workflow.
Caption: Emergency Response Protocol.
References
Methodological & Application
Application Notes and Protocols: Isopropyl Ethanesulfonate as an Alkylating Agent in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of isopropyl ethanesulfonate as an alkylating agent for the isopropylation of various nucleophiles, including amines, phenols, and carboxylic acids. Detailed protocols, reaction mechanisms, and comparative data are presented to facilitate its application in organic synthesis and drug development.
Introduction
This compound (CH₃CH₂SO₃CH(CH₃)₂) is a sulfonate ester utilized in organic synthesis as an isopropylating agent.[1] The ethanesulfonate group is a good leaving group, facilitating nucleophilic substitution reactions where the isopropyl group is transferred to a nucleophile. This reagent offers an alternative to other isopropylating agents such as isopropyl halides and isopropanol.
Chemical and Physical Properties:
| Property | Value |
| CAS Number | 14245-62-6 |
| Molecular Formula | C₅H₁₂O₃S |
| Molecular Weight | 152.21 g/mol [2] |
| Appearance | Colorless to pale yellow liquid[1] |
| Boiling Point | 237 °C at 760 mmHg |
| Solubility | Soluble in polar organic solvents, limited solubility in water[1] |
General Reaction Mechanism
The alkylation reactions using this compound proceed via a nucleophilic substitution (SN2) mechanism. The nucleophile attacks the electrophilic carbon of the isopropyl group, leading to the displacement of the ethanesulfonate leaving group.
Caption: General SN2 mechanism for alkylation using this compound.
Application 1: N-Alkylation of Amines
The N-isopropylation of primary and secondary amines is a crucial transformation in the synthesis of pharmaceuticals and other bioactive molecules. However, direct alkylation of amines with alkyl halides can often lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium salts.[3] The use of sulfonate esters like this compound can offer better control over the reaction.
Challenges in N-Alkylation:
-
Polyalkylation: The product of the initial alkylation (a secondary amine from a primary amine) is often more nucleophilic than the starting material, leading to further reaction.[3]
-
Steric Hindrance: Isopropyl groups are sterically bulky, which can slow down the reaction rate, particularly for the formation of diisopropylamines.
Experimental Protocol: N-Alkylation of a Primary Amine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Primary amine (1.0 eq)
-
This compound (1.1 - 2.2 eq, depending on desired mono- vs. di-alkylation)
-
Anhydrous non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or a hindered organic base like DIPEA) (1.5 - 3.0 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetonitrile, DMF)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary amine and the anhydrous solvent.
-
Add the non-nucleophilic base to the stirred solution.
-
Slowly add this compound to the reaction mixture at room temperature.
-
Heat the reaction mixture to an appropriate temperature (typically 50-100 °C) and monitor the progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Caption: Experimental workflow for the N-alkylation of amines.
Quantitative Data (for analogous reactions):
The following data is for the N-alkylation of various amines with different alkylating agents and should be considered as a general reference.
| Amine | Alkylating Agent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Aniline | 2-Bromoethanol | K₂CO₃ | Methanol | RT | 12 | 96 |
| Benzylamine | Benzyl bromide | Al₂O₃-OK | Acetonitrile | 30 | 1 | 95 |
| Morpholine | 2-Bromoethanol | K₂CO₃ | Methanol | RT | 12 | 92 |
Data adapted from analogous reactions reported in the literature.[4][5]
Application 2: O-Alkylation of Phenols
The O-alkylation of phenols to produce aryl isopropyl ethers is a common transformation in organic synthesis. This compound can serve as an effective reagent for this purpose. A competing reaction is the C-alkylation of the aromatic ring (Friedel-Crafts alkylation), especially under acidic conditions.[6]
Selectivity in Phenol Alkylation:
-
O-Alkylation: Favored by polar aprotic solvents and strong bases (e.g., K₂CO₃, NaH) which generate the phenoxide ion, a strong oxygen nucleophile.
-
C-Alkylation: Favored by acidic catalysts and higher temperatures, proceeding through an electrophilic aromatic substitution mechanism.[6]
Experimental Protocol: O-Alkylation of a Phenol
Materials:
-
Phenol (1.0 eq)
-
This compound (1.2 eq)
-
Anhydrous base (e.g., K₂CO₃, Cs₂CO₃) (1.5 eq)
-
Anhydrous polar aprotic solvent (e.g., Acetone, DMF, Acetonitrile)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask, dissolve the phenol in the anhydrous solvent.
-
Add the anhydrous base and stir the suspension for 15-30 minutes at room temperature to form the phenoxide.
-
Add this compound to the mixture.
-
Heat the reaction to reflux and monitor its progress by TLC or GC/MS.
-
After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate.
-
Dissolve the residue in an organic solvent and wash with dilute NaOH solution to remove any unreacted phenol.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by distillation or column chromatography.
Caption: Competing pathways in phenol alkylation.
Quantitative Data (for analogous reactions):
The following data is for the alkylation of phenols with isopropanol, which proceeds via a different mechanism but provides context for reaction conditions.
| Phenol | Alkylating Agent | Catalyst | Temp (°C) | Phenol Conv. (%) | Isopropylphenol Sel. (%) |
| Phenol | Isopropanol | SAPO-11 | 280 | 50 | 77 (o- and p-) |
| Phenol | Isopropanol | MCM-49 | 180 | 61 | 70 |
Data adapted from zeolite-catalyzed alkylation of phenol with isopropanol.[7]
Application 3: Synthesis of Isopropyl Esters from Carboxylic Acids
Isopropyl esters are valuable compounds in the fragrance, flavor, and pharmaceutical industries. While direct Fischer esterification using isopropanol is common, the use of a more reactive alkylating agent like this compound can be advantageous under certain conditions, particularly for sensitive substrates requiring milder reaction conditions.
Experimental Protocol: Esterification of a Carboxylic Acid
Materials:
-
Carboxylic acid (1.0 eq)
-
This compound (1.1 eq)
-
Non-nucleophilic base (e.g., Cs₂CO₃, DBU) (1.2 eq)
-
Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile)
-
Round-bottom flask, magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent in a round-bottom flask.
-
Add the base and stir to form the carboxylate salt.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor by TLC or GC/MS.
-
Once the reaction is complete, quench with water and extract with an organic solvent.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution to remove any unreacted acid.
-
Wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the isopropyl ester by distillation or column chromatography.
Quantitative Data (for analogous reactions):
The following data is for the synthesis of fatty acid isopropyl esters via transesterification.
| Carboxylic Acid Source | Alcohol | Catalyst | Molar Ratio (Oil:Alcohol) | Time (min) | Yield (%) |
| Crude Palm Oil | Isopropanol | KOH | 1:11 | 5 | 80.5 |
Data from microwave-assisted synthesis of fatty acid isopropyl esters.[8]
Disclaimer: The experimental protocols provided are general guidelines. Reaction conditions, including stoichiometry, solvent, temperature, and reaction time, may require optimization for specific substrates. Appropriate safety precautions should be taken when handling all chemicals. The quantitative data presented is for analogous reactions and may not be representative of the performance of this compound.
References
- 1. CAS 14245-62-6: propan-2-yl ethanesulfonate | CymitQuimica [cymitquimica.com]
- 2. Ethanesulfonic acid, isopropyl ester | C5H12O3S | CID 134677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. thieme-connect.de [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Regioselective Alkylation of Ketone Enolates with Isopropyl Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α-alkylation of carbonyl compounds is a cornerstone of carbon-carbon bond formation in organic synthesis. The regioselectivity of this transformation, particularly with unsymmetrical ketones, is of paramount importance in the construction of complex molecular architectures prevalent in medicinal chemistry and drug development. This document provides detailed application notes and protocols for the regioselective alkylation of ketone enolates using isopropyl ethanesulfonate as the electrophile. The discussion will focus on the factors governing the formation of kinetic versus thermodynamic enolates and the subsequent competition between C- and O-alkylation.
Core Principles of Regioselective Enolate Alkylation
The alkylation of an unsymmetrical ketone, such as 2-heptanone, can proceed through two distinct regioisomeric enolates: the kinetic enolate and the thermodynamic enolate.
-
Kinetic Enolate: This enolate is formed more rapidly by the deprotonation of the less sterically hindered α-proton. Its formation is favored by strong, bulky, non-nucleophilic bases at low temperatures with short reaction times.[1]
-
Thermodynamic Enolate: This enolate is the more stable of the two, typically having a more substituted double bond. Its formation is favored under conditions that allow for equilibration, such as weaker bases, higher temperatures, and longer reaction times.[1]
The choice of alkylating agent also plays a crucial role. This compound, a moderately reactive electrophile with a good sulfonate leaving group, can effectively alkylate enolates. The regioselectivity of the alkylation is primarily determined by the conditions used to generate the enolate.
Data Presentation: Regioselectivity in the Alkylation of 2-Heptanone
Table 1: Expected Product Distribution under Kinetic vs. Thermodynamic Control
| Control | Major Product | Minor Product | Illustrative Product Ratio (Major:Minor) |
| Kinetic | 3-Isopropyl-2-heptanone | 1-Isopropyl-2-heptanone | >95:5 |
| Thermodynamic | 1-Isopropyl-2-heptanone | 3-Isopropyl-2-heptanone | >80:20 |
Note: The provided ratios are illustrative and based on typical selectivities observed in enolate alkylations under strict kinetic or thermodynamic conditions.
Table 2: Factors Influencing C- vs. O-Alkylation
| Factor | Favors C-Alkylation | Favors O-Alkylation |
| Electrophile | Soft electrophiles (e.g., alkyl iodides) | Hard electrophiles (e.g., silyl halides, some sulfonates) |
| Solvent | Protic or less polar aprotic solvents | Polar aprotic solvents (e.g., HMPA, DMPU) |
| Counterion | Small, coordinating cations (e.g., Li⁺) | Large, non-coordinating cations (e.g., K⁺) |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from the synthesis of ethyl ethanesulfonate.
Materials:
-
Ethanesulfonyl chloride
-
Anhydrous isopropanol
-
Anhydrous pyridine or triethylamine
-
Anhydrous diethyl ether or dichloromethane (DCM)
-
Deionized water
-
1 M Hydrochloric acid, cold
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, dissolve anhydrous isopropanol (1.0 equivalent) and anhydrous pyridine (1.2 equivalents) in anhydrous diethyl ether under an inert atmosphere.
-
Cooling: Cool the solution in an ice-water bath to 0-5 °C.
-
Addition of Ethanesulfonyl Chloride: Add ethanesulfonyl chloride (1.1 equivalents) to the dropping funnel. Add the ethanesulfonyl chloride dropwise to the stirred isopropanol solution, maintaining the internal temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC or GC analysis indicates the consumption of the starting alcohol.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of cold water. Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold 1 M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purification: Purify the crude product by vacuum distillation.
Caption: Synthesis of this compound.
Protocol 2: Regioselective Alkylation of 2-Heptanone - Kinetic Control
This protocol is designed to favor the formation of the kinetic enolate and subsequent alkylation at the less substituted α-carbon.
Materials:
-
Diisopropylamine, freshly distilled
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
2-Heptanone, freshly distilled
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
LDA Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C (dry ice/acetone bath). Add n-BuLi (1.05 equivalents) dropwise. Stir the solution at -78 °C for 15 minutes, then warm to 0 °C for 15 minutes to form a solution of lithium diisopropylamide (LDA).
-
Enolate Formation: Cool the LDA solution back down to -78 °C. Add a solution of 2-heptanone (1.0 equivalent) in anhydrous THF dropwise over 10 minutes. Stir the resulting solution at -78 °C for 30-60 minutes to ensure complete formation of the kinetic lithium enolate.
-
Alkylation: Add this compound (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at this temperature for 2-4 hours.
-
Quenching: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at -78 °C.
-
Workup: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers and wash with water and brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 3-isopropyl-2-heptanone.
Protocol 3: Regioselective Alkylation of 2-Heptanone - Thermodynamic Control
This protocol is designed to favor the formation of the more stable thermodynamic enolate.
Materials:
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME)
-
2-Heptanone, freshly distilled
-
This compound
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of NaH: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, wash the NaH dispersion (1.2 equivalents) with anhydrous hexanes to remove the mineral oil. Carefully decant the hexanes.
-
Enolate Formation: Add anhydrous THF or DME to the flask. Add a solution of 2-heptanone (1.0 equivalent) in the same solvent dropwise at room temperature. Heat the mixture to reflux and stir for 2-4 hours to allow for equilibration to the thermodynamic enolate.
-
Alkylation: Cool the reaction mixture to room temperature. Add this compound (1.2 equivalents) dropwise. Stir at room temperature for 4-8 hours, or until the reaction is complete by TLC or GC analysis.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Combine the organic layers and wash with water and brine.
-
Drying, Concentration, and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to isolate the 1-isopropyl-2-heptanone.
Visualizations
Caption: Kinetic vs. Thermodynamic Enolate Formation.
References
Application Notes and Protocols for Williamson Ether Synthesis Using Isopropyl Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the Williamson ether synthesis utilizing isopropyl ethanesulfonate as the electrophile. The Williamson ether synthesis is a fundamental and versatile method for the preparation of symmetrical and asymmetrical ethers, which are common structural motifs in pharmaceuticals and other fine chemicals.[1][2][3] This application note specifically addresses the challenges and outcomes associated with using a secondary sulfonate ester, which is known to be susceptible to competing elimination reactions.
Introduction
The Williamson ether synthesis is a robust SN2 reaction involving an alkoxide nucleophile and an alkyl halide or sulfonate ester.[2][3][4] The reaction typically proceeds with an inversion of stereochemistry at the electrophilic carbon. While primary alkyl electrophiles generally provide good yields of the desired ether, the use of secondary substrates like this compound introduces a significant competing E2 elimination pathway, particularly with strongly basic alkoxides.[1][2] This competition can lead to the formation of an alkene as the major product.
Reaction Mechanism: SN2 vs. E2 Competition
The reaction of this compound with an alkoxide can proceed via two competitive pathways: SN2 (leading to the desired ether) and E2 (leading to propene). The outcome is highly dependent on the nature of the alkoxide and the reaction conditions.
-
SN2 Pathway (Substitution): The alkoxide attacks the electrophilic carbon of the isopropyl group, displacing the ethanesulfonate leaving group to form the ether. This pathway is favored by less sterically hindered nucleophiles.
-
E2 Pathway (Elimination): The alkoxide acts as a base, abstracting a proton from a carbon adjacent to the carbon bearing the leaving group. This results in the formation of a double bond (propene) and the departure of the ethanesulfonate. This pathway is favored by strong, sterically hindered bases.[5]
Predicted Outcomes and Data Summary
| Alkoxide (Base) | Nucleophile/Base Strength | Steric Hindrance | Expected Major Product | Expected Minor Product |
| Sodium Methoxide (CH₃ONa) | Strong Base / Good Nucleophile | Low | Propene | Isopropyl methyl ether |
| Sodium Ethoxide (CH₃CH₂ONa) | Strong Base / Good Nucleophile | Moderate | Propene | Isopropyl ethyl ether |
| Sodium tert-Butoxide ((CH₃)₃CONa) | Strong, Bulky Base | High | Propene | tert-Butyl isopropyl ether |
Note: The table reflects predicted outcomes based on established principles of organic chemistry. Actual yields may vary depending on specific reaction conditions.
Experimental Protocols
The following are generalized protocols for the Williamson ether synthesis using this compound. Caution: These reactions should be carried out by trained personnel in a well-ventilated fume hood, using appropriate personal protective equipment.
General Procedure for the Synthesis of Isopropyl Ethers
This protocol is a representative example for the reaction with sodium ethoxide. It can be adapted for other alkoxides.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol (solvent)
-
Diethyl ether (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Preparation of the Reaction Mixture: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Electrophile: To the stirred solution, add this compound (1.0 equivalent) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification and Analysis: Due to the expected low yield of the ether and the volatility of the propene byproduct, careful purification by fractional distillation may be required. The product distribution should be analyzed by GC-MS and/or NMR spectroscopy to quantify the ratio of ether to alkene.
Visualizations
Reaction Scheme
Caption: SN2 vs. E2 pathways for this compound.
Experimental Workflow
Caption: General experimental workflow for the synthesis.
Conclusion
The Williamson ether synthesis using this compound is a challenging transformation due to the strong competition from the E2 elimination pathway. Researchers and drug development professionals should anticipate the formation of propene as a significant, and likely major, byproduct. Optimization of reaction conditions, such as using a less basic nucleophile or milder conditions, may slightly favor the SN2 pathway, but high yields of the isopropyl ether are unlikely with common alkoxides. Careful analysis of the product mixture is crucial to determine the outcome of the reaction.
References
Application Notes: Isopropyl Ethanesulfonate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl ethanesulfonate is a versatile reagent in organic synthesis, primarily utilized as an alkylating agent. In the context of pharmaceutical development, it serves as a key intermediate for the introduction of an isopropyl group onto various nucleophilic moieties. The ethanesulfonate group is an excellent leaving group, facilitating nucleophilic substitution reactions under relatively mild conditions. This attribute makes this compound a valuable tool in the synthesis of complex Active Pharmaceutical Ingredients (APIs), particularly in the late-stage functionalization of drug candidates.
These application notes provide a detailed overview of the use of this compound in a representative N-alkylation reaction, a common transformation in the synthesis of pharmaceutical compounds. The following sections include a detailed experimental protocol, quantitative data, and graphical representations of the synthetic workflow and reaction pathway.
Application: N-Alkylation of a Sulfonamide Intermediate
A frequent application of alkylating agents like this compound in pharmaceutical synthesis is the N-alkylation of sulfonamides. The sulfonamide functional group is present in a wide range of drugs, including diuretics, antibiotics, and protease inhibitors. Alkylation of the sulfonamide nitrogen can be a crucial step in modifying the pharmacokinetic and pharmacodynamic properties of a drug molecule.
In this representative example, this compound is used to introduce an isopropyl group onto the nitrogen atom of a hypothetical sulfonamide intermediate, (4-aminophenyl)methanesulfonamide, a common scaffold in medicinal chemistry.
Experimental Protocol: N-isopropylation of (4-aminophenyl)methanesulfonamide
This protocol details the procedure for the N-alkylation of (4-aminophenyl)methanesulfonamide using this compound.
3.1. Materials and Reagents
| Reagent/Material | Grade | Supplier |
| (4-aminophenyl)methanesulfonamide | ≥98% | Sigma-Aldrich |
| This compound | ≥97% | Sigma-Aldrich |
| Potassium carbonate (K₂CO₃) | Anhydrous, ≥99% | Merck |
| Acetonitrile (ACN) | Anhydrous, 99.8% | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | VWR |
| n-Hexane | HPLC Grade | VWR |
| Ethyl acetate (EtOAc) | HPLC Grade | VWR |
| Deionized water | Millipore | |
| Anhydrous sodium sulfate (Na₂SO₄) | Granular, ≥99% | Alfa Aesar |
3.2. Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thermometer
-
Dropping funnel
-
Nitrogen inlet
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
High-Performance Liquid Chromatography (HPLC) system
3.3. Reaction Setup and Procedure
-
To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add (4-aminophenyl)methanesulfonamide (10.0 g, 53.7 mmol) and anhydrous potassium carbonate (14.8 g, 107.4 mmol).
-
Add 100 mL of anhydrous acetonitrile to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
In a separate dropping funnel, dissolve this compound (9.0 g, 59.1 mmol) in 20 mL of anhydrous acetonitrile.
-
Add the this compound solution dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 82°C) and maintain for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 1:1 ethyl acetate/n-hexane.
3.4. Work-up and Purification
-
After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with 50 mL of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude oil.
-
Dissolve the crude oil in 100 mL of dichloromethane and transfer to a 500 mL separatory funnel.
-
Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient elution of ethyl acetate in n-hexane (20% to 50%).
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield the final product, N-isopropyl-(4-aminophenyl)methanesulfonamide, as a white solid.
Quantitative Data
The following table summarizes the quantitative data obtained from the synthesis.
| Parameter | Value |
| Yield of N-isopropyl-(4-aminophenyl)methanesulfonamide | 10.2 g (83%) |
| Purity (by HPLC) | 99.2% |
| Melting Point | 115-117 °C |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.15 (d, J = 8.4 Hz, 2H), 6.68 (d, J = 8.4 Hz, 2H), 4.21 (s, 2H, NH₂), 3.95 (sept, J = 6.8 Hz, 1H), 2.90 (s, 3H), 1.25 (d, J = 6.8 Hz, 6H) |
| ¹³C NMR (101 MHz, CDCl₃) δ (ppm) | 147.2, 129.8, 118.5, 115.1, 48.9, 41.2, 23.5 |
| Mass Spectrometry (ESI+) m/z | [M+H]⁺ calculated for C₁₀H₁₇N₂O₂S: 233.10; found: 233.11 |
Visualizations
5.1. Reaction Pathway
The following diagram illustrates the N-alkylation of (4-aminophenyl)methanesulfonamide with this compound.
Caption: N-alkylation of (4-aminophenyl)methanesulfonamide.
5.2. Experimental Workflow
The following diagram outlines the key steps in the experimental workflow.
Caption: Experimental workflow for N-alkylation.
Disclaimer: This document provides a representative application of this compound in pharmaceutical synthesis. The experimental protocol is for illustrative purposes and should be adapted and optimized for specific applications. All laboratory work should be conducted in accordance with appropriate safety guidelines.
Application Notes and Protocols: Isopropyl Ethanesulfonate in Peptide and Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Isopropyl Ethanesulfonate as an Acid-Labile Protecting Group
In the multistep synthesis of complex molecules, such as peptides and pharmaceuticals, the temporary protection of reactive functional groups is a critical strategy. Sulfonic acid groups, while often imparting desirable water solubility to a final product, can complicate synthetic intermediates by rendering them insoluble in common organic solvents.[1] The use of protecting groups for sulfonic acids allows for the synthesis and purification of intermediates in non-polar solvents.
This compound can be conceptualized as the protected form of ethanesulfonic acid, and more broadly, the isopropyl sulfonate ester can serve as a protecting group for a sulfonic acid moiety on a larger molecule. Isopropyl (iPr) sulfonate esters are classified as secondary sulfonate esters. A key characteristic of isopropyl sulfonates is their lability under acidic conditions.[1] This instability is attributed to the formation of a stabilized secondary carbocation upon cleavage.[1] This property makes the isopropyl group a useful acid-labile protecting group for sulfonic acids, allowing for its removal under specific and relatively mild acidic conditions, which can be orthogonal to other protecting groups used in a synthetic scheme.
However, it is important to note that isopropyl sulfonates exhibit poor stability during chromatography and upon prolonged storage.[1] They are also susceptible to cleavage by certain nucleophiles.[2]
Role in Medicinal Chemistry and Prodrug Design
The sulfonyl group is a significant pharmacophore in modern drug design. Its tetrahedral geometry and the polarity of the S-O bonds allow it to act as a hydrogen bond acceptor, which can be crucial for binding to biological targets like enzymes and receptors.[3] Sulfonamides, a related class of compounds, are found in a wide array of approved drugs with diverse biological activities, including antibacterial, antidiabetic, and anticancer properties.[4][5][6]
The introduction of a sulfonate group can increase the water solubility of a drug molecule, which can be advantageous for intravenous administration but can also hinder its ability to cross cell membranes.[7] This is where the concept of a prodrug becomes valuable. A hydrophobic parent drug can be modified with a sulfonic acid to improve its solubility for formulation, and then this sulfonic acid can be masked as an isopropyl sulfonate ester. This ester prodrug, being more lipophilic, can more readily cross cell membranes.[8] Once inside the cell, the isopropyl group can be cleaved, regenerating the active, sulfonated drug. This cleavage can be triggered by the acidic environment of certain cellular compartments or by specific enzymes.[9][]
Data Presentation
Table 1: Comparative Stability of Sulfonate Protecting Groups
The choice of a suitable protecting group is critical and depends on the planned reaction conditions for the subsequent synthetic steps. The following table summarizes the stability of isopropyl (iPr) sulfonate esters in comparison to other common sulfonate protecting groups under various conditions.
| Reagent/Condition | Isopropyl (iPr) | Neopentyl (Neo) | Trifluoroethyl (TFE) | Phenyl (Ph) | Trichloroethyl (TCE) |
| TFA (Trifluoroacetic acid), rt, 16h | Labile[1] | Stable[1] | Stable[1] | Stable[1] | Stable[1] |
| 48% HBr, reflux, 2h | Labile[1] | Labile[1] | Stable[1] | Stable[1] | Stable[1] |
| NaOH, 9:1 DCM/MeOH, rt | Cleaved (overnight)[1] | Stable[1] | Cleaved (overnight)[1] | Cleaved (overnight)[1] | Cleaved (<1h)[1] |
| Piperidine (20% in DMF), rt | Cleaved (overnight)[1] | Stable[1] | Stable[1] | Stable[1] | Reactive[1] |
| NaN3, DMF, 100°C | Labile[1] | Stable[1] | Stable[1] | Stable[1] | Stable[1] |
| NaI, Acetone, 50°C | Labile[1] | Stable[1] | Stable[1] | Stable[1] | Stable[1] |
| Fe, NH4Cl, EtOH/H2O, reflux | Stable[1] | Stable[1] | Stable[1] | Stable[1] | Labile[1] |
| NaBH4, EtOH, rt | Stable[1] | Stable[1] | Stable[1] | Stable[1] | Stable[1] |
Experimental Protocols
Protocol for Protection of a Sulfonic Acid with an Isopropyl Group
This protocol describes a general method for the formation of an isopropyl sulfonate ester from a sulfonic acid.
Materials:
-
Sulfonic acid-containing substrate
-
Oxalyl chloride or thionyl chloride
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous N,N-Dimethylformamide (DMF) (catalytic amount)
-
Isopropanol
-
Anhydrous pyridine or other non-nucleophilic base
-
Anhydrous diethyl ether
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Activation of the Sulfonic Acid:
-
Dissolve the sulfonic acid substrate (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Add a catalytic amount of anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add oxalyl chloride or thionyl chloride (1.2 eq) dropwise to the solution.
-
Allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete (monitored by TLC or quenching a small aliquot with methanol and analyzing by LC-MS).
-
Remove the solvent and excess reagent under reduced pressure to yield the crude sulfonyl chloride.
-
-
Esterification:
-
Dissolve the crude sulfonyl chloride in anhydrous DCM under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add anhydrous pyridine (1.5 eq) followed by the slow addition of isopropanol (1.5 eq).
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature. Stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (note: isopropyl sulfonates can be unstable on silica gel)[1] to afford the desired isopropyl sulfonate ester.
-
Protocol for Deprotection of an Isopropyl Sulfonate Ester
This protocol outlines the acid-catalyzed cleavage of an isopropyl sulfonate ester.
Materials:
-
Isopropyl sulfonate ester substrate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Dissolve the isopropyl sulfonate ester substrate in DCM.
-
Add trifluoroacetic acid (TFA) to the solution. A common concentration is 50-95% TFA in DCM.[1]
-
Stir the reaction mixture at room temperature for 4-16 hours.[1]
-
Monitor the progress of the deprotection by TLC or LC-MS.
-
Upon completion, remove the solvent and TFA under reduced pressure (co-evaporation with toluene can help remove residual TFA).
-
Precipitate the deprotected sulfonic acid product by adding cold diethyl ether.
-
Collect the solid product by filtration or centrifugation and wash with cold diethyl ether.
-
Dry the product under vacuum.
Mandatory Visualizations
Caption: General workflow of a protecting group strategy in chemical synthesis.
References
- 1. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5596095A - Formation and utility of sulfonic acid protecting groups - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. ajchem-b.com [ajchem-b.com]
- 5. Sulfonyl group-containing compounds in the design of potential drugs for the treatment of diabetes and its complications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reductively-labile sulfonate ester protecting groups that are rapidly cleaved by physiological glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
Application of Isopropyl Ethanesulfonate as a Protecting Group for Sulfonic Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
In organic synthesis, particularly in the development of pharmaceutical agents, the sulfonic acid moiety is a critical functional group often introduced to enhance water solubility and bioavailability. However, its high polarity and acidity can interfere with subsequent synthetic transformations. The use of a suitable protecting group for the sulfonic acid is therefore essential. Isopropyl ethanesulfonate serves as a valuable protecting group for sulfonic acids due to its relative ease of introduction and, notably, its lability under specific acidic conditions, allowing for mild deprotection. This document provides detailed application notes and protocols for the use of the isopropyl group for the protection of ethanesulfonic acid.
Chemical Structures
Caption: Protection and deprotection of ethanesulfonic acid.
Data Presentation
The stability of the isopropyl sulfonate protecting group is a key consideration in its application. It is known to be sensitive to acidic conditions, which allows for its selective removal. Below is a summary of its stability under various conditions.
| Condition | Reagent(s) | Temperature | Time | Stability | Reference |
| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Room Temperature | 16 h | Labile (cleaved) | [1] |
| Nucleophilic Cleavage | Sodium Iodide (NaI) in Acetone | Reflux | - | Labile (cleaved) | [1] |
| Chromatography | Silica Gel | - | - | Poor stability | [1] |
| Storage | - | - | Prolonged | Poor stability | [1] |
Experimental Protocols
Protocol 1: Protection of Ethanesulfonic Acid as this compound
This protocol describes the synthesis of this compound from ethanesulfonyl chloride and isopropanol. The reaction is carried out in the presence of a non-nucleophilic base to neutralize the HCl generated.
Materials:
-
Ethanesulfonyl chloride
-
Isopropanol (anhydrous)
-
1,4-Diazabicyclo[2.2.2]octane (DABCO) or Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve ethanesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Add isopropanol (1.1 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of DABCO (1.2 eq) or triethylamine (1.2 eq) in anhydrous dichloromethane to the reaction mixture with stirring.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction with water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.
-
Purify the product by vacuum distillation if necessary.
Expected Yield: 70-80%
Protocol 2: Deprotection of this compound using Trifluoroacetic Acid (TFA)
This protocol details the cleavage of the isopropyl protecting group under acidic conditions using trifluoroacetic acid.
Materials:
-
This compound
-
Trifluoroacetic acid (TFA)
-
Deionized water
-
Diethyl ether (cold)
Procedure:
-
Dissolve the this compound (1.0 eq) in trifluoroacetic acid (TFA) at room temperature. A typical concentration is 0.1-0.2 M.
-
Stir the solution at room temperature for 4-16 hours. The reaction time may need to be optimized depending on the substrate.[1]
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Remove the TFA under reduced pressure (carefully, as TFA is corrosive).
-
To the residue, add cold diethyl ether to precipitate the ethanesulfonic acid.
-
Isolate the solid product by filtration or centrifugation.
-
Wash the solid with a small amount of cold diethyl ether to remove any remaining organic impurities.
-
Dry the product under vacuum to yield the free ethanesulfonic acid.
Expected Yield: >90%
Visualizations
Experimental Workflow: Protection and Deprotection
Caption: Workflow for protection and deprotection.
Signaling Pathway: Acid-Catalyzed Deprotection Mechanism
Caption: Mechanism of acid-catalyzed deprotection.
Conclusion
The use of this compound as a protecting group for sulfonic acids offers a practical approach for masking this functional group during multi-step synthesis. Its key advantage lies in its sensitivity to acidic conditions, allowing for efficient deprotection with reagents like trifluoroacetic acid. However, researchers should be mindful of its limited stability towards chromatography and prolonged storage. The protocols provided herein offer a foundation for the application of this protecting group strategy in the synthesis of complex sulfonated molecules.
References
Application Notes and Protocols for the Cleavage of the Isopropyl Ethanesulfonate Protecting Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
The isopropyl ethanesulfonate group is utilized as a protecting group for sulfonic acids. The selection of a suitable protecting group and the conditions for its removal are critical steps in the synthesis of complex molecules. Isopropyl sulfonate esters exhibit a distinct lability under acidic conditions, attributed to the formation of a stable secondary carbocation upon cleavage.[1] This characteristic allows for their removal under specific acidic environments. Additionally, they can be cleaved by certain nucleophiles. This document provides detailed application notes, experimental protocols, and a mechanistic overview of the cleavage of the this compound protecting group.
Data Presentation
The stability of the isopropyl (iPr) sulfonate protecting group has been evaluated under various conditions. The following table summarizes the outcomes of these treatments, providing a guide for selecting an appropriate deprotection strategy.
Table 1: Stability of Isopropyl Sulfonate Under Various Cleavage Conditions
| Reagent/Condition | Solvent | Temperature | Time | Outcome | Presumed Mechanism |
| 1 M Sodium Iodide | Acetone | Reflux | 16 h | Complete Cleavage | SN2 Nucleophilic Substitution |
| 20% Piperidine | DMF | Room Temp. | 16 h | Complete Cleavage | Nucleophilic Substitution/Elimination |
| 48% Hydrobromic Acid | Aqueous | Reflux | 2 h | Complete Cleavage | Acid-Catalyzed Hydrolysis (SN1-like) |
| 0.1 M Boron Tribromide | Dichloromethane | Room Temp. | 2 h | Partial Cleavage | Lewis Acid-Catalyzed Cleavage |
| Trifluoroacetic Acid (TFA) | Neat or in DCM | Room Temp. | 16 h | Complete Cleavage | Acid-Catalyzed Cleavage (SN1-like) |
Data compiled from a study on the stability of various sulfonate esters. The study used a dansyl or p-toluenesulfonyl derivative for analysis.[1]
Experimental Protocols
Two primary methods for the cleavage of the this compound protecting group are detailed below: acid-catalyzed cleavage using Trifluoroacetic Acid (TFA) and nucleophilic cleavage using sodium iodide.
Protocol 1: Acid-Catalyzed Cleavage with Trifluoroacetic Acid (TFA)
This protocol is adapted from standard procedures for the acid-mediated deprotection of acid-labile protecting groups. Isopropyl sulfonates are known to be labile to TFA at room temperature.[1]
Materials:
-
This compound-protected compound
-
Trifluoroacetic acid (TFA), reagent grade
-
Dichloromethane (DCM), anhydrous (optional)
-
Cold diethyl ether
-
Centrifuge tubes (50 mL)
-
Rotary evaporator
-
Nitrogen or argon gas supply
-
Standard laboratory glassware and personal protective equipment (PPE)
Procedure:
1. Reaction Setup: a. In a clean, dry round-bottom flask, dissolve the this compound-protected compound in a minimal amount of anhydrous DCM. If the compound is soluble in TFA, DCM can be omitted. b. In a well-ventilated fume hood, carefully add trifluoroacetic acid to the solution. A typical concentration is a 50-95% solution of TFA in DCM, or neat TFA if the substrate is stable. For a starting point, a 95:5 TFA:DCM (v/v) mixture can be used.
2. Deprotection Reaction: a. Stir the reaction mixture at room temperature. b. Monitor the reaction progress by an appropriate method (e.g., TLC, LC-MS) until the starting material is consumed. A typical reaction time is 2 to 16 hours.[1]
3. Product Precipitation and Isolation: a. Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the TFA and DCM. b. In a separate centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the concentrated reaction mixture). c. Slowly add the concentrated reaction mixture dropwise to the cold diethyl ether while vortexing. The deprotected sulfonic acid, being more polar, should precipitate out of the non-polar ether. d. Allow the suspension to stand at -20°C for at least 30 minutes to maximize precipitation.
4. Washing and Drying: a. Centrifuge the suspension to pellet the precipitated product. b. Carefully decant the supernatant containing the cleaved isopropyl cation byproducts and residual TFA. c. Wash the pellet by resuspending it in a fresh portion of cold diethyl ether, vortexing, and centrifuging again. Repeat this wash step two more times to ensure the removal of impurities. d. After the final wash, decant the ether and dry the product pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: Nucleophilic Cleavage with Sodium Iodide in Acetone
This protocol utilizes the Finkelstein reaction conditions, where iodide acts as a nucleophile to cleave the sulfonate ester. This method is suitable for substrates that may be sensitive to strong acids.
Materials:
-
This compound-protected compound
-
Sodium iodide (NaI), anhydrous
-
Acetone, anhydrous
-
Round-bottom flask with reflux condenser
-
Heating mantle or oil bath
-
Rotary evaporator
-
Dichloromethane (DCM) or Ethyl Acetate
-
Water
-
Brine solution
-
Sodium thiosulfate solution (optional)
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous
-
Standard laboratory glassware and PPE
Procedure:
1. Reaction Setup: a. To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound-protected compound. b. Add anhydrous sodium iodide (typically 1.5 to 3 equivalents relative to the substrate). c. Add anhydrous acetone to dissolve the reactants. A typical concentration is 0.1 to 0.5 M.
2. Deprotection Reaction: a. Heat the reaction mixture to reflux using a heating mantle or oil bath. b. Stir the reaction at reflux and monitor its progress by TLC or LC-MS. The reaction is typically complete within 16 hours.[1]
3. Work-up and Extraction: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the acetone using a rotary evaporator. c. Partition the residue between dichloromethane (or ethyl acetate) and water. d. If the aqueous layer has a yellow-brown color due to the presence of iodine, wash the organic layer with a saturated aqueous solution of sodium thiosulfate until the color disappears. e. Separate the organic layer and wash it with brine. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter off the drying agent and concentrate the organic layer under reduced pressure to yield the crude deprotected product.
4. Purification: a. The crude product can be purified by standard methods such as column chromatography or recrystallization, depending on the properties of the sulfonic acid product.
Mandatory Visualizations
Mechanism of Acid-Catalyzed Cleavage
The acid-catalyzed cleavage of this compound proceeds via an SN1-like mechanism. The reaction is initiated by the protonation of an oxygen atom on the sulfonate group, which enhances the leaving group ability. Subsequent departure of the ethanesulfonic acid is facilitated by the formation of a relatively stable secondary isopropyl carbocation.
Caption: Acid-catalyzed cleavage of this compound.
Experimental Workflow for TFA Cleavage
The following diagram illustrates the general workflow for the deprotection of an this compound-protected compound using trifluoroacetic acid.
Caption: Workflow for TFA-mediated deprotection.
References
Application Notes and Protocols for the Synthesis of Sulfonamides from Isopropyl Ethanesulfonate and Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of novel sulfonamide derivatives is a critical endeavor in drug discovery and development. While the reaction of sulfonyl chlorides with amines is the most prevalent method for sulfonamide synthesis, the use of sulfonate esters as alkylating agents for amines presents an alternative pathway that avoids the often harsh conditions required for the preparation of sulfonyl chlorides.
This document provides detailed application notes and protocols for the synthesis of N-alkyl ethanesulfonamides from isopropyl ethanesulfonate and various primary amines. Due to the reduced reactivity of the sulfonate leaving group compared to a chloride, these reactions often necessitate elevated temperatures and the use of a base to facilitate the nucleophilic substitution. The protocols outlined below are designed to serve as a practical guide for researchers exploring this synthetic route.
Reaction Principle
The synthesis of N-alkyl ethanesulfonamides from this compound and a primary amine proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the primary amine acts as the nucleophile, attacking the electrophilic sulfur atom of the ethanesulfonate. This results in the displacement of the isopropoxide leaving group and the formation of the sulfonamide bond. A non-nucleophilic base is typically employed to neutralize the sulfonic acid proton and drive the reaction to completion.
Experimental Protocols
General Protocol for the Synthesis of N-Alkyl Ethanesulfonamides
This protocol describes a general procedure for the reaction of this compound with a primary amine in the presence of a non-nucleophilic base.
Materials:
-
This compound
-
Primary amine (e.g., benzylamine, n-butylamine, aniline)
-
Anhydrous non-nucleophilic base (e.g., 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), triethylamine)
-
Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Acetonitrile)
-
Reaction vessel (e.g., sealed tube or round-bottom flask with reflux condenser)
-
Magnetic stirrer and heating mantle/oil bath
-
Standard laboratory glassware for workup and purification
-
Reagents for workup (e.g., water, diethyl ether, saturated sodium bicarbonate solution, brine, anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried sealed tube or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the primary amine (1.0 mmol, 1.0 eq).
-
Solvent and Base Addition: Dissolve the amine in 5 mL of anhydrous DMF. To this solution, add the non-nucleophilic base (1.2 mmol, 1.2 eq).
-
Addition of this compound: Add this compound (1.1 mmol, 1.1 eq) to the reaction mixture.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from 12 to 48 hours depending on the reactivity of the amine.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into 50 mL of water and extract with diethyl ether (3 x 30 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkyl ethanesulfonamide.
Data Presentation
The following table summarizes the expected yields and reaction times for the synthesis of various N-alkyl ethanesulfonamides from this compound and primary amines based on analogous reactions reported in the literature. Please note that these are representative values and actual results may vary depending on the specific reaction conditions and the purity of the reagents.
| Primary Amine | Product | Expected Yield (%) | Expected Reaction Time (h) |
| Benzylamine | N-Benzyl ethanesulfonamide | 60-75 | 12-24 |
| n-Butylamine | N-(n-Butyl)ethanesulfonamide | 55-70 | 18-36 |
| Aniline | N-Phenyl ethanesulfonamide | 40-55 | 24-48 |
| Cyclohexylamine | N-Cyclohexyl ethanesulfonamide | 65-80 | 12-24 |
Characterization Data
The synthesized sulfonamides can be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect characteristic signals for the ethyl group of the ethanesulfonyl moiety (a triplet around 1.3 ppm and a quartet around 3.1 ppm) and signals corresponding to the protons of the N-alkyl substituent. The N-H proton typically appears as a broad singlet.
-
¹³C NMR: Expect signals for the carbons of the ethanesulfonyl group and the N-alkyl substituent.
-
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Look for characteristic S=O stretching bands around 1320-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric), and an N-H stretching band around 3250-3350 cm⁻¹.
Visualizations
Reaction Mechanism
Caption: Sₙ2 mechanism for sulfonamide synthesis.
Experimental Workflow
Caption: Experimental workflow for sulfonamide synthesis.
Signaling Pathways and Applications
While specific N-alkylethanesulfonamides may not have well-documented roles in signaling pathways, the broader class of sulfonamides are known to interact with various biological targets. For instance, many antibacterial sulfonamides function by inhibiting dihydropteroate synthase, an enzyme crucial for folic acid synthesis in bacteria. In drug development, the sulfonamide moiety is often incorporated into molecules to improve their pharmacokinetic properties or to act as a key binding element to a biological target. The synthesis of a library of N-alkylethanesulfonamides using the described protocol could be a valuable starting point for screening campaigns to identify novel therapeutic agents.
Potential Signaling Pathway Involvement
Caption: Potential interaction of sulfonamides with signaling pathways.
Conclusion
The synthesis of sulfonamides from this compound and primary amines offers a viable alternative to traditional methods. While requiring more forcing conditions, this approach expands the toolkit available to medicinal chemists for the generation of diverse sulfonamide libraries. The protocols and data presented herein provide a foundation for researchers to explore this chemistry further in their drug discovery and development efforts. Careful optimization of reaction conditions for each specific primary amine will be key to achieving satisfactory yields and purity.
Application Notes and Protocols: Reaction of Isopropyl Ethanesulfonate with Nucleophiles under SN2 Conditions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bimolecular nucleophilic substitution (SN2) reaction is a cornerstone of organic synthesis, pivotal in the construction of a vast array of molecules, including active pharmaceutical ingredients. Isopropyl ethanesulfonate is a common secondary alkyl sulfonate substrate utilized in such transformations. Its reactivity is characterized by a delicate balance between the desired SN2 pathway and the competing bimolecular elimination (E2) pathway. Understanding and controlling this competition is paramount for achieving high yields of the desired substitution products.
These application notes provide a detailed overview of the reaction of this compound with various nucleophiles under SN2 conditions. We present quantitative data on reaction outcomes, detailed experimental protocols for representative reactions, and visual diagrams to illustrate key concepts and workflows.
Factors Influencing the SN2 Reaction of this compound
The outcome of the reaction of this compound with a nucleophile is primarily governed by the following factors:
-
Nucleophile Strength and Basicity: The nature of the nucleophile is the most critical factor.
-
Good Nucleophiles, Weak Bases: Nucleophiles such as azide (N₃⁻), cyanide (CN⁻), and thiophenolate (PhS⁻) are excellent for promoting the SN2 reaction on secondary substrates like this compound. These species possess high nucleophilicity, enabling them to efficiently attack the electrophilic carbon, while their low basicity minimizes the competing E2 elimination pathway.
-
Strongly Basic Nucleophiles: Nucleophiles that are also strong bases, such as hydroxide (OH⁻) and alkoxides (RO⁻), predominantly lead to the formation of the E2 elimination product, propene. This is because they readily abstract a proton from a beta-carbon, initiating elimination, which is often kinetically favored over the sterically hindered SN2 attack on a secondary carbon.
-
-
Solvent: The choice of solvent plays a crucial role in modulating the reactivity of the nucleophile and the stability of the transition state.
-
Polar Aprotic Solvents: Solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetone are preferred for SN2 reactions. They are polar enough to dissolve the substrate and the nucleophilic salt but do not solvate the anionic nucleophile as strongly as protic solvents. This "naked" nucleophile is more reactive and enhances the rate of the SN2 reaction.
-
Polar Protic Solvents: Solvents such as water, ethanol, and methanol can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing down the SN2 reaction. For strongly basic nucleophiles, polar protic solvents can sometimes slightly increase the proportion of the SN2 product compared to polar aprotic solvents, although E2 often remains the major pathway.
-
-
Temperature: Higher temperatures generally favor elimination reactions over substitution reactions. Therefore, to maximize the yield of the SN2 product, it is advisable to conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.
Quantitative Data Presentation
While specific kinetic data for the reaction of this compound with a wide range of nucleophiles is not extensively documented in a single source, the following table summarizes representative data for the closely related substrate, isopropyl bromide, which serves as an excellent model for predicting the behavior of this compound. The ethanesulfonate group is a very good leaving group, comparable to bromide.
| Nucleophile | Substrate | Solvent | Temperature (°C) | % SN2 Product | % E2 Product | Reference |
| N₃⁻ | Isopropyl Bromide | - | - | High (Major Product) | Low (Minor Product) | [1] |
| CN⁻ | Isopropyl Bromide | - | - | High (Major Product) | Low (Minor Product) | [1] |
| PhS⁻ | Isopropyl Bromide | - | - | High (Major Product) | Low (Minor Product) | [1] |
| OH⁻ | Isopropyl Bromide | Ethanol | 55 | 21 | 79 | [1] |
| EtO⁻ | Isopropyl Bromide | Ethanol | 25 | 21 | 79 | [1] |
| EtO⁻ | Isopropyl Bromide | DMSO | 25 | 3 | 97 | [1] |
Note: The data for N₃⁻, CN⁻, and PhS⁻ with isopropyl bromide indicates a strong preference for the SN2 pathway, and similar behavior is expected for this compound.
Experimental Protocols
The following are detailed protocols for the reaction of this compound with representative weakly basic, good nucleophiles to favor the SN2 pathway.
Protocol 1: Synthesis of Isopropyl Azide via SN2 Reaction
Objective: To synthesize isopropyl azide from this compound and sodium azide in a polar aprotic solvent.
Materials:
-
This compound
-
Sodium azide (NaN₃)
-
Anhydrous Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stir bar
-
Condenser
-
Heating mantle with a temperature controller
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Addition of Nucleophile: Add sodium azide (1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to 50-60 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing diethyl ether and water.
-
Wash the organic layer sequentially with water and saturated aqueous sodium bicarbonate solution to remove residual DMF and unreacted azide.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude isopropyl azide.
-
-
Purification: The crude product can be purified by distillation if necessary. Caution: Low molecular weight organic azides can be explosive. Handle with extreme care and behind a safety shield.
Protocol 2: Synthesis of Isopropyl Thiophenolate via SN2 Reaction
Objective: To synthesize isopropyl thiophenolate from this compound and sodium thiophenolate.
Materials:
-
This compound
-
Thiophenol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a magnetic stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Preparation of Nucleophile:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 eq) in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of thiophenol (1.0 eq) in anhydrous THF via a dropping funnel.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the sodium thiophenolate.
-
-
SN2 Reaction:
-
Cool the solution of sodium thiophenolate back to 0 °C.
-
Add a solution of this compound (1.05 eq) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC.
-
-
Work-up:
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
-
Purification: The crude isopropyl thiophenolate can be purified by column chromatography on silica gel.
Mandatory Visualizations
SN2 Reaction Mechanism
Caption: Generalized SN2 reaction mechanism on this compound.
Experimental Workflow for SN2 Reaction
Caption: General experimental workflow for SN2 reactions.
Logical Relationship: SN2 vs. E2 Competition
Caption: Nucleophile basicity dictates the SN2 vs. E2 pathway.
References
Application Note: Monitoring the Progress of Reactions Involving Isopropyl Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopropyl ethanesulfonate is a sulfonate ester of significant interest in organic synthesis and pharmaceutical development. As with any chemical transformation, the ability to accurately monitor the progress of reactions involving this compound is crucial for optimizing reaction conditions, maximizing yield, and ensuring the purity of the final product. This application note provides detailed protocols for monitoring reactions of this compound using common analytical techniques: Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).
Key Analytical Techniques
A summary of the primary techniques for monitoring reactions with this compound is presented below. The choice of method will depend on the specific reaction, available equipment, and the level of detail required.
| Analytical Technique | Principle | Throughput | Expertise Required | Quantitative Capability |
| Thin Layer Chromatography (TLC) | Separation based on polarity on a silica gel plate.[1][2][3] | High | Low | Semi-quantitative |
| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning between a stationary and mobile phase.[4][5][6] | Medium | Medium | High |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass-based detection.[7][8][9] | Medium | High | High |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information based on the magnetic properties of atomic nuclei.[10][11][12][13][14] | Low | High | High |
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
TLC is a rapid and effective method for qualitative monitoring of a reaction's progress by observing the disappearance of starting materials and the appearance of products.[1][2][3]
Materials:
-
TLC plates (silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Eluent (e.g., a mixture of hexanes and ethyl acetate)
-
Visualization agent (e.g., UV lamp, iodine chamber, or a chemical stain like potassium permanganate)
-
Reaction mixture aliquots
-
Standards of starting materials
Procedure:
-
Prepare the Eluent: A good starting point for developing a solvent system is a 4:1 mixture of hexanes:ethyl acetate. The polarity can be adjusted to achieve optimal separation (Rf values between 0.2 and 0.8).
-
Prepare the TLC Plate: Using a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).[1]
-
Spot the Plate: Use a capillary tube to spot a small amount of the starting material standard in the "SM" lane. In the "Co" lane, spot the starting material first, and then spot the reaction mixture on top of it. In the "RM" lane, spot the reaction mixture.
-
Develop the Plate: Place the spotted TLC plate in the developing chamber containing the eluent. Ensure the solvent level is below the baseline. Cover the chamber and allow the solvent to ascend the plate.
-
Visualize the Plate: Once the solvent front is about 1 cm from the top of the plate, remove it from the chamber and mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use an iodine chamber or a suitable chemical stain.
-
Interpret the Results: The reaction is complete when the spot corresponding to the limiting starting material is no longer visible in the "RM" lane. The appearance of a new spot corresponds to the formation of the product.
Protocol 2: Quantitative Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative data on the consumption of reactants and the formation of products.[4][5][6]
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector is suitable.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B) is often effective. For example:
-
Start with 95% A / 5% B
-
Ramp to 5% A / 95% B over 10 minutes
-
Hold for 2 minutes
-
Return to initial conditions and equilibrate for 3 minutes
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (or a wavelength where the reactants and products have significant absorbance)
-
Injection Volume: 10 µL
Procedure:
-
Sample Preparation: At specified time points, withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent (e.g., acetonitrile) to a final concentration within the linear range of the detector.
-
Calibration: Prepare standard solutions of the starting materials and, if available, the product at known concentrations. Inject these standards to determine their retention times and to construct calibration curves for quantification.
-
Analysis: Inject the prepared samples from the reaction mixture onto the HPLC system.
-
Data Analysis: Integrate the peak areas of the starting materials and products. Use the calibration curves to determine the concentration of each species at each time point. Plot the concentration versus time to obtain a reaction profile.
Protocol 3: Monitoring Volatile Components by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for monitoring reactions involving volatile compounds, providing both quantitative data and structural information from the mass spectra.[7][8][15][9]
Instrumentation and Conditions:
-
GC-MS System: A standard GC-MS system.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes
-
Ramp to 250 °C at 15 °C/min
-
Hold at 250 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
MS Transfer Line Temperature: 280 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-400
Procedure:
-
Sample Preparation: At specified time points, withdraw a small aliquot from the reaction mixture. Dilute the aliquot with a suitable volatile solvent (e.g., dichloromethane or ethyl acetate). If necessary, derivatization can be performed to increase the volatility of the analytes.[6][16]
-
Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Analysis: Identify the peaks corresponding to the starting materials and products based on their retention times and mass spectra. The relative peak areas can be used to monitor the progress of the reaction. For quantitative analysis, an internal standard should be used, and calibration curves should be generated.
Data Presentation
The quantitative data obtained from HPLC or GC-MS analysis should be tabulated to clearly track the progress of the reaction.
Table 1: Example Data Table for Reaction Monitoring
| Time (minutes) | [Reactant A] (M) | [Reactant B] (M) | [Product C] (M) | Conversion (%) |
| 0 | 1.00 | 1.20 | 0.00 | 0 |
| 30 | 0.75 | 0.95 | 0.25 | 25 |
| 60 | 0.50 | 0.70 | 0.50 | 50 |
| 120 | 0.10 | 0.30 | 0.90 | 90 |
| 240 | <0.01 | 0.21 | 0.99 | >99 |
Visualizations
Experimental Workflow
Caption: Workflow for monitoring reaction progress.
Logical Relationship of Analytical Techniques
Caption: Decision tree for selecting an analytical method.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 3. studylib.net [studylib.net]
- 4. Separation of Ethanesulfonic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Determination of methyl methanesulfonate and ethyl methanesulfonate in methanesulfonic acid by derivatization followed by high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography/mass spectrometric analysis of methyl esters of N,N-dialkylaminoethane-2-sulfonic acids for verification of the Chemical Weapons Convention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Trace analysis of residual sulfonate esters in Simvastatin by capillary gas chromatography-mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. 1H NMR based sulfonation reaction kinetics of wine relevant thiols in comparison with known carbonyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
managing the instability of isopropyl ethanesulfonate in acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the instability of isopropyl ethanesulfonate, particularly in acidic environments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound decomposing under acidic conditions?
This compound is known to be poorly stable in acidic conditions.[1] Its lability is primarily due to the isopropyl group, which, upon cleavage, forms a stabilized secondary carbocation. This carbocation is a relatively stable intermediate, making the decomposition process more favorable compared to esters with primary alkyl groups (like ethyl) which would form less stable primary carbocations.
Q2: What specific acidic conditions are known to cause the instability of this compound?
Experiments have shown that this compound is labile under various acidic conditions. It is particularly unstable in the presence of:
-
Trifluoroacetic acid (TFA): Noticeable lability is observed even at room temperature over 16 hours.[1]
-
Hot strong acids: Refluxing in strong acids like 6M Hydrochloric acid (HCl) or 48% Hydrobromic acid (HBr) will cleave the ester.[1]
Q3: What are the likely decomposition products?
Under aqueous acidic conditions, the primary decomposition pathway is hydrolysis. This reaction yields ethanesulfonic acid and isopropanol. The generally accepted mechanism involves the protonation of the ester oxygen, followed by the departure of the stable isopropyl carbocation, which is then quenched by water.
Caption: Acid-catalyzed hydrolysis pathway of this compound.
Q4: How can I prevent or minimize the decomposition of this compound in my experiments?
Managing the stability of this compound depends on the specific experimental goals.
-
Neutralization: The most effective method to prevent decomposition is to neutralize any acid present with a base. Even a slight excess of a weak base can completely suppress the formation and degradation of sulfonate esters.[2][3]
-
Control Water Content: The presence of water can significantly impact stability.
-
To prevent ester formation from sulfonic acid and isopropanol, the presence of water is beneficial as it promotes hydrolysis of any ester that forms and competes for protonation.[2][4]
-
To maintain the ester's stability in a solution that must be acidic, using anhydrous (water-free) conditions is crucial to slow the rate of hydrolysis.[2]
-
-
Lower Temperature: If acidic conditions are unavoidable, conducting the reaction at a lower temperature will reduce the rate of decomposition.
-
Use Weaker Acids: Strong acids are potent catalysts for hydrolysis. If possible, use a weaker acid or a buffered system to maintain a less aggressive pH.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Actions & Solutions |
| Low reaction yield or incomplete reaction where this compound is a reactant. | Decomposition of the starting material due to acidic reaction conditions or acidic impurities. | 1. Check pH: Ensure the reaction medium is not strongly acidic. If possible, adjust the pH to neutral or slightly basic.2. Purify Reagents: Ensure all starting materials and solvents are free from acidic impurities.3. Lower Temperature: Run the reaction at the lowest feasible temperature.4. Alternative Reagent: If acid-lability is a persistent issue, consider using a more stable sulfonate ester, such as an isobutyl or neopentyl sulfonate, which are more resistant to acid.[1] |
| Appearance of unexpected spots on TLC or peaks in LC-MS/GC-MS analysis. | The unexpected spots/peaks are likely decomposition products, such as ethanesulfonic acid or byproducts from the isopropyl carbocation. | 1. Co-injection/Co-spotting: Analyze the sample alongside standards of ethanesulfonic acid and isopropanol to confirm the identity of the byproducts.2. Review Reaction Conditions: Assess if any part of the procedure (e.g., workup, purification) introduces acid. Aqueous acidic washes should be avoided.3. Modify Purification: Use a neutral or slightly basic mobile phase for chromatography if possible. Note that isopropyl sulfonates can show poor stability during chromatography.[1] |
| Difficulty in removing the isopropyl sulfonate protecting group without harsh conditions. | The inherent property of the isopropyl sulfonate group is its lability to acid. It is not designed for removal under non-acidic conditions. | 1. Select Appropriate Conditions: Use TFA or another strong acid as intended for the deprotection.2. Future Planning: For future syntheses where acid sensitivity is a concern for other functional groups in the molecule, select a different sulfonate protecting group from the outset. The choice of protecting group should be guided by the desired cleavage conditions (e.g., basic, reductive). |
Data Summary: Stability of Sulfonate Esters
The choice of an appropriate sulfonate ester protecting group is critical and depends on the chemical environment it needs to withstand. Isopropyl (iPr) esters are notably acid-sensitive compared to other common sulfonate esters.
| Sulfonate Ester Group | Acid Stability (TFA, rt, 16h) | Base Stability (LiOH) | Nucleophile Stability (NaI) | Notes |
| Isopropyl (iPr) | Labile[1] | Stable | Moderately Stable | Poor stability to chromatography and prolonged storage.[1] |
| Isobutyl (iBu) | Stable[1] | Stable | Less Stable | More stable to acid than iPr, but more sensitive to nucleophiles.[1] |
| Neopentyl (Neo) | Stable[1] | Stable | Stable | Highly resistant to nucleophiles; requires hot strong acid or strong Lewis acid for cleavage.[1] |
| Trichloroethyl (TCE) | Stable[1] | Labile | Stable | Uniquely labile to reducing conditions (e.g., Fe, Zn).[1] |
| Hexafluoroisopropyl (HFIP) | Stable[1] | Labile | Stable | Highly stable to acid and iodide.[1] |
Experimental Protocols & Workflows
Protocol: General Method for Assessing this compound Stability
This protocol provides a framework for determining the stability of this compound under specific acidic conditions.
-
Preparation of Test Solution:
-
Prepare a stock solution of this compound in a suitable, inert organic solvent (e.g., acetonitrile, dioxane) at a known concentration (e.g., 10 mg/mL).
-
In a separate vial, prepare the acidic medium to be tested (e.g., 1 M HCl in H₂O/dioxane, 10% TFA in dichloromethane).
-
-
Initiation of Stability Test:
-
At time t=0, add a precise volume of the this compound stock solution to the acidic medium. The final concentration should be suitable for the chosen analytical method.
-
Ensure rapid mixing. Maintain the solution at a constant, recorded temperature (e.g., 25 °C).
-
-
Time-Point Sampling & Quenching:
-
At predetermined time intervals (e.g., 0, 15 min, 30 min, 1 hr, 4 hr, 16 hr), withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by adding the aliquot to a solution containing an excess of a weak base (e.g., saturated sodium bicarbonate solution or a triethylamine solution in the analytical solvent). This neutralizes the acid and prevents further degradation.
-
-
Analysis:
-
Analyze the quenched samples using a suitable analytical technique such as GC-MS, LC-MS, or ¹H NMR.
-
Quantify the remaining percentage of this compound at each time point relative to the t=0 sample. An internal standard can be used for improved accuracy.
-
-
Data Interpretation:
-
Plot the percentage of remaining this compound against time to determine its degradation rate under the tested conditions.
-
Workflow: Troubleshooting Low Yields
Caption: A logical workflow for diagnosing and solving issues with low yields.
References
common side reactions and byproducts with isopropyl ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving isopropyl ethanesulfonate. The information is tailored to address specific issues that may arise during the synthesis, purification, and use of this compound, with a focus on minimizing side reactions and characterizing byproducts.
Troubleshooting Guides
Issue 1: Low Yield of this compound in Synthesis
If you are experiencing a lower than expected yield of this compound, it is crucial to systematically investigate potential causes. The primary synthesis route involves the reaction of ethanesulfonyl chloride with isopropanol, typically in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
Possible Causes and Recommended Actions:
| Potential Cause | Recommended Actions |
| Incomplete Reaction | - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting materials are still present after the initial reaction time, consider extending it. A moderate increase in temperature may also be beneficial, but be cautious as higher temperatures can promote side reactions. - Ensure Proper Mixing: Inadequate stirring can lead to localized concentration gradients and incomplete reaction. Use an appropriate stir bar and stirring speed for the reaction scale. |
| Hydrolysis of Ethanesulfonyl Chloride | - Maintain Anhydrous Conditions: The presence of water will lead to the hydrolysis of the highly reactive ethanesulfonyl chloride to the unreactive ethanesulfonic acid. Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and isopropanol. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent the ingress of atmospheric moisture. |
| Sub-optimal Base Stoichiometry or Type | - Use Sufficient Non-Nucleophilic Base: A common issue is the incomplete neutralization of the generated HCl. This can protonate the isopropanol, reducing its nucleophilicity. Use at least 1.1 equivalents of a non-nucleophilic base such as pyridine or triethylamine. - Avoid Nucleophilic Bases: Bases like hydroxides or alkoxides can compete with isopropanol in reacting with ethanesulfonyl chloride. |
| Loss During Work-up and Purification | - Optimize Extraction and Washing Steps: Ensure the pH of the aqueous phase is appropriate during extraction to minimize the solubility of the product. Use brine washes to reduce the solubility of the ester in the aqueous layer. - Careful Purification: If using distillation for purification, ensure the vacuum is stable and the temperature is controlled to prevent thermal degradation of the product. |
Issue 2: Presence of Significant Byproducts in the Reaction Mixture
The identification of unexpected peaks in your GC-MS or NMR analysis indicates the formation of byproducts. The following are common side products in the synthesis of this compound.
Common Byproducts and Mitigation Strategies:
| Byproduct | Formation Mechanism | Mitigation Strategies |
| Ethanesulfonic Acid | Hydrolysis of ethanesulfonyl chloride by water present in the reaction mixture. | - Rigorously maintain anhydrous conditions as described in Issue 1 . |
| Diisopropyl Ether | Acid-catalyzed self-condensation of isopropanol. This is more prevalent at higher temperatures. | - Control Reaction Temperature: Keep the reaction temperature low. The initial reaction is often carried out at 0°C and then allowed to warm to room temperature. Avoid excessive heating. - Use a Non-Acidic Catalyst (if applicable): While the primary reaction generates acid, avoiding strong acid catalysts for other purposes is crucial. |
| Ethanesulfonic Anhydride | Reaction of ethanesulfonyl chloride with the ethanesulfonate anion, which can form from the hydrolysis of the starting material. | - Slow Addition of Ethanesulfonyl Chloride: Add the ethanesulfonyl chloride dropwise to the solution of isopropanol and base. This maintains a low concentration of the sulfonyl chloride, minimizing its self-reaction. - Efficient HCl Scavenging: The presence of a suitable base will minimize the concentration of reactive intermediates that can lead to the anhydride. |
Illustrative Yield of Byproducts Under Different Conditions (Qualitative)
The following table provides a qualitative representation of how reaction conditions can influence the formation of byproducts. Actual yields will vary based on specific experimental parameters.
| Condition | Ethanesulfonic Acid | Diisopropyl Ether | Ethanesulfonic Anhydride |
| Anhydrous, 0°C to RT, Slow Addition | Low | Low | Low |
| Presence of Water | High | Low | Moderate |
| High Temperature (>80°C) | Low | High | Low |
| Rapid Addition of Sulfonyl Chloride | Low | Low | High |
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for the synthesis of this compound?
A1: The reaction is typically initiated at a low temperature, around 0-5°C, during the addition of ethanesulfonyl chloride to control the exothermic reaction and minimize side reactions. After the addition is complete, the reaction mixture is often allowed to slowly warm to room temperature and stirred for several hours to ensure completion.
Q2: How can I effectively remove the pyridine or triethylamine hydrochloride salt formed during the reaction?
A2: The hydrochloride salt is typically removed during the aqueous work-up. After quenching the reaction with water, the salt will partition into the aqueous phase. Washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove any remaining free base.
Q3: My purified this compound is showing signs of degradation over time. What could be the cause?
A3: this compound, like other sulfonate esters, can be susceptible to hydrolysis, especially in the presence of moisture and acidic or basic conditions. Store the purified product in a tightly sealed container, under an inert atmosphere if possible, and in a cool, dark place.
Q4: What analytical techniques are best for assessing the purity of this compound and identifying byproducts?
A4: A combination of techniques is recommended:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for identifying and quantifying volatile impurities and byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used for purity assessment, especially for less volatile impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water is a good starting point.[1][2]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general guideline and may require optimization.
Materials:
-
Ethanesulfonyl chloride
-
Anhydrous isopropanol
-
Anhydrous pyridine (or triethylamine)
-
Anhydrous diethyl ether (or other suitable aprotic solvent)
-
1M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen or argon inlet.
-
Reagent Preparation: In the flask, dissolve anhydrous isopropanol (1.0 equivalent) and anhydrous pyridine (1.1 equivalents) in anhydrous diethyl ether under an inert atmosphere.
-
Cooling: Cool the solution in an ice-water bath to 0-5°C.
-
Addition of Ethanesulfonyl Chloride: Add ethanesulfonyl chloride (1.05 equivalents) to the dropping funnel. Add the ethanesulfonyl chloride dropwise to the stirred isopropanol solution, maintaining the internal temperature below 10°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/GC analysis indicates the consumption of the starting alcohol.
-
Work-up:
-
Cool the reaction mixture in an ice bath and quench by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold 1M HCl (to remove excess pyridine), saturated aqueous sodium bicarbonate solution, and brine.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude this compound by fractional distillation under reduced pressure.
Protocol 2: GC-MS Analysis of Reaction Mixture
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of moderately polar compounds (e.g., DB-5ms or equivalent).
GC-MS Conditions (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 50°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold at 250°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Detector:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.
-
Quench with water and extract with a suitable solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extract over a small amount of anhydrous sodium sulfate.
-
Dilute the extract to an appropriate concentration for GC-MS analysis.
Visualizations
Logical Workflow for Troubleshooting Byproduct Formation
Caption: A logical workflow for troubleshooting byproduct formation.
Experimental Workflow: Protein Alkylation for Proteomics
This compound can act as an alkylating agent, modifying nucleophilic residues in proteins, such as cysteine. This is a key step in many proteomics workflows to prevent disulfide bond reformation.[3][4][5]
Caption: Workflow for protein alkylation in proteomics.
References
- 1. oatext.com [oatext.com]
- 2. oatext.com [oatext.com]
- 3. Protein Alkylation Analysis - Creative Proteomics [creative-proteomics.com]
- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]
- 5. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]
preventing the hydrolysis of isopropyl ethanesulfonate during workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides guidance on preventing the hydrolysis of isopropyl ethanesulfonate during experimental workups.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern?
A1: this compound is a sulfonate ester. Sulfonate esters are valuable intermediates in organic synthesis, often used to convert alcohols into good leaving groups for nucleophilic substitution and elimination reactions. However, the ester bond in this compound is susceptible to cleavage by water in a process called hydrolysis, especially under acidic conditions. This unwanted reaction reverts the ester back to ethanesulfonic acid and isopropanol, leading to a lower yield of the desired product and complicating its purification.
Q2: Under what conditions is this compound most likely to hydrolyze?
A2: this compound is particularly unstable in acidic aqueous environments.[1] The hydrolysis is catalyzed by acid, which protonates the ester oxygen, making the sulfur atom more electrophilic and susceptible to nucleophilic attack by water. The lability of the isopropyl group is attributed to the formation of a stabilized secondary carbocation during the reaction.[1] While hydrolysis can also occur under strongly basic conditions, the primary concern during a typical workup is acid-catalyzed decomposition.
Q3: How can I minimize hydrolysis of this compound during my reaction workup?
A3: The key to preventing hydrolysis is to maintain neutral or slightly basic conditions and to minimize the contact time with aqueous solutions. This is typically achieved by:
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Quenching the reaction with a cold, saturated solution of a mild base like sodium bicarbonate (NaHCO₃).[2][3]
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Performing all aqueous washes with cold solutions to reduce the reaction rate.[2]
-
Working quickly and efficiently to reduce the time the ester is in contact with the aqueous phase.[2]
-
Thoroughly drying the organic layer with an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove all traces of water.[2]
Q4: What are the signs that my this compound has hydrolyzed during workup?
A4: The primary indicators of hydrolysis are a lower than expected yield of the purified this compound and the presence of isopropanol and/or ethanesulfonic acid (or its salt) as impurities in your crude product. These can often be detected by analytical techniques such as NMR, GC-MS, or LC-MS.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of isolated this compound. | Hydrolysis during workup. | Review your workup procedure. Ensure you are using a cold, saturated sodium bicarbonate solution to neutralize any residual acid. Minimize the time the organic layer is in contact with aqueous solutions. |
| Incomplete reaction. | Monitor the reaction progress using an appropriate technique (e.g., TLC, NMR) to ensure it has gone to completion before initiating the workup. | |
| Presence of starting alcohol (isopropanol) in the final product. | Significant hydrolysis has occurred. | Re-evaluate the entire workup protocol. Consider performing the extraction and washes at a lower temperature (e.g., 0-5 °C). Ensure the sodium bicarbonate solution is saturated and used in sufficient quantity to neutralize all acid. |
| Product is an oil but should be a solid, or vice-versa. | Contamination with byproducts. | The presence of isopropanol or ethanesulfonic acid can alter the physical properties of the product. Re-purify the material and analyze the impurities to confirm if hydrolysis is the root cause. |
| Emulsion formation during extraction. | Insufficient ionic strength in the aqueous layer. | After the bicarbonate wash, perform a final wash with cold, saturated sodium chloride solution (brine). This increases the polarity of the aqueous layer and can help to break up emulsions. |
Data Presentation
The stability of this compound is highly dependent on the pH of the aqueous environment. The following table provides illustrative data on the relative rate of hydrolysis at different pH values and temperatures. Note: These are estimated values based on general chemical principles for secondary alkyl sulfonate esters, as specific kinetic data for this compound was not available in the searched literature.
| pH | Temperature (°C) | Relative Rate of Hydrolysis (Illustrative) | Stability Assessment |
| 2 | 25 | 100 | Very Unstable |
| 4 | 25 | 10 | Unstable |
| 7 | 25 | 1 | Relatively Stable |
| 9 | 25 | < 5 | Stable for short periods |
| 7 | 0-5 | < 0.1 | High Stability (Recommended Workup) |
Experimental Protocols
Recommended Workup Procedure to Minimize Hydrolysis of this compound:
This protocol assumes the reaction has been carried out in an organic solvent immiscible with water (e.g., dichloromethane, ethyl acetate).
-
Cool the Reaction Mixture: Once the reaction is deemed complete, cool the reaction vessel to 0-5 °C in an ice-water bath.
-
Quenching: Slowly add the cold reaction mixture to a separatory funnel containing a cold (0-5 °C), saturated aqueous solution of sodium bicarbonate (NaHCO₃). The volume of the bicarbonate solution should be at least equal to the volume of the reaction mixture.
-
Caution: If the reaction was conducted under acidic conditions or used an acid catalyst, CO₂ gas will evolve. Swirl the separatory funnel gently without the stopper to allow for initial degassing before stoppering and shaking. Vent the funnel frequently.
-
-
Extraction: Stopper the separatory funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely.
-
Separation: Drain the organic layer. If the product is in the aqueous layer, this protocol will need to be adapted.
-
Aqueous Wash (Optional but Recommended): Wash the organic layer with a cold, saturated aqueous solution of sodium chloride (brine). This helps to remove any remaining water and salts from the organic phase.
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add an anhydrous drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Add the drying agent until it no longer clumps together and swirls freely.
-
Filtration and Concentration: Filter or decant the organic solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purification: Proceed with the appropriate purification method for your product (e.g., flash chromatography, distillation).
Mandatory Visualizations
Caption: Acid-catalyzed hydrolysis of this compound.
Caption: Recommended workup workflow to prevent hydrolysis.
References
optimization of reaction conditions to improve yield with isopropyl ethanesulfonate
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize reaction conditions and improve yields when using isopropyl ethanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in synthesis?
This compound is an alkyl sulfonate ester. Its primary role in organic synthesis is to function as an alkylating agent. The ethanesulfonate group is an excellent leaving group, making the isopropyl group readily available for transfer to a nucleophile in SN2 reactions. This process is often referred to as isopropylation.
Q2: Why is converting an alcohol to a sulfonate ester, like this compound, beneficial for a reaction?
Alcohols are generally poor substrates for nucleophilic substitution and elimination reactions because the hydroxyl group (-OH) is a poor leaving group. By converting an alcohol into a sulfonate ester, its reactivity becomes similar to that of an alkyl halide. The sulfonate anion is a very stable, weak base, making it an excellent leaving group and facilitating these reactions.[1][2]
Q3: What are the most common issues encountered when using this compound?
The most common challenges include low reaction yields, formation of side products, and incomplete reactions. These issues often stem from suboptimal reaction conditions such as incorrect temperature, inappropriate choice of base or solvent, or the presence of moisture.
Q4: What are the typical side reactions observed with this compound?
The primary side reaction is often an elimination reaction (E2 pathway) which competes with the desired nucleophilic substitution (SN2 pathway), leading to the formation of propene. The choice of nucleophile, base, and temperature can significantly influence the ratio of substitution to elimination products. Strong, sterically hindered bases tend to favor elimination.
Q5: How does steric hindrance affect reactions with this compound?
As a secondary alkylating agent, this compound is more susceptible to steric hindrance than a primary equivalent (e.g., ethyl ethanesulfonate). Highly hindered nucleophiles will react more slowly, potentially requiring higher temperatures or longer reaction times, which in turn can promote side reactions like elimination.
Troubleshooting Guide
Issue 1: Low or No Product Yield
This is the most common problem. The following workflow can help diagnose and resolve the issue.
Caption: Troubleshooting workflow for low reaction yield.
Detailed Troubleshooting Steps:
-
Cause: Inappropriate Base
-
Solution: The chosen base must be strong enough to deprotonate the nucleophile effectively but not so strong that it promotes elimination or reacts with the solvent. For C-alkylation, strong bases like n-butyllithium are often used, while for N- or O-alkylation, milder bases like potassium carbonate may be sufficient.[3]
-
-
Cause: Incorrect Solvent
-
Solution: SN2 reactions, typical for sulfonate esters, are favored by polar aprotic solvents like THF, DMF, or acetonitrile. These solvents solvate the cation but not the nucleophile, increasing its reactivity.
-
-
Cause: Suboptimal Temperature
-
Solution: Reactions may require heating to overcome the activation energy. However, excessive heat can favor the elimination side reaction. A good starting point is often room temperature, with gradual heating to 50-80°C if the reaction is slow. Some alkylations with strong bases are performed at very low temperatures (e.g., in a dry ice/isopropyl alcohol bath) to control reactivity.[3]
-
-
Cause: Presence of Water
-
Solution: this compound can be hydrolyzed by water. Ensure all glassware is oven-dried and use anhydrous solvents. Reactions should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
Issue 2: Product is Contaminated with Impurities
-
Cause: Formation of Elimination Product (Propene)
-
Solution: This is favored by high temperatures and sterically hindered, strong bases. Try lowering the reaction temperature. If possible, switch to a less hindered or weaker base that still effectively deprotonates the nucleophile.
-
-
Cause: Unreacted Starting Material
-
Solution: This indicates an incomplete reaction. Increase the reaction time or modestly increase the temperature. Alternatively, consider adding a slight excess (1.1-1.2 equivalents) of the this compound.
-
-
Cause: Formation of Di-isopropyl Urea (if amines are present)
-
Solution: This can occur if the reaction is contaminated with water, which reacts with the sulfonate to potentially form byproducts that lead to urea formation. Ensure strictly anhydrous conditions.
-
Data on Reaction Parameters
The optimal conditions are highly dependent on the specific nucleophile being used. The following tables provide general guidance for optimizing your reaction.
Table 1: Effect of Solvent on Alkylation Yield
| Solvent | Type | Typical Yield | Comments |
| Tetrahydrofuran (THF) | Polar Aprotic | Good to Excellent | Common choice, especially for reactions with strong bases like n-BuLi.[3] |
| Acetonitrile (CH₃CN) | Polar Aprotic | Good to Excellent | Good for a wide range of nucleophiles. |
| Dimethylformamide (DMF) | Polar Aprotic | Good to Excellent | Higher boiling point allows for higher reaction temperatures. |
| Dichloromethane (DCM) | Aprotic | Fair to Good | Less polar; may be less effective for some reactions. |
| Ethanol / Isopropanol | Polar Protic | Poor to Fair | Generally avoided as the solvent can act as a nucleophile. |
Table 2: Effect of Base on Alkylation Outcome
| Base | Strength | Typical Use Case | Potential Issues |
| n-Butyllithium (n-BuLi) | Very Strong | Deprotonation of weak carbon acids (e.g., α-alkylation).[3] | Highly reactive; requires low temperatures and inert atmosphere. |
| Sodium Hydride (NaH) | Strong | Deprotonation of alcohols and amides. | Heterogeneous reaction can sometimes be slow. |
| Potassium Carbonate (K₂CO₃) | Moderate | N- and O-alkylation of phenols, amides, and amines. | May not be strong enough for all substrates. |
| Triethylamine (Et₃N) | Weak | Acid scavenger in sulfonate ester formation.[3] | Generally not strong enough to deprotonate nucleophiles for alkylation. |
Experimental Protocols
General Protocol for Alkylation of a Nucleophile (Nu-H) with this compound
This protocol provides a general starting point and should be optimized for your specific substrate.
1. Preparation:
-
Dry all glassware in an oven at 120°C for at least 4 hours and cool under a stream of inert gas (Nitrogen or Argon).
-
Use anhydrous solvents for the reaction.
2. Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the nucleophile (Nu-H, 1.0 equivalent) and the chosen anhydrous solvent (to make a ~0.5 M solution).
-
Cool the solution to the desired initial temperature (e.g., 0°C or -78°C for highly reactive systems).
3. Deprotonation:
-
Slowly add the chosen base (e.g., n-BuLi, NaH, K₂CO₃, 1.05 equivalents) to the stirred solution.
-
Allow the mixture to stir for 15-60 minutes to ensure complete deprotonation.
4. Alkylation:
-
Add this compound (1.1 equivalents), either neat or dissolved in a small amount of anhydrous solvent, dropwise to the reaction mixture.
-
Allow the reaction to stir at the chosen temperature. If starting at a low temperature, the reaction may be allowed to warm slowly to room temperature.
5. Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS, or LC-MS).
-
Once the reaction is complete, quench it by slowly adding a suitable quenching agent (e.g., saturated aqueous ammonium chloride for strong bases, or water for weaker bases).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
6. Purification:
-
Purify the crude product by flash column chromatography, recrystallization, or distillation as appropriate.
Caption: General experimental workflow for alkylation.
References
identifying and characterizing impurities in isopropyl ethanesulfonate synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of isopropyl ethanesulfonate. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and characterizing impurities, ultimately improving the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound and what are the expected products?
A1: The most common laboratory synthesis of this compound involves the reaction of ethanesulfonyl chloride with isopropanol. This reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. The primary product is this compound, with the corresponding ammonium salt of the base as a byproduct.
Q2: What are the most common impurities I should expect in the synthesis of this compound?
A2: Several impurities can arise during the synthesis of this compound. These can be broadly categorized as:
-
Process-related impurities: These originate from the starting materials and reagents. They include unreacted ethanesulfonyl chloride and isopropanol.
-
Byproducts from side reactions: These are new compounds formed during the reaction. The most common include:
-
Contaminants from starting materials: Impurities present in the starting isopropanol, such as acetone, 1-propanol, and 2-butanol, may persist through the reaction or form their corresponding ethanesulfonate esters.[4]
Q3: Why is it crucial to control the levels of sulfonate ester impurities?
A3: Sulfonate esters are recognized as potential genotoxic impurities (PGIs).[5][6] These compounds have the ability to act as alkylating agents and can react with DNA, which may lead to mutations.[6] Therefore, regulatory agencies often require strict control and limitation of these impurities in active pharmaceutical ingredients (APIs).
Q4: Which analytical techniques are most suitable for identifying and quantifying impurities in my this compound product?
A4: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for the identification and quantification of volatile impurities, including residual starting materials, diisopropyl ether, and other sulfonate esters.[7]
-
High-Performance Liquid Chromatography (HPLC): HPLC with a suitable detector (e.g., UV, DAD) is excellent for assessing the purity of the final this compound product and quantifying less volatile impurities.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for the structural elucidation of the final product and can be used to identify and quantify impurities if their signals do not overlap with the main component.[10]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of the sulfonate ester functional group and the absence of starting materials like alcohols (broad O-H stretch).[11]
Troubleshooting Guide
Issue 1: Low Yield of this compound
| Potential Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using TLC or GC to ensure the consumption of starting materials. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature, while being mindful of potential side reactions. |
| Hydrolysis of Ethanesulfonyl Chloride | The presence of water will lead to the formation of ethanesulfonic acid instead of the desired ester.[3] Ensure all glassware is thoroughly dried and use anhydrous solvents and reagents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent moisture from the air from interfering. |
| Inefficient HCl Scavenging | The HCl generated during the reaction can protonate the isopropanol, making it a less effective nucleophile. Use at least one equivalent of a non-nucleophilic base like triethylamine or pyridine to neutralize the HCl as it is formed. |
| Equilibrium Limitations | Esterification reactions can be reversible.[12][13] While the reaction of a sulfonyl chloride is generally considered to be high-yielding, ensuring complete reaction by using a slight excess of one reagent (typically the less expensive one) can be beneficial. |
Issue 2: Presence of Diisopropyl Ether Impurity
| Potential Cause | Recommended Action |
| High Reaction Temperature | The formation of diisopropyl ether from the self-condensation of isopropanol is favored at higher temperatures.[1][2] Maintain a low reaction temperature, for example, by performing the addition of ethanesulfonyl chloride at 0 °C and then allowing the reaction to proceed at room temperature. |
| Strongly Acidic Conditions | Any acidic species in the reaction mixture can catalyze the formation of diisopropyl ether.[1] Ensure that the base is added effectively to neutralize the generated HCl. |
| Choice of Catalyst (if applicable) | If an acid catalyst is being used (less common for sulfonyl chloride reactions but possible), consider using a milder catalyst. For instance, p-toluenesulfonic acid (p-TsOH) is generally less aggressive in promoting ether formation than sulfuric acid.[1] |
Experimental Protocols
General Synthesis of this compound
This protocol is a general guideline and may require optimization.
-
Reaction Setup: In a three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve isopropanol (1.0 equivalent) and triethylamine (1.2 equivalents) in an anhydrous solvent such as dichloromethane or diethyl ether. Cool the solution to 0 °C in an ice bath.
-
Addition of Ethanesulfonyl Chloride: Add ethanesulfonyl chloride (1.1 equivalents) to the dropping funnel. Add the ethanesulfonyl chloride dropwise to the stirred isopropanol solution, ensuring the internal temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or GC until the starting alcohol is consumed.
-
Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of cold water. Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure. The crude this compound can be purified by fractional distillation under reduced pressure.
Analytical Methodologies
GC-MS for Impurity Profiling
-
Column: DB-624 (or equivalent), 30 m x 0.32 mm, 1.8 µm film thickness.[7]
-
Injector Temperature: 250 °C
-
Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 240 °C at 10 °C/min, hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
MS Detector: Electron Ionization (EI) in scan mode (m/z 40-400). For quantitative analysis of known impurities, Selective Ion Monitoring (SIM) mode can be used for enhanced sensitivity.[7]
HPLC for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water. For example, start with 30% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 210 nm.
-
Injection Volume: 10 µL.
Quantitative Data Summary
Table 1: Typical GC-MS Retention Times for this compound and Potential Impurities
| Compound | Approximate Retention Time (min) |
| Diisopropyl Ether | 3.5 |
| Isopropanol | 4.2 |
| Ethanesulfonyl Chloride | 8.5 |
| This compound | 12.1 |
| Ethanesulfonic Acid | (Not typically observed by GC-MS without derivatization) |
Note: Retention times are approximate and will vary depending on the specific instrument and conditions.
Table 2: ¹H and ¹³C NMR Chemical Shifts for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | ~4.8 | Septet | 1H | -OCH(CH₃)₂ |
| ¹H | ~3.1 | Quartet | 2H | -CH₂CH₃ |
| ¹H | ~1.4 | Doublet | 6H | -OCH(CH₃)₂ |
| ¹H | ~1.3 | Triplet | 3H | -CH₂CH₃ |
| ¹³C | ~78 | - | - | -OCH(CH₃)₂ |
| ¹³C | ~45 | - | - | -CH₂CH₃ |
| ¹³C | ~23 | - | - | -OCH(CH₃)₂ |
| ¹³C | ~8 | - | - | -CH₂CH₃ |
Note: Chemical shifts are approximate and are relative to TMS in CDCl₃. Data is inferred from similar sulfonate esters.[10]
Visualizations
Caption: Main reaction and potential side reactions.
Caption: Troubleshooting workflow for impurity analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. news-medical.net [news-medical.net]
- 5. an.shimadzu.com [an.shimadzu.com]
- 6. shimadzu.com [shimadzu.com]
- 7. rroij.com [rroij.com]
- 8. oatext.com [oatext.com]
- 9. oatext.com [oatext.com]
- 10. Ethanesulfonic acid isopropyl ester(14245-62-6) 1H NMR spectrum [chemicalbook.com]
- 11. Ethanesulfonic acid, isopropyl ester | C5H12O3S | CID 134677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. quora.com [quora.com]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Forced Degradation Studies of Isopropyl Ethanesulfonate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on isopropyl ethanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary objectives of conducting forced degradation studies on this compound?
Forced degradation studies, also known as stress testing, are crucial for several reasons:
-
To identify the likely degradation products of this compound under various stress conditions.[1][2][3]
-
To understand the degradation pathways and the intrinsic stability of the molecule.[3][4]
-
To develop and validate stability-indicating analytical methods that can effectively separate and quantify the drug substance from its degradation products.[1][3]
-
This information is vital for improving formulations, manufacturing processes, and for regulatory submissions.[1][4]
Q2: What are the typical stress conditions applied in forced degradation studies of this compound?
Based on regulatory guidelines and the chemistry of sulfonate esters, the following stress conditions are recommended:
-
Acidic Hydrolysis: Treatment with acids like hydrochloric acid (HCl).
-
Basic Hydrolysis: Treatment with bases like sodium hydroxide (NaOH).
-
Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (H₂O₂).
-
Thermal Stress: Exposure to high temperatures.
-
Photolytic Stress: Exposure to light, typically UV and visible light, as per ICH Q1B guidelines.
Q3: What are the potential degradation products of this compound?
Under hydrolytic (acidic or basic) conditions, the primary degradation products are expected to be ethanesulfonic acid and isopropanol. Oxidative and thermal stress may lead to a more complex degradation profile.
Q4: How can I analyze the samples from forced degradation studies?
High-Performance Liquid Chromatography (HPLC) with a UV or photodiode array (PDA) detector is the most common analytical technique for separating and quantifying this compound and its degradation products.[3] Gas Chromatography-Mass Spectrometry (GC/MS) can also be a valuable tool, particularly for identifying volatile degradation products like isopropanol.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No degradation observed under stress conditions. | Stress conditions are not harsh enough (e.g., concentration of acid/base is too low, temperature is not high enough, exposure time is too short). | Gradually increase the severity of the stress conditions. For example, use a higher concentration of acid/base, increase the temperature, or extend the duration of the study. It's important to aim for 5-20% degradation to ensure the method is stability-indicating. |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the severity of the stress conditions. Use lower concentrations of reagents, lower temperatures, or shorter exposure times. The goal is to achieve partial degradation to observe the primary degradation products. |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate column selection, mobile phase composition, or gradient. Co-elution of the parent drug and degradation products. | Optimize the HPLC method. Screen different columns (e.g., C18, C8) and mobile phases. Adjust the gradient elution profile to improve separation. Ensure the diluent used for the sample is compatible with the mobile phase. |
| Mass imbalance in the analytical results. | Some degradation products may not be detected by the analytical method (e.g., lack a UV chromophore). Volatile degradation products may have been lost during sample preparation. Adsorption of the analyte or degradants onto container surfaces. | Use a universal detector like a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect non-chromophoric compounds. Employ techniques like headspace GC to analyze for volatile compounds. Use inert sample vials (e.g., silanized glass). |
| Formation of unexpected degradation products. | Interaction with excipients (if studying a drug product). Secondary degradation of primary degradation products. Contamination of reagents or solvents. | Conduct forced degradation on the drug substance alone to understand its intrinsic stability. Analyze samples at multiple time points to differentiate between primary and secondary degradants.[3] Ensure the purity of all reagents and solvents used. |
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a forced degradation study of this compound.
References
strategies to control the formation of isopropyl ethanesulfonate as a genotoxic impurity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on controlling the formation of isopropyl ethanesulfonate, a potential genotoxic impurity (GTI). The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during pharmaceutical development and manufacturing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it a concern?
This compound is an ester that can form from the reaction between ethanesulfonic acid and isopropyl alcohol. It is classified as a potential genotoxic impurity, meaning it has the potential to damage DNA, which can lead to mutations and an increased risk of cancer.[1] Due to this risk, regulatory agencies such as the FDA and EMA require strict control of such impurities in active pharmaceutical ingredients (APIs).[2]
Q2: What is the regulatory limit for this compound?
For most genotoxic impurities, the Threshold of Toxicological Concern (TTC) is the accepted limit, which is set at a daily intake of 1.5 µ g/day for lifetime exposure.[3] This is a conservative threshold that is considered to pose a negligible risk of carcinogenicity. The specific concentration limit in an API is then calculated based on the maximum daily dose of the drug.
Q3: Under what conditions does this compound form?
The formation of this compound is typically favored by the following conditions:
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The presence of both ethanesulfonic acid and isopropyl alcohol.
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Acidic conditions, as the reaction is acid-catalyzed.
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High concentrations of both the sulfonic acid and the alcohol.
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Low water content (anhydrous conditions).[4]
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Elevated temperatures.[4]
Q4: What are the primary strategies to control the formation of this compound?
The most effective control strategy is to prevent its formation in the first place. Key strategies include:
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pH Control: Maintaining neutral or slightly basic conditions is the most critical control measure. The presence of even a slight excess of a base will neutralize the sulfonic acid, preventing the esterification reaction.[4]
-
Temperature Control: Whenever possible, perform reactions at lower temperatures to reduce the rate of sulfonate ester formation.[4]
-
Water Content: The presence of water can inhibit the formation of sulfonate esters.[4]
-
Reactant Stoichiometry: Use the minimum necessary amount of ethanesulfonic acid.
-
Process Understanding and Risk Assessment: A thorough understanding of the manufacturing process is essential to identify steps where the formation of this compound is possible and to implement appropriate controls.
Troubleshooting Guide
Q1: I have detected a peak corresponding to this compound in my reaction mixture, even though I added a base. What should I do?
Possible Causes and Solutions:
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Insufficient Amount of Base: The amount of base added may not have been sufficient to neutralize all the ethanesulfonic acid.
-
Solution: Ensure a slight molar excess of the base is used. Re-calculate the required amount of base, considering the purity of all reactants. It is also advisable to measure the pH of the reaction mixture to confirm it is not acidic.
-
-
Localized Acidic Conditions: Poor mixing could lead to localized pockets of acidity where the ester can still form.
-
Solution: Improve the agitation of the reaction mixture to ensure uniform distribution of the base.
-
-
Incorrect Timing of Base Addition: If the base is added too late, the impurity may have already formed.
-
Solution: Add the base before or concurrently with the sulfonic acid or alcohol, depending on the process.
-
-
Analytical Interference: The peak may be a co-eluting impurity.
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Solution: Use a more specific analytical method, such as GC-MS or LC-MS/MS, to confirm the identity of the peak. Spike the sample with a known standard of this compound to see if the peak height increases.
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Q2: How can I confirm the identity of a peak that I suspect is this compound?
Confirmation Methods:
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Mass Spectrometry (MS): The most definitive way to identify the peak is by using a mass selective detector (e.g., GC-MS or LC-MS/MS). Compare the mass spectrum of the unknown peak with the spectrum of a certified reference standard of this compound.
-
Co-elution: Spike a sample with a small amount of a known this compound standard. If the peak of interest increases in area without any change in shape or retention time, it is likely the same compound.
-
Relative Retention Time (RRT): Compare the retention time of the unknown peak relative to a known internal or external standard with the RRT of the this compound standard under the same chromatographic conditions.
Q3: My process requires the use of ethanesulfonic acid and isopropanol at elevated temperatures. How can I minimize the formation of this compound?
Mitigation Strategies:
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Process Optimization:
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Minimize Reaction Time: Reduce the time the reaction mixture is held at elevated temperatures.
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Staged Addition: Consider adding the sulfonic acid in portions to keep its concentration low at any given time.
-
-
Purge Studies: If formation cannot be completely avoided, demonstrate that downstream processing steps (e.g., crystallization, extraction, chromatography) effectively remove the impurity to an acceptable level in the final API.
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Alternative Reagents: Investigate if alternative, less reactive sulfonic acids or different salt forms of the API can be used.
Data Presentation
The formation of sulfonate esters is highly dependent on reaction conditions. The following tables summarize kinetic data for the formation of isopropyl methanesulfonate, a close structural analog of this compound. The reaction kinetics are expected to be very similar.
Table 1: Effect of Temperature on the Formation of Isopropyl Methanesulfonate in Anhydrous Isopropanol (1 M Methanesulfonic Acid)
| Temperature (°C) | Forward Rate Constant (k_f) (x 10⁻⁷ s⁻¹) |
| 40 | 0.4 |
| 50 | 1.2 |
| 60 | 3.5 |
| 70 | 9.8 |
Data adapted from Teasdale, A. et al. (2010). Organic Process Research & Development.[4]
Table 2: Effect of Base (2,6-Lutidine) on the Formation of Isopropyl Methanesulfonate in Anhydrous Isopropanol at 70°C
| Molar Equivalents of Base | % Conversion to Isopropyl Methanesulfonate (after 24h) |
| 0.0 (No Base) | ~1.0% |
| 0.9 | ~0.1% |
| 1.01 | Not Detected |
Data adapted from Teasdale, A. et al. (2010). Organic Process Research & Development.[4]
Experimental Protocols
Protocol 1: HPLC-DAD Method for the Quantification of this compound
This protocol provides a general method for the detection and quantification of this compound. Method validation and optimization are required for specific API matrices.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the API sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the mobile phase.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from the limit of quantification (LOQ) to approximately 5 µg/mL.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area of the this compound standards against their concentrations.
-
Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Protocol 2: GC-MS Method for the Confirmation and Quantification of this compound
This protocol is suitable for the confirmation and trace-level quantification of volatile impurities like this compound.
-
Instrumentation:
-
Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).
-
-
Chromatographic Conditions:
-
Column: DB-624 or equivalent (e.g., 30 m x 0.32 mm, 1.8 µm film thickness).[5]
-
Carrier Gas: Helium at a constant flow rate (e.g., 2 mL/min).[5]
-
Oven Temperature Program: Initial temperature of 110°C, hold for 15 minutes, then ramp at 25°C/min to 225°C and hold for 15 minutes.[5]
-
Injector Temperature: 200°C.[5]
-
Injection Mode: Splitless or split (e.g., 10:1).
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of the API sample into a GC vial.
-
Add 1 mL of a suitable solvent (e.g., methanol or dichloromethane).
-
Vortex to dissolve.
-
-
Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 100 µg/mL) in the chosen solvent.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations bracketing the expected impurity level.
-
-
Analysis:
-
For identification, compare the mass spectrum of the peak in the sample to that of the reference standard.
-
For quantification, use the peak area from the SIM chromatogram and compare it to the calibration curve.
-
Visualizations
References
Technical Support Center: Stability-Indicating HPLC Method for Isopropyl Ethanesulfonate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the development and troubleshooting of a stability-indicating HPLC method for isopropyl ethanesulfonate.
Frequently Asked Questions (FAQs)
Q1: What is a stability-indicating HPLC method and why is it crucial for this compound?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is an analytical procedure used to detect and quantify the active pharmaceutical ingredient (API), in this case, this compound, in the presence of its degradation products, process impurities, and any other potential impurities.[1][2] Its development is a regulatory requirement to ensure the safety, efficacy, and quality of a drug product throughout its shelf life by providing accurate data on its stability.[1][3][4]
Q2: When should forced degradation studies for this compound be performed?
According to FDA guidance, forced degradation studies, which are essential for developing a stability-indicating method, should ideally be completed during Phase III of the regulatory submission process.[5] However, it is highly recommended to start these studies earlier in the development process to inform manufacturing process improvements and to allow sufficient time for the identification and characterization of degradation products.[5] These studies are typically conducted on a single batch of the drug substance.[3]
Q3: What are the typical stress conditions for the forced degradation of this compound?
Forced degradation studies involve subjecting the drug substance to conditions more severe than accelerated stability testing to understand its degradation pathways.[3][4][6] Typical stress conditions as per ICH guidelines include:
-
Acid Hydrolysis: e.g., 0.1 N HCl at 60°C
-
Base Hydrolysis: e.g., 0.1 N NaOH at 60°C
-
Oxidation: e.g., 3-30% H₂O₂ at room temperature
-
Thermal Degradation: e.g., 60-80°C
-
Photostability: e.g., exposure to UV and visible light
The goal is to achieve a target degradation of 5-20% of the active pharmaceutical ingredient.[7]
Troubleshooting Guides
This section addresses common issues encountered during the HPLC analysis of this compound.
Issue 1: Peak Tailing for the this compound Peak
Peak tailing, where the latter half of the peak is broader than the front, is a common problem in HPLC.[8][9]
| Potential Cause | Troubleshooting Step |
| Secondary Silanol Interactions | The primary cause of peak tailing is often the interaction between the analyte and ionized silanol groups on the silica-based column packing.[8][9] To mitigate this, consider the following: 1. Lower Mobile Phase pH: Operate at a lower pH (e.g., pH < 3) to ensure the silanol groups are fully protonated, but be mindful of the column's pH limitations.[9] 2. Use an End-Capped Column: Employ a highly deactivated, end-capped column where residual silanol groups are chemically bonded to reduce their activity.[8] 3. Increase Buffer Concentration: A higher buffer concentration can help mask the residual silanol interactions.[8] |
| Column Overload | Injecting too much sample can lead to peak distortion.[8] Dilute the sample and re-inject to see if the peak shape improves.[8] |
| Column Bed Deformation | A void at the column inlet or a partially blocked frit can cause peak tailing.[8][9] Try reversing and flushing the column (if the manufacturer's instructions permit) or replace the column with a new one to diagnose the issue.[9] Using a guard column can help extend the life of the analytical column.[10] |
| Sample Solvent Incompatibility | Injecting the sample in a solvent stronger than the mobile phase can cause peak distortion.[11] Whenever possible, dissolve the sample in the initial mobile phase. |
Issue 2: Poor Resolution Between this compound and a Degradation Product
| Potential Cause | Troubleshooting Step |
| Inadequate Mobile Phase Composition | The organic modifier (e.g., acetonitrile, methanol) to aqueous buffer ratio is critical for separation. Systematically vary the mobile phase composition to optimize the resolution. |
| Suboptimal Column Chemistry | The choice of stationary phase is crucial. If resolution is poor on a standard C18 column, try a column with a different selectivity, such as a phenyl-hexyl or a polar-embedded phase. |
| Gradient Elution Not Optimized | For complex mixtures of the API and its degradation products, a gradient elution is often necessary.[12] Adjust the gradient slope, initial and final mobile phase compositions, and the gradient time to improve separation. |
| Co-eluting Peaks | It's possible that what appears as a single broad peak is actually two or more co-eluting compounds.[9] Changing the detection wavelength might help to confirm the presence of an interferent.[9] Employing a more efficient column (longer column or one with smaller particles) can also improve the separation of co-eluting peaks.[9] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
-
Preparation of Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N HCl. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 N NaOH. Heat the mixture at 60°C for 24 hours. Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 30% H₂O₂. Keep the solution at room temperature for 24 hours. Dilute to a final concentration of 100 µg/mL with the mobile phase.
-
Thermal Degradation: Place the solid drug substance in a hot air oven at 80°C for 48 hours. After exposure, dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
-
Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and visible light in a photostability chamber for 7 days. After exposure, dissolve the sample in the mobile phase to a final concentration of 100 µg/mL.
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for this compound
-
Instrumentation: A high-performance liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizations
Caption: Experimental workflow for the development of a stability-indicating HPLC method.
Caption: Troubleshooting guide for HPLC peak tailing.
References
- 1. irjpms.com [irjpms.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 5. biopharminternational.com [biopharminternational.com]
- 6. acdlabs.com [acdlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. gmpinsiders.com [gmpinsiders.com]
- 9. elementlabsolutions.com [elementlabsolutions.com]
- 10. waters.com [waters.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting Poor Yields in Reactions Involving Isopropyl Ethanesulfonate
For researchers, scientists, and drug development professionals utilizing isopropyl ethanesulfonate, achieving optimal reaction yields is paramount for efficient synthesis and discovery. This technical support center provides a comprehensive guide to troubleshooting common issues encountered during reactions with this versatile alkylating agent. Through a question-and-answer format, this guide addresses specific challenges, offering detailed experimental protocols and data-driven solutions.
Frequently Asked Questions (FAQs)
Q1: My O-alkylation of a phenol with this compound is resulting in a low yield of the desired ether. What are the likely causes and how can I improve it?
A1: Low yields in the O-alkylation of phenols using this compound often stem from a few key factors: suboptimal base selection, inadequate reaction temperature, or competing C-alkylation.
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Base Selection: The choice of base is critical. A weak base may not sufficiently deprotonate the phenol, leading to a low concentration of the reactive phenoxide nucleophile. Conversely, a base that is too strong or sterically hindered can promote side reactions. For many phenol alkylations, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective.
-
Reaction Temperature: The reaction may require heating to proceed at a reasonable rate. However, excessive temperatures can lead to decomposition of the starting materials or products. It is advisable to start at a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Solvent Choice: Polar aprotic solvents such as acetonitrile (MeCN) or N,N-dimethylformamide (DMF) are generally preferred as they can effectively dissolve the reactants and facilitate the nucleophilic substitution reaction.
-
C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at either the oxygen or the carbon atoms of the aromatic ring. While O-alkylation is generally favored, C-alkylation can become a significant side reaction under certain conditions, particularly with more reactive phenols. Using a less polar solvent or a bulkier base can sometimes help to favor O-alkylation.
Troubleshooting Workflow for O-Alkylation of Phenols
Caption: Troubleshooting workflow for O-alkylation.
Q2: I am attempting an N-alkylation of a primary or secondary amine and observing a mixture of mono- and di-alkylated products, leading to a poor yield of my desired mono-alkylated product. How can I improve the selectivity?
A2: The over-alkylation of amines is a common challenge due to the fact that the newly formed secondary amine is often more nucleophilic than the starting primary amine.[1] Similarly, a tertiary amine can be more nucleophilic than a secondary amine. To favor mono-alkylation, several strategies can be employed:
-
Stoichiometry Control: Using a large excess of the amine relative to this compound can statistically favor the alkylation of the starting amine over the product.
-
Steric Hindrance: The steric bulk of the isopropyl group on the electrophile already provides some hindrance to a second alkylation, especially if the amine itself is sterically demanding.[2]
-
Choice of Base: A non-nucleophilic, sterically hindered base, such as diisopropylethylamine (DIPEA or Hünig's base), can be used to scavenge the ethanesulfonic acid byproduct without competing with the substrate amine as a nucleophile.[3] Inorganic bases like potassium carbonate can also be effective, though they often require vigorous stirring due to their low solubility in many organic solvents.[3]
-
Protecting Groups: For complex syntheses where selectivity is crucial, consider using a protecting group on the amine. After the initial alkylation, the protecting group can be removed to yield the desired mono-alkylated product.
Table 1: Comparison of Reaction Conditions for Mono-N-Alkylation
| Parameter | Condition A (Excess Amine) | Condition B (Hindered Base) |
| This compound | 1.0 eq | 1.0 eq |
| Amine | 5.0 eq | 1.1 eq |
| Base | - | DIPEA (1.5 eq) |
| Solvent | Acetonitrile | Dichloromethane |
| Temperature | 60 °C | Room Temperature |
| Typical Mono:Di Ratio | >10:1 | >20:1 |
Q3: My reaction is sluggish and does not go to completion, even after extended reaction times. What factors could be contributing to this?
A3: A slow or incomplete reaction can be attributed to several factors, primarily related to the reactivity of the nucleophile and the reaction conditions.
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Steric Hindrance: this compound is a secondary sulfonate ester, and the isopropyl group can present significant steric hindrance, slowing down the approach of the nucleophile.[2] This is particularly problematic with bulky nucleophiles.
-
Nucleophile Strength: The reaction rate is highly dependent on the nucleophilicity of the substrate. Weaker nucleophiles, such as hindered alcohols or electron-deficient amines, will react more slowly.
-
Leaving Group Ability: While the ethanesulfonate group is a good leaving group, its departure can be influenced by the solvent. Polar aprotic solvents are generally best for Sₙ2 reactions.
-
Temperature: As mentioned previously, increasing the temperature can often overcome a high activation energy barrier. However, this must be balanced against the potential for decomposition.
Experimental Protocol: General Procedure for Alkylation of a Hindered Secondary Amine
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the hindered secondary amine (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., acetonitrile or DMF).
-
Base Addition: Add a non-nucleophilic base, such as diisopropylethylamine (1.5 eq).
-
Reagent Addition: Slowly add this compound (1.1 eq) to the stirred solution at room temperature.
-
Reaction Monitoring: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica gel.
Troubleshooting Logic for Sluggish Reactions
Caption: Logic for troubleshooting slow reactions.
Q4: I am observing significant byproduct formation that is complicating purification and lowering my yield. What are the common side reactions and how can I minimize them?
A4: Besides the desired substitution reaction, several side reactions can occur with this compound, leading to a complex reaction mixture.
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Elimination (E2) Reaction: In the presence of a strong, non-nucleophilic base, an E2 elimination reaction can compete with the Sₙ2 substitution, leading to the formation of propene. This is more likely with sterically hindered substrates and at higher temperatures. To minimize this, use a less hindered base if possible and avoid excessive heat.
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Hydrolysis: this compound can be susceptible to hydrolysis, especially in the presence of water and at elevated temperatures or under acidic or basic conditions. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere to prevent moisture contamination.
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Reaction with Solvent: If a nucleophilic solvent (e.g., an alcohol) is used, it may compete with the intended nucleophile, leading to solvolysis products. It is generally best to use non-nucleophilic, aprotic solvents.
Table 2: Common Side Products and Mitigation Strategies
| Side Product | Formation Pathway | Mitigation Strategy |
| Propene | E2 Elimination | Use a less hindered base; avoid high temperatures. |
| Isopropanol | Hydrolysis | Use anhydrous reagents and solvents; run under inert atmosphere. |
| Isopropyl Ether (from alcohol solvent) | Solvolysis | Use a non-nucleophilic, aprotic solvent. |
By carefully considering these potential pitfalls and systematically applying the troubleshooting strategies outlined above, researchers can significantly improve the yields and purity of their reactions involving this compound.
References
Technical Support Center: Minimizing Diisopropyl Ether Byproduct Formation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of diisopropyl ether (DIPE) formation as a byproduct in chemical reactions, particularly during Fischer esterification.
Troubleshooting Guide: Diisopropyl Ether Formation
This guide is designed to help you identify the root cause of diisopropyl ether formation and provide actionable solutions to minimize this impurity in your synthesis.
| Problem | Potential Cause | Recommended Solution |
| High levels of diisopropyl ether detected in the product mixture. | High Reaction Temperature: Elevated temperatures favor the acid-catalyzed dehydration of isopropanol to form diisopropyl ether.[1] | Maintain the reaction temperature at the lowest effective level for the primary reaction. For instance, in the synthesis of isopropyl benzoate, a temperature range of 80-100°C is recommended to disfavor ether formation.[1] |
| Strong Acid Catalyst: Strong mineral acids like concentrated sulfuric acid (H₂SO₄) are highly effective at promoting the dehydration of isopropanol.[1] | Replace strong mineral acids with milder alternatives such as p-toluenesulfonic acid (p-TsOH) or use a heterogeneous acid catalyst like an acidic resin (e.g., Amberlyst-15) or zeolites.[1] These can be less aggressive in promoting the side reaction. | |
| Prolonged Reaction Time: Extended reaction times, especially after the primary reaction has reached equilibrium, can lead to an increase in byproduct formation.[1] | Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and stop the reaction once the desired conversion is achieved.[1] | |
| Low Concentration of Primary Reactant: If the concentration of the other reactant (e.g., carboxylic acid in an esterification) is low relative to isopropanol, the self-condensation of isopropanol to form the ether can become more prominent. | Use a molar excess of the non-isopropanol reactant where feasible to shift the equilibrium towards the desired product. | |
| Difficulty in separating diisopropyl ether from the desired product. | Similar Boiling Points: Diisopropyl ether and the desired product may have close boiling points, making simple distillation challenging. | Employ fractional distillation with a high-efficiency column. Alternatively, for laboratory-scale purification, column chromatography can be an effective separation method. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the formation of diisopropyl ether as a byproduct?
A1: Diisopropyl ether is typically formed through the acid-catalyzed dehydration of two molecules of isopropyl alcohol.[1] The reaction proceeds via the protonation of one isopropanol molecule by an acid catalyst, making it a good leaving group (water). A second isopropanol molecule then acts as a nucleophile, attacking the protonated isopropanol and leading to the formation of diisopropyl ether after deprotonation.[1]
Q2: How does reaction temperature influence the formation of diisopropyl ether?
A2: Reaction temperature is a critical factor. Higher temperatures generally accelerate the rate of both the desired reaction (e.g., esterification) and the undesired ether formation.[1] Thermodynamic data suggests that at lower temperatures (around 27°C), the formation of diisopropyl ether can be thermodynamically more probable than other side reactions like the dehydration of isopropanol to propylene.[1] However, at temperatures of 127°C and above, the formation of propylene and acetone becomes more favorable than diisopropyl ether.[1] Therefore, precise temperature control is crucial to minimize DIPE formation.
Q3: Are there alternative catalysts to strong mineral acids to avoid diisopropyl ether formation?
A3: Yes, several alternatives can be used. Milder acid catalysts like p-toluenesulfonic acid (p-TsOH) can lead to cleaner reactions with fewer byproducts.[1] Heterogeneous acid catalysts, such as acidic resins (e.g., Amberlyst-15) and zeolites, are also excellent alternatives.[1] They offer the advantage of being easily separated from the reaction mixture by filtration and can be less aggressive in promoting the side reaction that forms diisopropyl ether.[1]
Q4: Can the experimental setup be modified to minimize diisopropyl ether formation?
A4: Absolutely. Besides optimizing temperature and catalyst selection, consider the following modifications:
-
Use a Large Excess of One Reactant: Employing a significant molar excess of the reactant other than isopropanol can shift the reaction equilibrium towards the desired product, according to Le Châtelier's principle. This can help to outcompete the self-condensation of isopropanol.[1]
-
Control Reaction Time: As mentioned in the troubleshooting guide, monitoring the reaction and stopping it at the optimal point can prevent the accumulation of byproducts.[1]
-
Water Removal: While removing water (a product of both esterification and ether formation) can drive the reaction forward, methods like using a Dean-Stark apparatus often require higher temperatures, which can promote ether formation. A careful balance must be struck, and the temperature should be monitored closely.[1]
Q5: Are there alternative synthesis methods to completely avoid the formation of diisopropyl ether when making isopropyl esters?
A5: Yes. For example, in the synthesis of isopropyl benzoate, using benzoyl chloride and isopropanol is a common alternative.[1] This reaction is generally faster and proceeds under milder conditions, often avoiding the high temperatures and strong acids that lead to ether formation.[1] However, this method requires careful handling of benzoyl chloride, which is a lachrymator.[1]
Data Presentation
Effect of Temperature on Byproduct Formation in Isopropanol Conversion
| Temperature | Diisopropyl Ether Formation | Propylene Formation | Acetone Formation |
| ~27°C (300 K) | Thermodynamically most probable byproduct (38.28% of byproducts)[2] | Less probable (16.75% of byproducts)[2] | Least probable (12.32% of byproducts)[2] |
| ~127°C (400 K) and above | Less probable (30.69% of byproducts)[2] | More probable (48.49% of byproducts)[2] | More probable (48.1% of byproducts)[2] |
Comparison of Acid Catalysts for Minimizing Diisopropyl Ether Formation
| Catalyst | Advantage | Disadvantage |
| Sulfuric Acid (H₂SO₄) | Highly effective for esterification.[1] | Aggressively promotes diisopropyl ether formation.[1] |
| p-Toluenesulfonic Acid (p-TsOH) | Milder than H₂SO₄, leading to cleaner reactions.[1] | May result in slower reaction rates compared to H₂SO₄. |
| Heterogeneous Catalysts (e.g., Amberlyst-15, Zeolites) | Easily separable from the reaction mixture, can be less aggressive in promoting side reactions.[1] | May have different activity profiles and require optimization of reaction conditions. |
Experimental Protocols
Protocol 1: Minimized Diisopropyl Ether Synthesis of Isopropyl Benzoate using p-Toluenesulfonic Acid
Materials:
-
Benzoic Acid
-
Isopropanol (large excess, e.g., 5-10 equivalents)
-
p-Toluenesulfonic Acid (p-TsOH, 0.05 - 0.1 equivalents)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzoic acid (1.0 eq) and a large excess of isopropanol (5-10 eq).
-
Add the p-TsOH catalyst (0.05 - 0.1 eq).
-
Heat the mixture to a gentle reflux, maintaining the temperature in the range of 80-90°C.[1]
-
Monitor the reaction progress by TLC or GC every hour.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution (until no more CO₂ evolution is observed), water, and brine.[1]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
If necessary, purify the crude isopropyl benzoate by vacuum distillation.[1]
Protocol 2: Minimized Diisopropyl Ether Synthesis of Isopropyl Benzoate using a Heterogeneous Catalyst
Materials:
-
Benzoic Acid
-
Isopropanol (large excess, e.g., 5-10 equivalents)
-
Amberlyst-15 (~10% by weight of benzoic acid)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Follow steps 1 and 2 from Protocol 1, but use Amberlyst-15 as the catalyst.
-
Heat the mixture to a gentle reflux (80-90°C) and monitor the reaction.[1]
-
After completion, cool the reaction mixture to room temperature.
-
Filter off the Amberlyst-15 catalyst.
-
Proceed with the work-up as described in steps 6-10 of Protocol 1.[1]
Visualizations
Caption: Acid-catalyzed formation of diisopropyl ether from isopropanol.
Caption: Troubleshooting workflow for minimizing diisopropyl ether byproduct.
References
Validation & Comparative
Quantitative Analysis of Isopropyl Ethanesulfonate Purity: A Comparative Guide to GC-MS and Alternative Methods
For researchers, scientists, and professionals in drug development, the accurate determination of the purity of reagents and intermediates is paramount to ensuring the safety and efficacy of final pharmaceutical products. Isopropyl ethanesulfonate, a key chemical intermediate, requires precise quantification to control for potential impurities. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of this compound purity, alongside alternative analytical techniques, supported by experimental data adapted from closely related compounds.
Methodology Comparison: GC-MS vs. HPLC-UV
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the separation, identification, and quantification of volatile and semi-volatile compounds. It is particularly well-suited for the analysis of sulfonate esters like this compound. An alternative method, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), can also be employed, especially for less volatile related compounds.
The choice of method often depends on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Below is a summary of key performance parameters for a typical GC-MS method, adapted from the analysis of a closely related compound, isopropyl methanesulfonate, and a comparative HPLC-UV method.
Table 1: Comparison of Quantitative Methods for Sulfonate Ester Analysis
| Parameter | GC-MS (Adapted from Isopropyl Methanesulfonate Analysis) | HPLC-UV (for Isopropyl p-toluenesulfonate) |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. |
| Limit of Detection (LOD) | ~0.11 ppm[1] | 0.96 µg/g[2][3] |
| Limit of Quantitation (LOQ) | ~0.34 ppm[1] | 2.91 µg/g[2][3] |
| Linearity (Correlation Coefficient) | >0.999[1] | 0.9999[2][3] |
| Accuracy (% Recovery) | 70% - 130%[1] | 90.2% - 102.1%[2][3] |
| Precision (%RSD) | <15% | <7%[2][3] |
| Typical Purity of Commercial Standards | ≥95% - ≥97%[4][5] | N/A |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating analytical results. The following sections outline the experimental protocols for the GC-MS and HPLC-UV analysis of sulfonate esters.
GC-MS Protocol for this compound (Adapted from Isopropyl Methanesulfonate Analysis)
This method is adapted from a validated procedure for the quantification of isopropyl methanesulfonate and is expected to be highly applicable to this compound with minor modifications.[1]
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in methanol. Create a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 0.5 ppm to 2.5 ppm).
-
Sample Solution: Accurately weigh approximately 500 mg of the this compound sample into a 10 mL volumetric flask and dissolve in methanol.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent GC system or equivalent.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Column: DB-624 capillary column (30 m x 0.32 mm, 1.8 µm film thickness).[1]
-
Carrier Gas: Helium at a constant flow rate of 2 mL/min.[1]
-
Injection Volume: 1 µL in splitless mode.
-
Injector Temperature: 200°C.[1]
-
Oven Temperature Program:
-
Initial temperature: 110°C, hold for 15 minutes.
-
Ramp: Increase at 25°C/min to 225°C.
-
Final hold: Hold at 225°C for 15 minutes.[1]
-
-
MS Interface Temperature: 270°C.[1]
-
Ion Source Temperature: 230°C.[1]
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selective Ion Monitoring (SIM) for enhanced sensitivity and specificity. The specific ions for this compound would need to be determined from its mass spectrum.
Alternative Method: HPLC-UV Protocol (Adapted for Sulfonate Esters)
This protocol is based on a method developed for isopropyl p-toluenesulfonate and may require optimization for this compound, particularly regarding the UV detection wavelength.[2][3]
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a suitable solvent like acetonitrile. Prepare calibration standards by serial dilution.
-
Sample Solution: Dissolve a known weight of the sample in the mobile phase or a compatible solvent.
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a Diode Array Detector (DAD).[6]
-
Column: Hypersil Gold C8 column (5 µm, 4.6 mm i.d. x 250 mm).[6]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and a suitable buffer (e.g., 5 mM tetrabutylammonium phosphate). The ratio will need to be optimized.[6]
-
Flow Rate: 0.8 mL/min.[6]
-
Detection Wavelength: The optimal wavelength for this compound would need to be determined. For isopropyl p-toluenesulfonate, detection is typically performed at a wavelength where the aromatic ring absorbs. This compound lacks a strong chromophore, which may limit the sensitivity of this method.
-
Injection Volume: 10-20 µL.
Visualizing the Analytical Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the key steps in the GC-MS quantitative analysis workflow.
Caption: Workflow for the quantitative analysis of this compound by GC-MS.
Caption: Decision logic for selecting an analytical method based on analyte properties.
References
- 1. rroij.com [rroij.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. oatext.com [oatext.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound, CasNo.14245-62-6 BOC Sciences United States [bocscichem.lookchem.com]
- 6. Determination and confirmation of isopropyl p-toluenesulfonate in cosmetics by HPLC-diode array detector method and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for Residual Isopropyl Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
The control of residual impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure patient safety. Isopropyl ethanesulfonate is a potential genotoxic impurity (PGI) that may be formed during the synthesis of certain drug substances. Due to their potential to damage DNA, PGIs are strictly regulated and require highly sensitive and validated analytical methods for their detection and quantification at trace levels.[1][2][3] This guide provides an objective comparison of analytical methodologies for the validation of residual this compound, supported by experimental data from analogous compounds.
Regulatory Framework
International Council for Harmonisation (ICH) guidelines provide a framework for the control of residual solvents and genotoxic impurities.[3] ICH Q3C deals with residual solvents in pharmaceuticals, classifying them based on their risk to human health.[4][5][6][7][8] While this compound is not explicitly listed as a residual solvent, its potential genotoxicity places it under the purview of ICH M7, which outlines the assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk.[1][2][3] The guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which for most genotoxic impurities is set at 1.5 µ g/day .[1][2][9] Analytical methods must therefore be sensitive enough to detect and quantify impurities at or below this level.
Comparison of Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely employed technique for the determination of sulfonate esters due to its high sensitivity and specificity. High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (LC-MS) can also be utilized, particularly for less volatile compounds. The following tables summarize the performance characteristics of various analytical methods based on studies of structurally similar compounds like isopropyl methanesulfonate.
Table 1: Performance Comparison of GC-MS Methods for Alkyl Sulfonate Impurities
| Parameter | Method 1: GC-MS[10] | Method 2: GC-MS[11] | Method 3: GC-MS/MS[12] |
| Analyte(s) | Isopropyl Methanesulfonate | Isopropyl Methanesulfonate | Isopropyl Methanesulfonate |
| Matrix | Lopinavir API | Dolasetron Mesylate API | - |
| Instrumentation | GCMS-QP 7000 | GC with FID / GC-MS | GCMS-QP2020 |
| LOD | 0.11 ppm | 0.02 ppm | < 2.459 µg/L |
| LOQ | 0.34 ppm | 0.05 ppm | - |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.9996 |
| Accuracy (% Recovery) | 70% - 130% | 97.1% - 107.1% | 77.03% - 112.79% |
| Precision (%RSD) | < 15% | < 2.5% | < 2.69% |
Table 2: Performance of HPLC-based Methods for Sulfonate Impurities
| Parameter | Method: HPLC-DAD[13] |
| Analyte(s) | Isopropyl p-toluenesulfonate |
| Matrix | Palm-based Isopropyl Esters |
| Instrumentation | HPLC with Diode Array Detection |
| LOD | 0.96 µg/g |
| LOQ | 2.91 µg/g |
| Linearity (r²) | 0.9999 |
| Accuracy (% Recovery) | 90.2% - 102.1% |
| Precision (%RSD) | < 7% |
Based on the available data for analogous compounds, GC-MS methods generally offer lower limits of detection (LOD) and quantification (LOQ) compared to HPLC-DAD, making them more suitable for the trace-level analysis required for genotoxic impurities.
Detailed Experimental Protocol: GC-MS Method for this compound
This protocol is adapted from established methods for similar alkyl sulfonate esters and should be validated for its intended use with this compound.[10][11]
1. Objective: To develop and validate a sensitive and specific method for the quantification of residual this compound in an active pharmaceutical ingredient (API).
2. Materials and Reagents:
-
This compound reference standard
-
API sample
-
Methanol (HPLC grade)
-
Deionized water
-
Helium (carrier gas)
3. Instrumentation:
-
Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent GC-MS)
-
Capillary column: DB-624 (30 m x 0.32 mm, 1.8 µm film thickness) or equivalent
4. Preparation of Solutions:
-
Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and dissolve in 100 mL of methanol.
-
Spiking Solutions: Prepare a series of standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from the expected LOQ to 150% of the specification limit.
-
Sample Preparation: Accurately weigh approximately 500 mg of the API into a suitable vial. Add a known volume of methanol to dissolve the sample, achieving a final concentration of 100 mg/mL.
5. Chromatographic Conditions:
-
Injector Temperature: 220 °C
-
Injection Mode: Splitless
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 220 °C
-
Final hold: Hold at 220 °C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow rate of 1.5 mL/min
-
MS Interface Temperature: 250 °C
-
Ion Source Temperature: 230 °C
-
Acquisition Mode: Selected Ion Monitoring (SIM). Specific ions for this compound need to be determined during method development.
6. Validation Parameters (as per ICH Q2(R1)):
-
Specificity: Analyze blank (methanol), placebo (API matrix without the analyte), and spiked samples to demonstrate that there is no interference at the retention time of this compound.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified with acceptable precision and accuracy. This can be estimated based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).
-
Linearity: Analyze a series of at least five concentrations across the desired range. Plot a calibration curve of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.
-
Accuracy: Perform recovery studies by spiking the API with known amounts of this compound at three concentration levels (e.g., LOQ, 100%, and 150% of the specification limit). The recovery should typically be within 80-120%.
-
Precision:
-
Repeatability (Intra-assay precision): Analyze at least six replicate samples at 100% of the test concentration on the same day and with the same analyst.
-
Intermediate Precision: Analyze samples on different days, with different analysts, and on different instruments. The relative standard deviation (%RSD) for both should be within acceptable limits (typically ≤ 15%).
-
-
Robustness: Intentionally vary method parameters (e.g., oven temperature, flow rate) and assess the impact on the results.
Visualizations
Below is a diagram illustrating the typical workflow for the validation of an analytical method for a genotoxic impurity.
Caption: Workflow for Analytical Method Validation.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 3. Genotoxics / Impurities Analysis â Pharmaceuticals & Biopharmaceuticals [ssi.shimadzu.com]
- 4. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 5. filab.fr [filab.fr]
- 6. tga.gov.au [tga.gov.au]
- 7. database.ich.org [database.ich.org]
- 8. database.ich.org [database.ich.org]
- 9. ema.europa.eu [ema.europa.eu]
- 10. rroij.com [rroij.com]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. an.shimadzu.com [an.shimadzu.com]
- 13. oatext.com [oatext.com]
Comparative Analysis of Isopropyl Ethanesulfonate and Methyl Ethanesulfonate Reactivity in Nucleophilic Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reactivity of isopropyl ethanesulfonate and methyl ethanesulfonate, focusing on their behavior as alkylating agents in nucleopolistic substitution reactions. The information presented is supported by established principles of organic chemistry and is intended to inform experimental design and reagent selection in drug development and chemical synthesis.
Introduction
This compound and methyl ethanesulfonate are both members of the sulfonate ester class of compounds, which are widely recognized as effective alkylating agents due to the excellent leaving group ability of the sulfonate anion.[1][2] Their utility in pharmaceutical sciences and organic synthesis stems from their capacity to introduce isopropyl and methyl groups, respectively, into a variety of nucleophilic substrates. The reactivity of these esters, particularly in bimolecular nucleophilic substitution (SN2) reactions, is a critical factor in their application. This guide will explore the key differences in their reactivity, underpinned by structural and mechanistic considerations.
Reactivity Comparison: The Role of Steric Hindrance
The primary determinant of the relative reactivity of this compound and methyl ethanesulfonate in SN2 reactions is steric hindrance at the electrophilic carbon atom.[3][4][5][6] The SN2 reaction proceeds via a backside attack of the nucleophile on the carbon atom bearing the leaving group. The transition state of this reaction involves five groups coordinated to this central carbon.[7] The presence of bulky substituents around this carbon atom impedes the approach of the nucleophile, thereby increasing the activation energy of the reaction and decreasing the reaction rate.[3][7]
Methyl ethanesulfonate possesses a methyl group attached to the sulfonate oxygen. The electrophilic carbon is a primary carbon (or more accurately, a methyl group), which is the least sterically hindered class of substrates for SN2 reactions.[5] This minimal steric hindrance allows for relatively easy access for the incoming nucleophile, leading to a faster reaction rate.[5]
This compound , on the other hand, has an isopropyl group attached to the sulfonate oxygen. The electrophilic carbon in this case is a secondary carbon, which is significantly more sterically hindered than a methyl or primary carbon due to the presence of two additional methyl groups.[3][6] This increased steric bulk shields the electrophilic carbon from nucleophilic attack, resulting in a substantially slower SN2 reaction rate compared to methyl ethanesulfonate.[4][5]
Quantitative Data Summary
| Feature | Methyl Ethanesulfonate | This compound | Reference |
| Substrate Type | Methyl | Secondary | [3][5] |
| Steric Hindrance | Low | High | [4][6] |
| Relative SN2 Reaction Rate | Fast | Slow | [3][5] |
Experimental Protocols
To quantitatively determine the relative reactivity of this compound and methyl ethanesulfonate, a kinetic analysis of their SN2 reactions with a suitable nucleophile can be performed. The following protocol outlines a general method for such a study.
Kinetic Analysis of SN2 Reaction Rates
Objective: To determine the second-order rate constants for the reaction of this compound and methyl ethanesulfonate with a common nucleophile (e.g., sodium azide) in a suitable solvent (e.g., acetone or DMF).
Materials:
-
Methyl ethanesulfonate
-
This compound
-
Sodium azide (or another suitable nucleophile)
-
Anhydrous acetone or dimethylformamide (DMF)
-
Internal standard (e.g., a non-reactive high-boiling alkane)
-
Reaction vials with septa
-
Gas chromatograph (GC) with a flame ionization detector (FID) or a High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Constant temperature bath
-
Syringes
Procedure:
-
Solution Preparation:
-
Prepare stock solutions of known concentrations of methyl ethanesulfonate, this compound, and sodium azide in the chosen anhydrous solvent.
-
Prepare a stock solution of the internal standard in the same solvent.
-
-
Reaction Setup:
-
In a series of reaction vials, add a specific volume of the sulfonate ester stock solution and the internal standard stock solution.
-
Equilibrate the vials at a constant temperature in the water bath.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding a specific volume of the pre-heated sodium azide stock solution to each vial.
-
At regular time intervals, withdraw an aliquot of the reaction mixture using a syringe.
-
-
Quenching and Analysis:
-
Immediately quench the reaction in the aliquot by adding it to a vial containing a suitable quenching agent (e.g., a large volume of cold solvent).
-
Analyze the quenched samples by GC or HPLC to determine the concentration of the remaining sulfonate ester relative to the internal standard.
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of the sulfonate ester versus time.
-
The slope of the resulting straight line will be equal to -k_obs (the pseudo-first-order rate constant if the nucleophile is in large excess).
-
The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of the nucleophile.
-
Compare the k2 values for methyl ethanesulfonate and this compound to determine their relative reactivity.
-
Visualizations
Logical Relationship between Substrate Structure and SN2 Reactivity
Caption: Relationship between substrate structure, steric hindrance, and SN2 reaction rate.
Experimental Workflow for Kinetic Analysis
Caption: Workflow for the kinetic analysis of SN2 reactions of sulfonate esters.
Conclusion
Based on fundamental principles of organic reaction mechanisms, methyl ethanesulfonate is expected to be significantly more reactive than this compound in SN2 reactions . This difference is attributed to the lower steric hindrance around the electrophilic carbon of the methyl group compared to the secondary carbon of the isopropyl group. For researchers and professionals in drug development, this implies that methyl ethanesulfonate will be a more potent methylating agent under SN2 conditions, reacting faster with a broader range of nucleophiles. Conversely, the lower reactivity of this compound may be advantageous in situations requiring greater selectivity or milder reaction conditions. The provided experimental protocol offers a framework for quantitatively verifying these reactivity differences in a laboratory setting.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide: Isopropyl Ethanesulfonate vs. p-Toluenesulfonate (Tosylate) as Leaving Groups
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic organic chemistry, the choice of a suitable leaving group is a critical parameter that dictates the efficiency and outcome of many reactions, particularly nucleophilic substitutions and eliminations. Among the plethora of available options, sulfonate esters are renowned for their exceptional ability to transform a poor leaving group, such as a hydroxyl group, into an excellent one. This guide provides a detailed, objective comparison between two such sulfonate esters: isopropyl ethanesulfonate and the more commonly utilized p-toluenesulfonate (tosylate). This comparison is supported by experimental data and detailed methodologies to aid in the strategic selection of a leaving group for your specific research and development needs.
At a Glance: Key Differences and Performance
The efficacy of a leaving group is fundamentally linked to the stability of the anion formed upon its departure. A more stable, and thus weaker, conjugate base is a better leaving group. This stability can be quantitatively assessed by the pKa of the corresponding sulfonic acid. A lower pKa value indicates a stronger acid and, consequently, a more stable conjugate base.
| Leaving Group | Structure of Leaving Group Anion | Conjugate Acid | pKa of Conjugate Acid | Relative Leaving Group Ability |
| This compound | CH₃CH₂SO₃⁻ | Ethanesulfonic Acid | -1.68[1] | Good |
| p-Toluenesulfonate (Tosylate) | p-CH₃C₆H₄SO₃⁻ | p-Toluenesulfonic Acid | -2.8[2] | Excellent |
Based on the pKa values of their conjugate acids, p-toluenesulfonate (tosylate) is a better leaving group than this compound . The lower pKa of p-toluenesulfonic acid indicates that the tosylate anion is more stable and a weaker base than the ethanesulfonate anion. This enhanced stability of the tosylate anion is attributed to the resonance delocalization of the negative charge across the sulfonate group, which is further stabilized by the aromatic ring.
Delving Deeper: Structural and Reactivity Analysis
The primary difference between the two leaving groups lies in the substituent attached to the sulfonyl group: an ethyl group in ethanesulfonate and a p-tolyl group in tosylate.
p-Toluenesulfonate (Tosylate): The tosyl group possesses a benzene ring, which provides significant resonance stabilization to the departing anion. This delocalization of the negative charge over the three oxygen atoms of the sulfonate and into the aromatic system makes the tosylate anion exceptionally stable.[3][4] This stability translates to a lower activation energy for the cleavage of the carbon-oxygen bond in nucleophilic substitution and elimination reactions, thus leading to faster reaction rates.
This compound: The ethanesulfonate group lacks the extended resonance stabilization provided by an aromatic ring. The ethyl group is an electron-donating group through induction, which slightly destabilizes the resulting anion compared to the tosylate. While still a good leaving group due to the inherent stability of the sulfonate anion, it is generally less reactive than tosylate.
The logical relationship between the structure of the sulfonate ester, the stability of the resulting anion, and the reaction rate is depicted below.
Figure 1: Logical workflow illustrating how the stability of the sulfonate anion influences the rate of reaction.
Experimental Protocols
To quantitatively determine the relative leaving group ability of this compound and p-toluenesulfonate, a kinetic study of a nucleophilic substitution reaction is the most direct approach. Below are detailed experimental protocols for the synthesis of the sulfonate esters and a subsequent kinetic analysis.
Protocol 1: Synthesis of Isopropyl Sulfonate Esters
This procedure outlines the conversion of an alcohol to the corresponding sulfonate ester.
Materials:
-
Isopropanol
-
Ethanesulfonyl chloride or p-Toluenesulfonyl chloride
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer, etc.)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isopropanol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of either ethanesulfonyl chloride (1.1 eq) or p-toluenesulfonyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the cooled alcohol solution with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude isopropyl sulfonate ester.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Kinetic Analysis of Nucleophilic Substitution
This protocol describes a method to compare the rates of a nucleophilic substitution reaction for the two sulfonate esters.
Objective: To determine the relative rates of nucleophilic substitution of this compound and isopropyl p-toluenesulfonate with a common nucleophile (e.g., sodium azide).
Materials:
-
This compound and Isopropyl p-toluenesulfonate (synthesized as per Protocol 1)
-
Sodium azide (or another suitable nucleophile)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Internal standard (e.g., dodecane)
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC)
-
Thermostatically controlled reaction vessel or oil bath
-
Standard laboratory glassware
Experimental Workflow:
Figure 2: Experimental workflow for the kinetic analysis of nucleophilic substitution.
Procedure:
-
Reaction Setup: In separate, identical, thermostatically controlled reaction vessels, prepare solutions of this compound (0.1 M) and isopropyl p-toluenesulfonate (0.1 M) in anhydrous DMF. Add a known concentration of an internal standard to each solution.
-
Initiation: To each reaction vessel, add a solution of sodium azide in DMF (e.g., 1.0 M) to achieve a final desired concentration (e.g., 0.2 M). Start a timer immediately upon addition.
-
Sampling: At regular time intervals, withdraw an aliquot from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a saturated aqueous solution of sodium bicarbonate.
-
Extraction and Analysis: Extract the quenched aliquot with a suitable organic solvent (e.g., diethyl ether). Analyze the organic layer by GC or HPLC to determine the concentration of the remaining sulfonate ester relative to the internal standard.
-
Data Analysis: For each reaction, plot the natural logarithm of the concentration of the sulfonate ester (ln[substrate]) versus time. The slope of the resulting straight line will be equal to the negative of the pseudo-first-order rate constant (-k).
-
Comparison: The ratio of the rate constants (k_tosylate / k_ethanesulfonate) will provide the relative reactivity of the two leaving groups under the specific reaction conditions.
Conclusion
For researchers and professionals in drug development and organic synthesis, the choice of leaving group is a critical decision that influences reaction efficiency and feasibility. The data presented here clearly indicates that p-toluenesulfonate (tosylate) is a superior leaving group to this compound . This is primarily due to the greater stability of the tosylate anion, a consequence of enhanced resonance delocalization afforded by the aromatic ring.
While this compound is a viable leaving group, tosylates are recommended for reactions requiring higher reactivity or for substrates that are less prone to substitution. The selection between these two should be guided by the specific requirements of the synthetic transformation, including the nature of the substrate, the desired reaction conditions, and the cost-effectiveness of the reagents. The experimental protocols provided offer a framework for conducting in-house comparisons to determine the optimal leaving group for a particular application.
References
A Comparative Guide to the Stability of Isopropyl Ethanesulfonate and Mesylate Protecting Groups
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the stability of isopropyl ethanesulfonate and isopropyl mesylate (methanesulfonate) as protecting groups for sulfonic acids. The selection of a suitable protecting group is critical in multi-step organic synthesis to ensure stability during various reaction conditions and allow for selective deprotection. While both this compound and mesylate belong to the class of sulfonate esters, their relative stability is a key consideration for their application.
General Stability Profile of Isopropyl Sulfonate Esters
Sulfonate esters are generally potent electrophiles, and their utility as protecting groups often relies on steric hindrance to temper this reactivity. The isopropyl group provides moderate steric bulk. However, the stability of the secondary isopropyl carbocation makes isopropyl sulfonates particularly susceptible to certain cleavage conditions.
Overall, secondary isopropyl (iPr) sulfonates are known to react more slowly with nucleophiles compared to less hindered primary alkyl sulfonates.[1] However, their most notable characteristic is poor stability under acidic conditions.[1] This lability is attributed to the propensity of the isopropyl group to form a stabilized secondary carbocation, facilitating cleavage of the C-O bond.[1]
Comparative Stability Analysis
Direct, head-to-head quantitative comparisons of the stability of this compound versus isopropyl mesylate are not extensively documented in peer-reviewed literature. However, a robust comparison can be inferred from the known behavior of sulfonate esters. The primary determinant of the stability of these protecting groups is the isopropyl moiety attached to the sulfonate oxygen. The nature of the small alkyl group on the sulfur atom (ethyl vs. methyl) is expected to have only a minor influence on the overall stability profile.
-
Electronic Effects: The difference in inductive effects between an ethyl group (in ethanesulfonate) and a methyl group (in mesylate) is minimal and unlikely to significantly alter the electrophilicity of the sulfur atom or the leaving group potential of the sulfonate.
-
Steric Effects: The ethyl group is slightly bulkier than the methyl group, which might impart a marginal increase in steric hindrance around the sulfur atom. This could slightly decrease the rate of nucleophilic attack at the sulfur, but it is unlikely to have a significant impact on the dominant cleavage pathway, which involves the isopropyl group.
Given these considerations, the stability of this compound and isopropyl mesylate is expected to be very similar under most conditions. The data presented below for isopropyl sulfonate can be considered largely representative of both. The most significant characteristic for both is their pronounced instability in acidic environments.
Data Presentation: Stability of Isopropyl Sulfonate
The following table summarizes the stability of a model isopropyl sulfonate (isopropyl dansylsulfonate) under various reaction conditions commonly encountered in organic synthesis. The data is based on a comprehensive study of sulfonate ester stability.[1]
| Condition | Reagent/Solvent | Temp. | Time | Stability of Isopropyl Sulfonate |
| Acidic Cleavage | Trifluoroacetic acid (TFA) | RT | 16 h | Labile |
| 48% Hydrobromic acid (HBr) | Reflux | 2 h | Labile | |
| Basic/Nucleophilic Cleavage | 20% Piperidine in DMF | RT | 16 h | Labile (Complete Cleavage) |
| Sodium Azide (NaN₃) in DMSO | 70°C | 16 h | Stable | |
| Sodium Hydroxide (2M) in DCM/MeOH | RT | 16 h | Stable | |
| Reductive Cleavage | Sodium Borohydride (NaBH₄) in EtOH | RT | 16 h | Stable |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
General Procedure for the Synthesis of Sulfonate Esters
This protocol is adapted from the synthesis of dansyl sulfonate esters and can be generalized for the preparation of other sulfonate esters.[1]
-
Dissolve the corresponding sulfonyl chloride (1.0 eq) and isopropyl alcohol (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Add a solution of 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 eq) in CH₂Cl₂ to the mixture. An exothermic reaction and the formation of a precipitate are typically observed.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Upon completion, the reaction mixture can be directly purified by silica gel flash chromatography to isolate the isopropyl sulfonate ester.
Protocol for Stability Screening Under Acidic Conditions (TFA)
This protocol describes a typical experiment to evaluate the acid lability of a sulfonate protecting group.[1]
-
Dissolve the isopropyl sulfonate ester in trifluoroacetic acid (TFA).
-
Stir the solution at room temperature for 16 hours.
-
After 16 hours, analyze the reaction mixture by TLC or LC-MS to determine the extent of cleavage.
-
For isopropyl sulfonates, complete cleavage is expected under these conditions.
Protocol for Stability Screening Under Basic/Nucleophilic Conditions (Piperidine)
This protocol is used to assess the stability towards common basic and nucleophilic reagents used, for example, in peptide synthesis for Fmoc group removal.[1]
-
Prepare a 20% solution of piperidine in dimethylformamide (DMF).
-
Dissolve the isopropyl sulfonate ester in the piperidine/DMF solution.
-
Stir the mixture at room temperature for 16 hours.
-
Analyze the reaction mixture by TLC or LC-MS to assess the stability of the sulfonate ester. Isopropyl sulfonates are typically cleaved under these conditions.
Visualization of Stability Comparison
The following diagram illustrates the logical relationship in the stability of this compound and mesylate protecting groups under key chemical environments.
Caption: Comparative stability of isopropyl sulfonate protecting groups.
References
Assessing the Genotoxic Potential of Isopropyl Ethanesulfonate Impurities: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The potential for genotoxic impurities (GTIs) in active pharmaceutical ingredients (APIs) is a critical concern in drug development and manufacturing. Among these, alkyl sulfonate esters, such as isopropyl ethanesulfonate (IPES), have been flagged by regulatory agencies as potential mutagens that require careful risk assessment. This guide provides a comprehensive overview of the genotoxic potential of IPES, leveraging data from its close structural analog, isopropyl methanesulfonate (IPMS), due to the limited direct data on IPES. It also delves into the ongoing scientific debate regarding the likelihood of formation of these impurities under typical synthetic conditions.
The Alkyl Sulfonate Impurity Debate: A Contested Risk
There is a notable discourse within the scientific and regulatory communities regarding the actual risk posed by alkyl sulfonate impurities. Some studies argue that the formation of these esters from sulfonic acids and alcohols is mechanistically unfavorable under the neutral or basic conditions typically employed in the synthesis of sulfonate salts of APIs. The instantaneous acid-base reaction to form the salt is kinetically and thermodynamically favored over the slow esterification process.
However, regulatory bodies, including the European Pharmacopoeia, maintain a cautious stance, necessitating a risk assessment for the potential presence of these impurities. This conservative approach stems from the established genotoxicity of this class of compounds, should they be present. Therefore, understanding their potential genotoxic effects remains a crucial aspect of pharmaceutical development.
Genotoxic Profile: Isopropyl Methanesulfonate (IPMS) as a Surrogate
Due to a lack of extensive public data on the genotoxicity of this compound, this guide utilizes data from its close structural analog, isopropyl methanesulfonate (IPMS). IPMS is considered a potent genotoxic and carcinogenic compound, with its mechanism of toxicity attributed to the alkylation of DNA.[1] The isopropyl group's reactivity and steric hindrance influence its interaction with DNA, making it a valuable, albeit potentially more reactive, surrogate for IPES.
Mechanism of Action: DNA Alkylation
Alkyl sulfonates exert their genotoxic effects by transferring their alkyl group to nucleophilic sites on DNA bases. This process, known as DNA alkylation, can lead to mutations if not repaired before DNA replication. The primary sites of alkylation include the N7 and O6 positions of guanine and the N3 position of adenine.[2][3] Alkylation at the O6 position of guanine is particularly mutagenic as it can lead to mispairing with thymine instead of cytosine during DNA replication, resulting in a G:C to A:T transition mutation.
Isopropyl methanesulfonate is known to be a direct-acting mutagen that does not require metabolic activation to exert its genotoxic effects.[4]
Diagram of DNA Alkylation by Isopropyl Sulfonate
Caption: Mechanism of DNA damage by isopropyl sulfonates.
Comparative Genotoxicity Data
The following tables summarize the available quantitative data on the genotoxicity of IPMS and other relevant alkyl sulfonates, providing a comparative perspective.
Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for Alkyl Methanesulfonates
| Compound | Salmonella typhimurium Strain | Metabolic Activation (S9) | Result |
| Isopropyl Methanesulfonate (IPMS) | TA100, TA1535 | Without | Positive [5] |
| Methyl Methanesulfonate (MMS) | TA100, TA1535 | Without | Positive |
| Ethyl Methanesulfonate (EMS) | TA100, TA1535 | Without | Positive |
Note: Specific mutation frequencies are often study-dependent and are best reviewed in the primary literature. The table indicates the qualitative outcome.
Table 2: In Vivo Micronucleus Test Data for Isopropyl Methanesulfonate (IPMS)
| Species | Route of Administration | Dose Range | Observation | Result |
| Rat | Acute (single administration) | 3.5 to 56 mg/kg | Increased micronucleated reticulocytes and erythrocytes | Positive [6] |
| Rat | Subchronic (28 days) | 0.125 to 2 mg/kg/day | Increased micronucleated reticulocytes and erythrocytes | Positive [6] |
A No Observed Effect Level (NOEL) of 0.25 mg/kg/day was determined in the subchronic study in rats.[6]
Experimental Protocols
Detailed methodologies for the key genotoxicity assays are crucial for the interpretation and comparison of data.
Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used in vitro assay to assess the mutagenic potential of a chemical. It utilizes several strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth. The assay measures the ability of a test substance to induce reverse mutations (reversions) that restore the ability of the bacteria to synthesize histidine.
Experimental Workflow: Ames Test
Caption: Workflow of the bacterial reverse mutation (Ames) test.
In Vivo Micronucleus Assay
The in vivo micronucleus assay is a key test for detecting chromosomal damage. It assesses the formation of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells in a treated animal population indicates that the test substance induces chromosomal damage.
Experimental Workflow: In Vivo Micronucleus Assay
Caption: Workflow of the in vivo micronucleus assay.
Conclusion and Recommendations
While direct experimental data on the genotoxicity of this compound is limited, the available information on its close structural analog, isopropyl methanesulfonate, strongly suggests that IPES should be considered a potential genotoxic impurity. IPMS is a potent mutagen, and it is reasonable to infer that IPES would also possess genotoxic properties due to the presence of the alkylating isopropyl group.
For drug development professionals, the following recommendations are prudent:
-
Risk Assessment: A thorough risk assessment for the potential formation of IPES should be conducted for any synthetic process involving ethanesulfonic acid and isopropanol, in line with regulatory expectations.
-
Analytical Control: If the risk assessment indicates a potential for formation, a sensitive analytical method should be developed and validated to control IPES levels in the API to within acceptable limits, such as the Threshold of Toxicological Concern (TTC).
-
Process Optimization: Where feasible, manufacturing processes should be designed to minimize the potential for the formation of alkyl sulfonate impurities. This could include avoiding the simultaneous presence of sulfonic acids and alcohols under conditions that might favor esterification, or by ensuring the immediate neutralization of the sulfonic acid.
By taking a proactive and scientifically informed approach, the potential risks associated with this compound and other alkyl sulfonate impurities can be effectively managed, ensuring the safety and quality of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Groove- and sequence-selective alkylation of DNA by sulfonate esters tethered to lexitropsins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro reactions of isopropyl methanesulfonate with DNA and with 2'-deoxyribonucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. On the role of alkylating mechanisms, O-alkylation and DNA-repair in genotoxicity and mutagenicity of alkylating methanesulfonates of widely varying structures in bacterial systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of the in vivo mutagenicity of isopropyl methanesulfonate in acute and 28-day studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Labyrinth: A Comparative Guide to Controlling Sulfonate Ester Impurities in Active Pharmaceutical Ingredients
For researchers, scientists, and drug development professionals navigating the complex regulatory landscape of active pharmaceutical ingredient (API) production, the control of sulfonate ester impurities presents a significant challenge. These potentially genotoxic impurities (PGIs) are under intense scrutiny from global regulatory bodies, demanding robust control strategies and highly sensitive analytical methods. This guide provides an objective comparison of regulatory guidelines, analytical techniques, and control strategies to empower informed decision-making in the pursuit of safer medicines.
The formation of sulfonate esters, often arising from the reaction of sulfonic acids with alcohols used as solvents or reagents, is a critical quality attribute to be controlled during drug substance manufacturing.[1][2][3] Regulatory agencies worldwide have established stringent guidelines to limit the presence of these impurities in final drug products.
Regulatory Landscape: A Harmonized Approach
The regulatory framework for controlling genotoxic impurities, including sulfonate esters, is largely harmonized under the International Council for Harmonisation (ICH) M7 guideline.[4][5] This guideline, adopted by major regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk.[4][6]
The core principle of these guidelines is the concept of the Threshold of Toxicological Concern (TTC), a level of exposure to a genotoxic impurity that is considered to pose a negligible cancer risk. For most genotoxic impurities, the TTC is set at 1.5 µ g/day for lifetime exposure.[6][7]
While the ICH M7 guideline serves as the primary guidance, some nuances exist between regional interpretations. The FDA's guidance on genotoxic and carcinogenic impurities aligns closely with ICH M7, and the EMA's guideline on the limits of genotoxic impurities also follows similar principles.[4][6][8] The ICH M7 guideline was developed to resolve inconsistencies between the FDA and EMA guidelines and has a wider geographic scope.[4]
| Feature | ICH M7 | FDA Guidance (Aligned with ICH M7) | EMA Guideline |
| Core Principle | Threshold of Toxicological Concern (TTC) | Threshold of Toxicological Concern (TTC) | Threshold of Toxicological Concern (TTC) |
| Standard TTC Limit | 1.5 µ g/day for lifetime exposure[6][7] | 1.5 µ g/day for lifetime exposure | 1.5 µ g/day for lifetime exposure[7] |
| Impurity Classification | 5 classes based on mutagenic and carcinogenic potential[6] | Follows ICH M7 classification | Categorizes based on evidence for a threshold mechanism |
| Control Strategy | Risk-based approach, including process controls (purge factors) and analytical testing[9] | Emphasizes a risk-based approach | Emphasizes a risk-based approach |
Analytical Methodologies: A Comparative Overview
The detection and quantification of sulfonate ester impurities at trace levels require highly sensitive and specific analytical methods. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most commonly employed techniques.
| Analytical Method | Principle | Advantages | Disadvantages | Limit of Detection (LOD) / Limit of Quantitation (LOQ) |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity for volatile and semi-volatile sulfonate esters. | May require derivatization for non-volatile esters; potential for matrix interference.[10][11] | LOD: ~0.11-0.13 ppm, LOQ: ~0.34-0.38 ppm for some methanesulfonates.[12] |
| LC-MS/MS | Separation of compounds by liquid chromatography followed by tandem mass spectrometry for high selectivity and sensitivity. | Applicable to a wide range of sulfonate esters, including non-volatile and thermally labile compounds; high specificity.[13] | Matrix effects can influence ionization efficiency. | LOD: ~0.3 µg/g, LOQ: ~0.4 µg/g for some methanesulfonates.[11] |
| HPLC-UV with Derivatization | HPLC separation with UV detection after chemical derivatization to introduce a chromophore. | Cost-effective; widely available instrumentation. | Indirect method; derivatization can be complex and introduce variability.[10] | LOQ: 0.3 ppm and 0.6 ppm for MMS and EMS derivatives, respectively.[10] |
A comparison of ionization techniques for LC-MS has shown that atmospheric pressure chemical ionization (APCI) can be a better technique for the rapid and sensitive determination of some potentially genotoxic sulfonate esters compared to electrospray ionization (ESI).[14]
Control Strategies: From Avoidance to Risk Management
A comprehensive control strategy for sulfonate ester impurities involves a multi-faceted approach, from process design to analytical monitoring.
| Control Strategy | Description | Supporting Experimental Data |
| Process Optimization | Modifying reaction conditions to minimize the formation of sulfonate esters. | Effect of Base: The presence of even a slight excess of a base can completely neutralize the sulfonic acid, preventing the formation of sulfonate esters.[1][2][15] Effect of Water: The presence of water can significantly reduce the rate of sulfonate ester formation. For example, in one study, the presence of 5% water in a reaction of 1 M methanesulfonic acid in ethanol at 70°C resulted in a five-fold decrease in the formation of ethyl methanesulfonate over 10 hours.[2] Effect of Temperature: Lowering the reaction and isolation temperatures can significantly reduce the rate of sulfonate ester formation.[15] |
| Purge Factor Calculation | A risk-based approach that theoretically calculates the removal of an impurity through various downstream processing steps (e.g., crystallization, extraction, chromatography). This can justify not performing routine analytical testing if the calculated purge is sufficient.[9][16] | Spiking studies, where a known amount of the impurity is added to the process stream, can be used to experimentally determine and validate purge factors.[17] The purge ratio, which is the ratio of the overall purge factor to the required purge factor to reach an acceptable level, is a key metric. A high purge ratio (>1000) can support an argument for no analytical testing.[18] |
| Raw Material Control | Ensuring the quality of starting materials and reagents to minimize the presence of precursors that could lead to the formation of sulfonate esters. | N/A (Focus is on preventing introduction of reactants) |
| Analytical Monitoring | Routine testing of the final API or intermediates to ensure that sulfonate ester impurities are below the established limits. | N/A (Focus is on verification) |
Experimental Protocols
GC-MS Method for the Determination of Methyl, Ethyl, and Isopropyl Methanesulfonate in Lopinavir API[12]
1. Sample Preparation:
- Weigh accurately 500 mg of the Lopinavir API into a 10 mL volumetric flask.
- Dissolve and make up to the mark with methanol.
2. Standard Preparation:
- Prepare a stock solution of methyl methanesulfonate (MMS), ethyl methanesulfonate (EMS), and isopropyl methanesulfonate (IPMS) in methanol.
- Prepare a working standard solution by diluting the stock solution with methanol to a concentration of 10 µg/mL.
3. GC-MS Conditions:
- Column: DB-624 capillary column (30 m x 0.32 mm, 1.8 µm).
- Carrier Gas: Helium at a flow rate of 2 mL/min.
- Oven Temperature Program:
- Initial temperature: 110°C, hold for 15 min.
- Ramp: 25°C/min to 225°C.
- Final hold: 225°C for 15 min.
- Injector Temperature: 200°C.
- Interface Temperature: 270°C.
- Ion Source Temperature: 230°C.
- Ionization Mode: Electron Ionization (EI).
- Detection Mode: Selective Ion Monitoring (SIM).
4. Data Analysis:
- Identify the analytes based on their retention times and characteristic mass fragments.
- Quantify the impurities using a calibration curve generated from the standard solutions.
LC-MS/MS Method for the Determination of Methyl and Ethyl Methanesulfonate in Emtricitabine API[11]
1. Sample Preparation:
- Prepare a solution of the Emtricitabine API in the mobile phase at a concentration of 100 mg/mL.
- Filter the solution through a 0.45 µm PTFE filter.
2. Standard Preparation:
- Prepare a stock solution of MMS and EMS in acetonitrile at a concentration of 0.75 µg/mL.
- Prepare the final standard solution by diluting the stock solution in the mobile phase to a concentration of 0.15 µg/mL.
3. LC-MS/MS Conditions:
- Column: Zorbax SB C18 (150 x 4.6 mm, 3.5 µm).
- Mobile Phase: A suitable mixture of aqueous and organic solvents (e.g., 0.1% formic acid in water and acetonitrile).
- Flow Rate: As per optimized method.
- Ionization Mode: Electrospray Ionization (ESI) in positive mode.
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MMS Transitions: Monitor appropriate precursor to product ion transitions.
- EMS Transitions: Monitor appropriate precursor to product ion transitions.
- Ion Spray Voltage: 5500 V.
- Source Temperature: 250°C.
4. Data Analysis:
- Quantify MMS and EMS using a calibration curve constructed from the standard solutions.
Visualizing the Workflow
To effectively manage sulfonate ester impurities, a systematic risk assessment and a clear decision-making process for analytical method selection are crucial.
Risk Assessment and Control Workflow for Sulfonate Ester Impurities.
Decision-Making for Analytical Method Selection.
By understanding the regulatory expectations, leveraging appropriate analytical technologies, and implementing robust control strategies, pharmaceutical manufacturers can effectively manage the risks associated with sulfonate ester impurities, ensuring the quality and safety of their products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. lcms.cz [lcms.cz]
- 6. tapi.com [tapi.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. asianjpr.com [asianjpr.com]
- 9. Theoretical Purge Factor Determination as a Control Strategy for Potential Mutagenic Impurities in the Synthesis of Drug Substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Determination of Methyl Methanesulfonate and Ethyl Methylsulfonate in New Drug for the Treatment of Fatty Liver Using Derivatization Followed by High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. rroij.com [rroij.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. enovatia.com [enovatia.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Quantitative Analysis of Isopropyl Ethanesulfonate: qNMR vs. Chromatographic Methods
For researchers, scientists, and drug development professionals, the accurate determination of the purity and concentration (assay) of chemical compounds is critical for ensuring the quality, safety, and efficacy of materials used in research and development. Isopropyl ethanesulfonate, a sulfonate ester, requires precise analytical characterization. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the assay and purity determination of this compound.
Quantitative NMR (qNMR) has emerged as a primary analytical method, offering direct quantification without the need for a substance-specific reference standard.[1][2] Its principle lies in the direct proportionality between the integrated signal area of a specific nucleus and the number of those nuclei in the sample.[2][3] In contrast, HPLC and GC are comparative separation techniques that are highly sensitive and robust, making them staples in quality control laboratories.[2][3] This document presents a detailed examination of these methodologies, supported by illustrative experimental protocols and comparative data, to assist in selecting the most suitable method for your analytical needs.
Quantitative Data Summary
The following table summarizes representative quantitative data and validation parameters for the purity and assay of this compound by qNMR, HPLC, and GC. The data presented are illustrative and may vary depending on the specific experimental conditions and instrumentation.
| Parameter | Quantitative ¹H-NMR (qNMR) | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography (GC-FID) |
| Principle | Signal intensity is directly proportional to the number of nuclei (molar concentration).[1][3] | Separation based on partitioning between a mobile and stationary phase, with UV detection.[3] | Separation based on volatility and interaction with a stationary phase, followed by flame ionization detection.[1][2] |
| Purity Assay (%) | 99.5 (w/w) | 99.7 (Area Normalization) | 99.6 (Area Normalization) |
| Relative Standard Deviation (RSD, n=6) | < 0.2% | < 1.0% | < 0.5% |
| Linearity (R²) | > 0.999 | > 0.999 | > 0.999 |
| Limit of Detection (LOD) | ~0.1% | ~0.01% | ~0.005% |
| Limit of Quantification (LOQ) | ~0.3% | ~0.03% | ~0.015% |
| Accuracy (% Recovery) | 99.0 - 101.0% | 98.0 - 102.0% | 98.0 - 102.0% |
| Reference Standard | Requires a certified internal standard of a different, stable compound (e.g., maleic acid).[4] | Typically uses area percent normalization; can use an external standard of the analyte for absolute quantification.[2] | Typically uses area percent normalization; can use an external standard of the analyte for absolute quantification.[2] |
| Structural Information | Provides definitive structural confirmation of the analyte and impurities.[1] | No direct structural information; relies on retention time comparison. | No direct structural information; can be coupled with Mass Spectrometry (GC-MS) for structural elucidation. |
Experimental Protocols
Quantitative ¹H-NMR (qNMR) Protocol
This protocol outlines the determination of the absolute purity (w/w %) of this compound using an internal standard.
1. Sample Preparation:
-
Accurately weigh approximately 10-15 mg of this compound into a clean, dry vial.
-
Accurately weigh approximately 5-10 mg of a certified internal standard (e.g., maleic acid, purity > 99.5%) into the same vial. The internal standard should have proton signals that do not overlap with the analyte signals.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of a deuterated solvent (e.g., DMSO-d₆) that fully dissolves both the analyte and the internal standard.
-
Vortex the vial to ensure a homogeneous solution.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Acquisition Parameters:
-
Spectrometer: 400 MHz or higher field strength.
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest for both the analyte and internal standard (typically 30-60 seconds to ensure full signal relaxation).[5]
-
Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio (>250:1 for accurate integration).[5]
-
Acquisition Time: Sufficient to resolve all peaks (typically 2-4 seconds).
-
Spectral Width: To encompass all signals of interest.
3. Data Processing and Quantification:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., the methine proton of the isopropyl group) and a signal from the internal standard.
-
Calculate the purity of this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral area of the signal
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
HPLC Protocol
This method is designed for the separation and quantification of this compound and potential impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm (as sulfonate esters have weak UV absorbance, a low wavelength is necessary).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a concentration of approximately 1 mg/mL.
GC Protocol
This method is suitable for the analysis of volatile and semi-volatile compounds like this compound.
-
Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: Initial temperature of 80 °C, hold for 2 minutes, then ramp to 240 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (e.g., 50:1 split ratio).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve a known amount of this compound in a suitable solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
Visualizations
Caption: Workflow for purity determination of this compound by qNMR.
Caption: Comparison of analytical methods for this compound analysis.
Conclusion
Both qNMR and chromatographic methods are powerful and reliable techniques for the purity and assay determination of this compound.[2]
-
qNMR is the method of choice when high accuracy, direct SI traceability, and structural confirmation are paramount.[2] Its non-destructive nature is also advantageous when dealing with limited sample quantities. The simplicity of sample preparation and the direct nature of the measurement make it a very efficient technique for obtaining definitive purity values without the need for a specific reference standard of the analyte.[1][3]
-
HPLC and GC are highly sensitive and cost-effective methods, particularly well-suited for routine quality control and for detecting and quantifying trace impurities.[1] For high-throughput screening or when the highest sensitivity for trace impurities is required, these chromatographic techniques are excellent and often more accessible options.
In many instances, these techniques can be used orthogonally to provide a comprehensive and highly confident assessment of purity, with qNMR providing an absolute measure of the main component and chromatography detailing the impurity profile. The choice between these methods will ultimately depend on the specific requirements of the analysis, including the need for absolute quantification, structural information, sample throughput, and the nature of potential impurities.
References
Comparative Guide to Validated LC-MS Methods for Trace Analysis of Isopropyl Ethanesulfonate
For Researchers, Scientists, and Drug Development Professionals
The accurate detection and quantification of isopropyl ethanesulfonate, a potential genotoxic impurity (GTI), is a critical aspect of pharmaceutical development and quality control. This guide provides a comparative overview of validated Liquid Chromatography-Mass Spectrometry (LC-MS) methods for the trace analysis of this compound, with a focus on experimental protocols and performance data to aid researchers in selecting and implementing the most suitable approach for their specific needs.
Methodology Comparison
The primary challenge in the analysis of this compound at trace levels lies in achieving sufficient sensitivity and selectivity, especially within complex sample matrices such as active pharmaceutical ingredients (APIs). A review of the scientific literature highlights a key strategy to overcome this challenge: derivatization.
Derivatization LC-MS Approach:
A highly effective and validated method involves the derivatization of this compound to enhance its ionization efficiency and chromatographic retention. One prominent method utilizes trimethylamine as a derivatizing reagent.[1][2] This reaction converts the neutral sulfonate ester into a positively charged quaternary ammonium ion.[2] This derivatization offers a significant advantage as the resulting ionic compound can be effectively retained and separated using a hydrophilic interaction liquid chromatography (HILIC) column, which is well-suited for highly polar analytes.[1][2] This approach has been successfully applied to the determination of various alkyl sulfonates in different API matrices.[1][2]
Direct Analysis Approaches:
While derivatization is a powerful technique, direct analysis methods using LC-MS/MS are also employed for the determination of sulfonate esters. These methods often utilize reversed-phase chromatography and rely on the high sensitivity of tandem mass spectrometry for detection. However, achieving the low limits of detection required for GTIs without derivatization can be challenging due to the typically poor ionization of the underivatized sulfonate esters.
Quantitative Performance Data
The following table summarizes the performance data of a validated derivatization-based LC-MS method for the analysis of alkyl sulfonates, including isopropyl esters.
| Parameter | Performance |
| Limit of Quantification (LOQ) | 0.10–1.05 ng/mL for nine common sulfonate esters[3] |
| Linearity (R²) | ≥0.99 over a concentration range of 0.2 to 20 ppm[1][2] |
| Recovery | Generally above 85% at 1-2 ppm in various APIs[1][2] |
| Precision (RSD) | 0.4–4% for the lowest concentration standards[1][2] |
Experimental Protocols
Derivatization-Based LC-MS/MS Method
This protocol is based on the work by An et al. (2008) for the trace analysis of alkyl sulfonates in drug substances.[1][2]
1. Sample Preparation and Derivatization:
-
Sample Solution: Prepare the active pharmaceutical ingredient (API) sample at a concentration of 5 mg/mL in a suitable solvent.[1][2]
-
Derivatizing Reagent: Use a solution of trimethylamine in a suitable solvent (e.g., acetonitrile).
-
Reaction: Mix the sample solution with the trimethylamine solution and allow the reaction to proceed to form the quaternary ammonium derivative of this compound.
2. LC-MS/MS Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A hydrophilic interaction liquid chromatography (HILIC) column.[1][2]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., ammonium formate).
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of the specific precursor-to-product ion transition for the derivatized this compound. The derivatization of isopropyl trimethyl ammonium results in a product with m/z 102.[2]
Visualizing the Workflow and Logic
To aid in the understanding of the analytical process and decision-making, the following diagrams illustrate the experimental workflow and a logical approach to method selection.
References
A Comparative Analysis of Alkylating Efficiency: Isopropyl Ethanesulfonate vs. Isopropyl Iodide
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and drug development, the selection of an appropriate alkylating agent is paramount to ensure optimal reaction kinetics, yield, and selectivity.[1] This guide provides a detailed comparative analysis of two such agents: isopropyl ethanesulfonate and isopropyl iodide. The focus is on their relative alkylating efficiency, underpinned by fundamental principles of chemical reactivity and supported by generalized experimental protocols for their evaluation.
Theoretical Comparison of Alkylating Efficiency
The efficiency of an alkylating agent in a nucleophilic substitution reaction, such as the SN2 (Substitution Nucleophilic Bimolecular) reaction, is significantly influenced by the nature of the leaving group.[2][3] A good leaving group is a species that can stabilize the negative charge it acquires upon bond cleavage.[3][4] In the case of this compound and isopropyl iodide, the leaving groups are the ethanesulfonate anion (CH₃CH₂SO₃⁻) and the iodide anion (I⁻), respectively.
Leaving Group Ability:
-
Ethanesulfonate: The ethanesulfonate anion is an excellent leaving group. The negative charge on the oxygen atom is effectively delocalized by resonance across the three oxygen atoms of the sulfonate group. This high degree of resonance stabilization makes the anion very stable and therefore, a very weak base.[4] Generally, weaker bases are better leaving groups.[3]
-
Iodide: The iodide anion is also considered a very good leaving group.[5][6] Its stability arises from its large atomic size and high polarizability. The negative charge is dispersed over a large volume, which reduces charge density and increases stability.[5]
In SN2 reactions, the order of leaving group ability is generally considered to be:
Tosylate > Iodide > Bromide > Chloride > Fluoride [7]
While ethanesulfonate is not explicitly listed, its structure and stability are very similar to tosylate, placing it in the category of excellent leaving groups. Therefore, from a theoretical standpoint, This compound is expected to be a more reactive alkylating agent than isopropyl iodide due to the superior ability of the ethanesulfonate group to stabilize the departing negative charge through resonance.
However, the relative reactivity can be influenced by the choice of nucleophile and solvent.[8][9] For instance, with certain soft nucleophiles, the high polarizability of iodide can lead to enhanced reactivity.[8][9]
Quantitative Data Comparison
As no direct comparative studies with quantitative data for this compound versus isopropyl iodide were found in the public domain, the following table is presented with hypothetical data to illustrate how such a comparison would be structured. Researchers are encouraged to generate their own data using the experimental protocols outlined below.
| Parameter | This compound | Isopropyl Iodide | Nucleophile & Conditions |
| Relative Reaction Rate | 1.2 | 1.0 | Sodium Azide in DMF at 25°C |
| Reaction Half-life (t½) | ~50 min | ~60 min | 0.1 M solution with 1.2 eq. of Sodium Azide in DMF |
| Yield (%) | >95% | >90% | Reaction with Sodium Phenoxide in Acetonitrile for 24h |
| Predominant Mechanism | SN2 | SN2 | For primary and secondary alkyl groups |
Note: The data in this table is illustrative and not based on published experimental results. It serves as a template for presenting experimentally determined values.
Experimental Protocols
To quantitatively assess the alkylating efficiency of this compound and isopropyl iodide, the following experimental protocol for a comparative kinetic study using ¹H NMR spectroscopy is proposed.
Objective: To determine the relative reaction rates of this compound and isopropyl iodide with a model nucleophile.
Materials:
-
This compound (>98% purity)
-
Isopropyl iodide (>98% purity)
-
Sodium azide (NaN₃, nucleophile)
-
Dimethyl sulfoxide-d₆ (DMSO-d₆, NMR solvent)
-
Internal standard (e.g., 1,3,5-trimethoxybenzene)
Procedure:
-
Sample Preparation:
-
Prepare stock solutions of this compound, isopropyl iodide, and sodium azide in DMSO-d₆ of known concentrations.
-
In an NMR tube, combine a precise volume of the substrate stock solution (either this compound or isopropyl iodide) and the internal standard stock solution.
-
-
Reaction Initiation:
-
Equilibrate the NMR tube containing the substrate and internal standard in the NMR spectrometer at a constant temperature (e.g., 25°C).
-
Inject a precise volume of the pre-equilibrated sodium azide stock solution into the NMR tube to initiate the reaction.
-
-
Data Acquisition:
-
Data Analysis:
-
For each spectrum, integrate the signal corresponding to a unique proton on the starting material (e.g., the methine proton of the isopropyl group) and a signal from the internal standard.
-
Normalize the integral of the starting material to the integral of the constant internal standard to determine the relative concentration of the starting material at each time point.
-
Plot the natural logarithm of the starting material concentration versus time. For a second-order reaction (first-order in each reactant), a plot of 1/[Substrate] vs. time will be linear.
-
The slope of this line will be proportional to the rate constant (k).
-
Compare the rate constants obtained for this compound and isopropyl iodide under identical conditions to determine their relative alkylating efficiency.
-
Alternative Method: HPLC-Based Kinetic Analysis
For reactions that are not amenable to NMR analysis, High-Performance Liquid Chromatography (HPLC) can be used to monitor the disappearance of the starting material and the appearance of the product over time.[12][13] Aliquots of the reaction mixture are taken at various time points, quenched, and analyzed by HPLC to determine the concentrations of the reactant and product.
Visualizations
Caption: Generalized SN2 mechanism for alkylation.
Caption: Workflow for comparative kinetic analysis via NMR.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Reactivity of Alkyl Halides in SN2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. Quantitative NMR methods for reaction and process monitoring [kluedo.ub.rptu.de]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
Safety Operating Guide
Safe Disposal of Isopropyl Ethanesulfonate: A Procedural Guide
For laboratory professionals, including researchers, scientists, and drug development experts, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant work environment. This guide provides essential, step-by-step procedures for the safe disposal of isopropyl ethanesulfonate, a compound that requires careful management due to its potential hazards.
I. Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed, in contact with skin, or if inhaled.[1] It is also known to cause skin and serious eye irritation.[1] In case of exposure, it is critical to follow established first-aid protocols promptly.
First-Aid Measures at a Glance:
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide artificial respiration and seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water. Consult a physician.[1][2] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician immediately.[1][2] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention. Never give anything by mouth to an unconscious person.[1][2] |
II. Personal Protective Equipment (PPE) and Spill Response
To mitigate risks, appropriate personal protective equipment must be worn when handling this compound. This includes protective gloves, laboratory coats, and eye and face protection.[1] Work should be conducted in a well-ventilated area, such as a fume hood, to avoid inhaling vapors.[1][2]
In the event of a spill, evacuate the area and ensure adequate ventilation.[2] For small spills, absorb the material with an inert substance, and for larger spills, contain the spill and prevent it from entering drains.[2] The spilled material and any contaminated absorbent must be collected in a suitable, closed container for disposal.[1][2]
III. Proper Disposal Protocol
The recommended method for the disposal of this compound is through a licensed professional waste disposal service.[1][2] The compound should be treated as hazardous waste and disposed of by incineration in a chemical incinerator equipped with an afterburner and scrubber.[1][2] Do not dispose of this chemical down the drain or in regular trash.
Below is a logical workflow for the proper disposal of this compound:
References
Essential Safety and Operational Guide for Handling Isopropyl Ethanesulfonate
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling Isopropyl ethanesulfonate. Adherence to these procedures is essential for ensuring a safe laboratory environment.
Understanding the Hazards
This compound is a chemical that requires careful handling due to its potential health risks. It is harmful if swallowed, inhaled, or comes into contact with skin.[1] It is known to cause skin irritation and serious eye irritation, and may also lead to respiratory irritation.[1][2] The substance is also a combustible liquid.[2] The toxicological properties have not been exhaustively investigated, warranting a cautious approach.[3]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended equipment for different operational scenarios.
| Scenario | Body Protection | Hand Protection | Eye/Face Protection | Respiratory Protection |
| Routine Laboratory Use | Impervious clothing (e.g., lab coat).[3] A complete suit protecting against chemicals is recommended for larger quantities.[1] | Chemical-resistant gloves (e.g., butyl rubber). Gloves must be inspected before use and disposed of properly after.[1][3][4] | Safety glasses with side-shields conforming to EN166 or NIOSH standards.[3] | Work in a well-ventilated area, preferably within a laboratory fume hood or under mechanical exhaust ventilation.[1] |
| Spill or Emergency Response | Flame-retardant, antistatic protective clothing.[1] | Inner and outer chemical-resistant gloves.[5] | Face shield and safety glasses.[1] | For significant spills or unknown concentrations, a full-face air-purifying respirator with appropriate cartridges (e.g., OV/AG/P99) or a self-contained breathing apparatus (SCBA) is necessary.[3][5] |
Operational and Disposal Plans
A systematic approach to handling, from receipt to disposal, is crucial for safety.
3.1. Receiving and Storage
-
Inspection: Upon receipt, inspect containers for damage or leaks.
-
Storage Location: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames.[1][3]
-
Container: Keep the container tightly closed to prevent moisture absorption, as the material is hygroscopic.[3]
-
Inert Gas: For long-term storage, storing under an inert gas is recommended.[3]
3.2. Handling and Use Protocol
-
Preparation: Before handling, ensure all necessary PPE is worn correctly and that an eyewash station and safety shower are accessible.
-
Ventilation: Always handle this compound in a certified laboratory fume hood to avoid inhaling vapors, mists, or aerosols.[1]
-
Avoiding Contact: Take measures to prevent direct contact with skin and eyes.[3]
-
Electrostatic Charge: Implement measures to prevent the buildup of electrostatic charge, as the substance is combustible.[1]
-
Hygiene: After handling, wash hands thoroughly.[3]
3.3. Spill Response Protocol
-
Evacuate: Immediately evacuate personnel from the affected area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, absorb the substance with inert material (e.g., sand or earth).
-
Collection: Carefully sweep or shovel the contained material into a suitable, closed, and labeled container for disposal. Avoid creating dust.[1][3]
-
Decontamination: Clean the spill area thoroughly.
-
Reporting: Report the spill to the appropriate environmental health and safety personnel.
3.4. Disposal Plan
-
Waste Collection: Collect surplus and non-recyclable this compound in a designated, labeled, and closed container.
-
Professional Disposal: Arrange for a licensed professional waste disposal service to handle the material.[1][3] Incineration in a chemical incinerator equipped with an afterburner and scrubber is a recommended disposal method.[1][3]
-
Contaminated Materials: Dispose of contaminated packaging and materials (e.g., gloves, absorbent pads) as unused product.[3]
-
Prohibited Disposal: Do not dispose of this compound down the drain or in regular trash.[3]
Visual Workflow and Safety Models
To further clarify procedures and safety hierarchies, the following diagrams are provided.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
